molecular formula C3H7N. HCl B196039 Allylamine hydrochloride CAS No. 10017-11-5

Allylamine hydrochloride

Número de catálogo: B196039
Número CAS: 10017-11-5
Peso molecular: 93.55 g/mol
Clave InChI: MLGWTHRHHANFCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Allylamine is an organic compound with the formula C3H5NH2. This colorless liquid is the simplest stable unsaturated amine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWTHRHHANFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent)
Record name 2-Propen-1-amine, homopolymer, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110507-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(allylamine hydrochloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71550-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(allylamine hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60872280
Record name Allylamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Poly(allylamine hydrochloride)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16670
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10017-11-5, 71550-12-4
Record name Allylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(allylamine hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, hydrochloride (1:1), homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allylamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Polymer of allylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propen-1-amine, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propen-1-amine, hydrochloride (1:1), homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H25ILF98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Allylamine Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylamine hydrochloride (C₃H₇N·HCl) is a primary unsaturated amine salt that serves as a versatile building block in organic synthesis and polymer chemistry. Its bifunctional nature, possessing both a reactive double bond and a primary amine group, makes it a valuable precursor for the synthesis of a wide range of compounds, including polymers like poly(this compound) (PAH), which have significant applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

The structure of this compound consists of an allyl group (CH₂=CH-CH₂-) attached to an ammonium group (-NH₃⁺), with a chloride anion (Cl⁻) providing charge neutrality.

Molecular Formula: C₃H₈ClN

Molecular Weight: 93.56 g/mol

CAS Number: 10017-11-5

Synonyms: 3-Aminopropene hydrochloride, 2-Propen-1-amine hydrochloride, Allylammonium chloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReferences
Appearance White to light yellow or light orange powder/crystals.
Melting Point 106 °C[1]
Flash Point >110 °C[1]
Solubility Soluble in water. Sparingly soluble in chloroform, slightly soluble in methanol.[1]
pKa The pKa of the parent amine, allylamine, is 9.49.
Stability Hygroscopic; sensitive to moisture.
Storage Store at 2-8°C, protected from light and moisture.[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. In D₂O, the spectrum typically shows signals for the vinyl protons and the methylene protons adjacent to the nitrogen. The amino protons are often exchanged with deuterium in D₂O and may not be observed or appear as a broad signal. A predicted ¹H NMR spectrum in D₂O would show a multiplet for the vinyl methine proton (-CH=), a multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-CH₂-NH₃⁺).[2][3][4]

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C-H stretching of the alkyl and vinyl groups, C=C stretching of the alkene, and N-H bending vibrations. The presence of these key peaks confirms the structure of the compound.[5]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point of this compound.

Methodology:

  • A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2-5 °C/min).

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

  • Due to its hygroscopic nature, the sample should be thoroughly dried before determination, and the experiment should be conducted promptly after sample preparation.[6][7][8][9]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

  • Approximately 25 mg of this compound is placed in a small test tube.

  • 0.75 mL of the solvent (e.g., water, methanol, chloroform) is added in small portions.

  • The test tube is shaken vigorously after each addition.

  • The solubility is observed and recorded as soluble, slightly soluble, or insoluble based on the formation of a clear, homogeneous solution.[1][10][11][12][13]

FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of this compound.

Methodology:

  • Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

  • The mixture is thoroughly ground and mixed to ensure a homogenous dispersion of the sample in the KBr.

  • The resulting powder is transferred to a pellet-forming die.

  • A pressure of approximately 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.

  • The pellet is then placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.[5][14][15][16][17]

Synthesis of Poly(this compound) (PAH)

Objective: To synthesize poly(this compound) by free radical polymerization of this compound.

Methodology:

  • This compound (monomer) is dissolved in water to create a concentrated solution.

  • A free-radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), is added to the monomer solution.

  • The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • The mixture is heated to a specific temperature (e.g., 50-60 °C) and stirred for a defined period (e.g., 24-48 hours) to allow polymerization to proceed.

  • After the reaction, the resulting polymer solution may be purified by methods such as dialysis or precipitation in a non-solvent (e.g., methanol or acetone) to remove unreacted monomer and initiator.

  • The purified poly(this compound) is then isolated, for example, by filtration or lyophilization.[18][19][20][21][22]

Biological Interactions and Signaling Pathways

Allylamine and its hydrochloride salt are known to exhibit cardiovascular toxicity, which is primarily attributed to its metabolic activation to the highly reactive and cytotoxic aldehyde, acrolein. This metabolic pathway is of significant interest to drug development professionals due to the potential for similar bioactivation pathways with other amine-containing drug candidates.

Metabolic Activation of Allylamine

The primary enzyme responsible for the metabolism of allylamine is semicarbazide-sensitive amine oxidase (SSAO) , also known as primary-amine oxidase.[23][24][25] This enzyme catalyzes the oxidative deamination of allylamine, producing acrolein, hydrogen peroxide, and ammonia.

The logical flow of this metabolic activation can be visualized as follows:

Metabolic Activation of Allylamine Allylamine Allylamine SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) Allylamine->SSAO Acrolein Acrolein SSAO->Acrolein Oxidative Deamination H2O2 Hydrogen Peroxide SSAO->H2O2 NH3 Ammonia SSAO->NH3

Caption: Metabolic conversion of allylamine to acrolein by SSAO.

Detoxification of Acrolein

Acrolein is a highly electrophilic molecule that can readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular damage. The primary detoxification pathway for acrolein involves its conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is further metabolized to a mercapturic acid derivative, which is then excreted in the urine.

The workflow for the detoxification of acrolein can be represented as follows:

Detoxification of Acrolein Acrolein Acrolein GSH_Adduct Acrolein-GSH Adduct Acrolein->GSH_Adduct GSH Glutathione (GSH) GSH->GSH_Adduct GST Glutathione S-Transferase (GST) GST->GSH_Adduct Metabolism Further Metabolism GSH_Adduct->Metabolism Mercapturic_Acid Mercapturic Acid Derivative Metabolism->Mercapturic_Acid Excretion Urinary Excretion Mercapturic_Acid->Excretion

Caption: Detoxification pathway of acrolein via glutathione conjugation.

Conclusion

This compound is a chemical with significant utility in synthetic and polymer chemistry. A thorough understanding of its chemical and physical properties, as well as its spectroscopic characteristics, is essential for its effective and safe use in a research and development setting. Furthermore, for drug development professionals, the metabolic pathway of allylamine to the toxic metabolite acrolein serves as an important case study in understanding the potential for bioactivation of amine-containing compounds. The experimental protocols and data presented in this guide provide a solid foundation for scientists working with this versatile molecule.

References

Allylamine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10017-11-5

This technical guide provides an in-depth overview of allylamine hydrochloride, a chemical compound utilized in diverse research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, toxicological profile, mechanisms of action, and experimental applications.

Chemical and Physical Properties

This compound is the salt of allylamine. It is a white to light yellow crystalline solid that is soluble in water.[1][2][3]

PropertyValueReference
CAS Number 10017-11-5[1][2][3][4][5]
Molecular Formula C₃H₈ClN[2]
Molecular Weight 93.56 g/mol [1][2]
Synonyms 3-Aminopropene hydrochloride, Allylammonium chloride[1][2][3]
Melting Point 178-183 °C (decomposes)[1]
Solubility Soluble in water[6]

Toxicological Profile: Cardiovascular Toxicity

Allylamine is a well-established cardiovascular toxin, and its hydrochloride salt is frequently used in experimental models to induce cardiac and vascular lesions that mimic human cardiovascular diseases such as myocardial necrosis and atherosclerosis.[2][3][4][5] The toxic effects are not directly caused by allylamine itself, but rather by its metabolic products.[5][7]

Mechanism of Cardiovascular Toxicity

The cardiotoxicity of allylamine is primarily attributed to its metabolism by the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). This enzyme is abundant in vascular smooth muscle cells.[5][7] SSAO catalyzes the oxidative deamination of allylamine, leading to the formation of acrolein, hydrogen peroxide (H₂O₂), and ammonia.[5][7]

Acrolein is a highly reactive and cytotoxic unsaturated aldehyde that can readily react with cellular nucleophiles, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.[7] The co-production of hydrogen peroxide further exacerbates oxidative stress within the cardiovascular tissues.[5] This metabolic activation and subsequent cellular damage are central to the pathogenesis of allylamine-induced cardiovascular lesions.

Allylamine_Toxicity_Pathway cluster_metabolism Metabolism in Vascular Smooth Muscle cluster_cellular_effects Cellular Effects cluster_tissue_level Tissue-Level Pathology Allylamine This compound SSAO Semicarbazide-Sensitive Amine Oxidase (SSAO) Allylamine->SSAO Oxidative Deamination Metabolites Acrolein + H₂O₂ + Ammonia SSAO->Metabolites OxidativeStress Increased Oxidative Stress Metabolites->OxidativeStress Induces MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellDeath Cell Death (Necrosis) MitochondrialDysfunction->CellDeath MyocardialNecrosis Myocardial Necrosis CellDeath->MyocardialNecrosis VascularLesions Vascular Lesions (Atherosclerosis-like) CellDeath->VascularLesions

Caption: Mechanism of this compound-Induced Cardiovascular Toxicity.

Experimental Protocols

This compound is a valuable tool for inducing experimental cardiovascular disease in animal models. Below are generalized methodologies based on published studies.

In Vivo Model of Myocardial Necrosis in Rats

This protocol describes the induction of myocardial necrosis in rats through oral administration of this compound.

Objective: To create an animal model of cardiovascular disease characterized by myocardial lesions.

Materials:

  • Male Sprague-Dawley rats

  • This compound (CAS 10017-11-5)

  • Drinking water

  • Animal caging and husbandry supplies

  • Necropsy tools

  • Histopathology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin stain)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • Dosing Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in the drinking water.

  • Administration: Provide the this compound solution as the sole source of drinking water to the experimental group of rats for a period ranging from 10 to 104 days.[1] A control group should receive regular drinking water.

  • Monitoring: Observe the animals daily for clinical signs of toxicity.

  • Termination and Tissue Collection: At the end of the designated treatment period, euthanize the animals. Perform a gross pathological examination of the heart and major blood vessels.

  • Histopathology: Excise the hearts, fix in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination of myocardial necrosis, fibrosis, and vascular lesions.[1]

Experimental_Workflow_InVivo Acclimation Animal Acclimation (1 week) Dosing Oral Administration (0.1% Allylamine HCl in drinking water) Acclimation->Dosing Monitoring Daily Monitoring Dosing->Monitoring Termination Euthanasia and Gross Pathology Monitoring->Termination Histopathology Tissue Fixation, Processing, and Staining (H&E) Termination->Histopathology Analysis Microscopic Analysis of Cardiovascular Lesions Histopathology->Analysis

Caption: Experimental Workflow for In Vivo Cardiovascular Toxicity Study.
In Vitro Vasoreactivity Studies

These experiments assess the direct effects of allylamine on vascular tissue.

Objective: To evaluate the contractile and relaxant responses of isolated aortic rings to allylamine.

Materials:

  • Aortas from rats (control and allylamine-treated)

  • Krebs-Henseleit buffer

  • Norepinephrine

  • Acetylcholine

  • Sodium nitroprusside

  • Organ bath system

Procedure:

  • Aortic Ring Preparation: Isolate the thoracic aorta and cut into 3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Contractility Assessment: Elicit contractions with high potassium (100 mM) and norepinephrine (10 µM).[2]

  • Relaxation Assessment: Pre-contract the rings with norepinephrine and then assess relaxation in response to acetylcholine (1 µM) and sodium nitroprusside (100 µM).[2]

  • Direct Allylamine Effect: In separate experiments, expose aortic rings from untreated animals to increasing concentrations of allylamine (1 µM - 1 mM) to observe any direct contractile effects.[2]

  • Data Analysis: Record and compare the contractile and relaxation responses between control and allylamine-treated groups.

Antifungal Properties

In addition to its toxicological profile, certain derivatives of allylamine, such as naftifine and terbinafine, are utilized as antifungal agents.[8][9] It is important to note that allylamine itself is not used as an antifungal drug, but its chemical scaffold is the basis for this class of pharmaceuticals.

Mechanism of Antifungal Action

Allylamine antifungals act by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of squalene epoxidase leads to two primary consequences:

  • Ergosterol Depletion: The deficiency of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[8]

  • Squalene Accumulation: The blockage of the pathway causes the toxic accumulation of the substrate, squalene, within the fungal cell.[8] High levels of intracellular squalene are believed to interfere with membrane function and cell wall synthesis.[8]

This dual mechanism of action results in fungal cell death.

Antifungal_Pathway cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition and Cellular Effects Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Epoxysqualene 2,3-Oxidosqualene SqualeneEpoxidase->Epoxysqualene SqualeneAccumulation Toxic Squalene Accumulation ErgosterolDepletion Ergosterol Depletion Ergosterol Ergosterol Epoxysqualene->Ergosterol Multiple Steps AllylamineAntifungals Allylamine Antifungals (e.g., Terbinafine) Inhibition Inhibition AllylamineAntifungals->Inhibition Inhibition->SqualeneEpoxidase MembraneDisruption Cell Membrane Disruption SqualeneAccumulation->MembraneDisruption ErgosterolDepletion->MembraneDisruption FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath

Caption: Mechanism of Action of Allylamine-Based Antifungal Agents.

Quantitative Toxicity Data

The following table summarizes acute toxicity data for allylamine.

SpeciesRoute of AdministrationToxicity ValueReference
RatOralLD₅₀: 106 mg/kg[10]
RatInhalation (4 hours)LC₅₀: 286 ppm[10]
RabbitDermalLD₅₀: 35 mg/kg[10]
MouseInhalationRD₅₀: 9 ppm[10]

LD₅₀: Lethal dose for 50% of the population. LC₅₀: Lethal concentration for 50% of the population. RD₅₀: Concentration resulting in a 50% reduction in respiratory rate.

Conclusion

This compound is a compound with a significant and well-characterized toxicological impact on the cardiovascular system, making it an invaluable tool for modeling cardiovascular diseases in a research setting. Its mechanism of toxicity, mediated by metabolic activation to acrolein and hydrogen peroxide, provides a clear pathway for studying cellular damage and tissue remodeling. Furthermore, the allylamine scaffold has been successfully leveraged in the development of important antifungal drugs, demonstrating the diverse applications of this chemical class. This guide provides a foundational understanding for researchers working with or investigating this compound and its derivatives.

References

An In-Depth Technical Guide to the Synthesis and Purification of Allylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylamine hydrochloride is a critical building block in the synthesis of various polymers and pharmaceutical intermediates. Its synthesis and purification are pivotal steps that dictate the quality and efficacy of the final products. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, tailored for professionals in research and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows to facilitate a deeper understanding of the underlying processes.

Introduction

This compound (C₃H₈ClN) is the salt of allylamine, a versatile primary amine containing an allyl group. This bifunctionality makes it a valuable monomer for the production of poly(this compound), a cationic polyelectrolyte with numerous applications in biomedical fields, including drug delivery and cell encapsulation.[1] Furthermore, allylamine and its derivatives are integral to the synthesis of various active pharmaceutical ingredients. The purity of this compound is paramount, as impurities can significantly impact polymerization processes and the pharmacological profile of resulting drugs. This guide explores the most common and effective methods for its synthesis and subsequent purification.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound primarily relies on two well-established routes: the ammonolysis of allyl chloride and the hydrolysis of allyl isothiocyanate. A third, more direct method involves the reaction of allylamine with hydrochloric acid.

Ammonolysis of Allyl Chloride

The reaction of allyl chloride with ammonia, known as ammonolysis, is a common industrial method for producing a mixture of mono-, di-, and triallylamine.[2] The product distribution is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to allyl chloride.[3] To obtain this compound, the resulting allylamine is subsequently treated with hydrochloric acid.

Reaction Scheme:

CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + (CH₂=CHCH₂)₂NH + (CH₂=CHCH₂)₃N + NH₄Cl CH₂=CHCH₂NH₂ + HCl → CH₂=CHCH₂NH₃⁺Cl⁻

A higher molar ratio of ammonia to allyl chloride favors the formation of the primary amine, monoallylamine.[3] The reaction can be carried out in various solvents, including liquid ammonia and ethanol. Using ethanol as a solvent has been shown to improve the selectivity for monoallylamine.[3]

Experimental Protocol: Ammonolysis of Allyl Chloride in Ethanol [3]

  • In a suitable pressure reactor, a solution of ammonia in ethanol is prepared.

  • Allyl chloride is added to the ethanolic ammonia solution. A typical molar ratio of NH₃ to C₃H₅Cl is 20:1 to enhance the yield of monoallylamine.[3]

  • The reaction mixture is heated to a temperature of approximately 40°C.[3]

  • After the reaction is complete, the resulting mixture contains monoallylamine, di- and triallylamine, ammonium chloride, and unreacted starting materials.

  • The solvent and excess ammonia are removed by distillation.

  • The crude allylamine is then isolated, often through further distillation.

  • To obtain the hydrochloride salt, the purified allylamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent until precipitation is complete.

  • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried.

Hydrolysis of Allyl Isothiocyanate

For laboratory-scale synthesis where high purity is a priority, the hydrolysis of allyl isothiocyanate is a preferred method.[2] This reaction is typically carried out using a strong acid, such as hydrochloric acid, which also serves to form the hydrochloride salt directly.

Reaction Scheme:

CH₂=CHCH₂NCS + 2H₂O + HCl → CH₂=CHCH₂NH₃⁺Cl⁻ + COS + H₂S

Experimental Protocol: Hydrolysis of Allyl Isothiocyanate [4]

  • In a round-bottomed flask equipped with a reflux condenser, place 2 liters of 20% hydrochloric acid and 500 g (5.05 moles) of allyl isothiocyanate.[4]

  • Reflux the mixture for approximately 15 hours, or until the upper layer of allyl isothiocyanate has completely disappeared.[4]

  • Pour the hot solution into a beaker and concentrate it on a steam bath until crystals begin to form. This typically occurs when the volume is reduced to about 400 cc.[4]

  • The crude this compound can be isolated at this stage by cooling and filtration. For further purification and isolation of the free amine, the following steps can be taken.

  • Dilute the warm residue with water to a volume of 500–550 cc.[4]

  • Transfer the solution to a distillation apparatus and add a solution of 400 g (7.1 moles) of potassium hydroxide in 250 cc of water dropwise to neutralize the excess hydrochloric acid and liberate the free allylamine, which will distill over.[4]

  • The distilled allylamine can then be converted to the hydrochloride salt as described in the previous section.

Direct Neutralization of Allylamine

This is the most straightforward method for preparing this compound, assuming pure allylamine is available.

Reaction Scheme:

CH₂=CHCH₂NH₂ + HCl → CH₂=CHCH₂NH₃⁺Cl⁻

Experimental Protocol: Neutralization of Allylamine [5]

  • In a reactor, add 252 kg of 32% hydrochloric acid and cool the temperature to below 10°C.[5]

  • Add 120 kg of allylamine to the cooled acid while stirring, maintaining the temperature below 40°C.[5]

  • The resulting aqueous solution of this compound can be used directly for subsequent reactions, such as polymerization, or the salt can be isolated by removing the water.

  • To isolate the solid, the mixture can be distilled under a vacuum (e.g., below 30 torr) to remove water.[5]

Quantitative Data for Synthesis Methods

The yield and purity of this compound can vary significantly depending on the chosen synthesis route and reaction conditions. The following table summarizes typical quantitative data for the described methods.

Synthesis MethodStarting MaterialsKey Reaction ConditionsTypical YieldPurityReference(s)
Ammonolysis of Allyl Chloride Allyl Chloride, AmmoniaMolar ratio NH₃:C₃H₅Cl = 20:1, Ethanol solvent, 40°CMass percentage of monoallylamine in product: 78.83%Product is a mixture of mono-, di-, and triallylamine. Purity of isolated this compound depends on purification.[3]
Hydrolysis of Allyl Isothiocyanate Allyl Isothiocyanate, 20% HClReflux for ~15 hours70-73% (of pure allylamine)High purity achievable with careful distillation.[2][4]
Direct Neutralization of Allylamine Allylamine, Hydrochloric AcidLow temperature (below 10°C initially, then below 40°C)Near quantitativePurity is dependent on the purity of the starting allylamine.[5]

Purification of this compound

The purification of this compound is crucial to remove by-products, unreacted starting materials, and oligomers in the case of its polymerization. The primary methods for purification are recrystallization and precipitation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures.[6]

For amine hydrochlorides, which are salts, polar solvents are generally required. Common solvent systems for the recrystallization of amine salts include ethanol, methanol, water, or mixtures such as ethanol/water or methanol/acetone.[7]

Experimental Protocol: General Recrystallization Procedure [8]

  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system. For this compound, consider alcohols (ethanol, isopropanol) or mixtures with water.

  • Dissolution: In a flask, dissolve the impure this compound in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove residual solvent.

Precipitation

Precipitation is often used to purify the polymer, poly(this compound), by separating it from low molecular weight oligomers and unreacted monomer.[9]

Experimental Protocol: Purification of Poly(this compound) by Precipitation [9]

  • After polymerization, the aqueous solution of poly(this compound) is obtained.

  • This solution is added dropwise to a large volume of a non-solvent, such as methanol or acetone, with vigorous stirring.

  • The high molecular weight polymer precipitates out of the solution, while the low molecular weight oligomers and monomer remain dissolved.[9]

  • The precipitate is collected by filtration.

  • The precipitation process can be repeated multiple times to achieve the desired purity.[9]

  • The purified polymer is then dried under vacuum.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_0 Ammonolysis of Allyl Chloride cluster_1 Hydrolysis of Allyl Isothiocyanate cluster_2 Direct Neutralization ac Allyl Chloride ma Monoallylamine (in mixture) ac->ma + NH3 nh3 Ammonia aahcl1 Allylamine Hydrochloride ma->aahcl1 + HCl hcl1 HCl aitc Allyl Isothiocyanate aahcl2 Allylamine Hydrochloride aitc->aahcl2 + 2H2O, HCl hcl_h2o HCl, H2O allylamine Allylamine aahcl3 Allylamine Hydrochloride allylamine->aahcl3 + HCl hcl2 HCl Purification_Workflow cluster_recrystallization Recrystallization cluster_precipitation Precipitation (for Polymer) impure_solid Impure Allylamine Hydrochloride dissolution Dissolve in Minimum Hot Solvent impure_solid->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling Clear Solution filtration Vacuum Filtration cooling->filtration Crystal Slurry washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure Allylamine Hydrochloride Crystals drying->pure_crystals crude_polymer Crude Poly(allylamine hydrochloride) Solution add_nonsolvent Add to Non-Solvent (e.g., Methanol) crude_polymer->add_nonsolvent precipitate Precipitate Forms add_nonsolvent->precipitate filter_polymer Filter Precipitate precipitate->filter_polymer dry_polymer Dry Precipitate filter_polymer->dry_polymer purified_polymer Purified Poly(allylamine hydrochloride) dry_polymer->purified_polymer

References

Navigating the Solubility Landscape of Allylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Allylamine Hydrochloride's Behavior in Various Solvents for Pharmaceutical and Chemical Development

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for formulation, synthesis, and purification processes. This compound (C₃H₇N·HCl), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, presents a solubility profile that is critical to its application. This technical guide synthesizes the available qualitative solubility data for this compound and provides a detailed experimental protocol for the quantitative determination of its solubility in various solvents, a crucial step for its effective utilization in research and development.

Summary of Known Solubility Characteristics

Despite extensive searches of scientific literature and chemical databases, specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures) for this compound remains largely unpublished. However, a consistent qualitative portrait of its solubility has emerged from multiple sources. This information is summarized in the table below.

SolventQualitative SolubilityCitation
WaterFreely Soluble / Soluble / Almost Transparent[1][2][3][4]
EthanolFreely Soluble[1]
MethanolSlightly Soluble[4][5]
ChloroformSparingly Soluble[4][5]

It is important to note that poly(this compound) is also described as soluble in water.[6] The term "freely soluble" generally implies that a significant amount of the solute can be dissolved in the solvent, while "sparingly soluble" and "slightly soluble" indicate a much lower affinity of the solute for the solvent. For precise formulation and process development, these qualitative descriptions are insufficient, necessitating experimental determination of quantitative solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for establishing the equilibrium solubility of a compound.

I. Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, chloroform, acetone, tetrahydrofuran, dimethyl sulfoxide) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or charged aerosol detector) or a validated titration method for concentration analysis.

  • pH meter (for aqueous solutions)

II. Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Securely seal the vials to prevent solvent evaporation, especially for volatile organic solvents.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, etc.).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or titration.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

III. Data Reporting

For each solvent and temperature combination, the solubility determination should be performed in triplicate to ensure the reproducibility of the results. The mean solubility and the standard deviation should be reported.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

SolubilityDeterminationWorkflow start Start prepare_samples Prepare Supersaturated Solutions (Excess Allylamine HCl in Solvent) start->prepare_samples equilibration Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare_samples->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling analysis Analyze Concentration (e.g., HPLC, Titration) sampling->analysis calculation Calculate Solubility analysis->calculation end End calculation->end

Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Allylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data and handling precautions for allylamine hydrochloride (CAS No: 10017-11-5). It is intended to serve as an essential resource for laboratory personnel to ensure safe handling, storage, and disposal of this compound. This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as antifungal agents, and specialty chemicals.[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the potential to cause an allergic skin reaction.[3][4] Depending on the concentration and supplier, it is classified as either "Toxic if swallowed" or "Harmful if swallowed".[5]

Hazard ClassificationGHS CategorySignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 3 / 4Danger / WarningH301: Toxic if swallowedH302: Harmful if swallowed[5][6]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction[3][4][7]

Other significant hazards: The compound is hygroscopic and sensitive to moisture and air.[3][5][8][9]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 10017-11-5[1][6][8]
Molecular Formula C₃H₈ClN[1][6]
Molecular Weight 93.56 g/mol [1][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 140-145°C or 178-183°C[1][8]
Density 1.12 g/cm³[1]
Solubility Freely soluble in water and ethanol[1]

Table 2: Toxicological Data

EndpointSpeciesValueSource(s)
Acute Oral LD50 Rat150 mg/kg[9]

Note: The toxicological properties of this material have not been fully investigated.[10]

Experimental and Handling Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

3.1. Standard Handling Protocol

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA standards.[8]

    • Skin Protection : Wear compatible, chemical-resistant gloves. Dispose of contaminated gloves properly after use. Wear a lab coat or appropriate protective clothing to prevent skin exposure.[8][10]

    • Respiratory Protection : If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10]

  • Handling Practices : Avoid contact with skin, eyes, and clothing.[10] Prevent the formation of dust and aerosols.[8] Do not eat, drink, or smoke in the work area.[3] Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9] Store locked up and under an inert atmosphere due to its hygroscopic and air-sensitive nature.[5][9]

G receiving Receiving & Verification storage Secure Storage (Cool, Dry, Inert, Locked) receiving->storage risk_assessment Risk Assessment & Protocol Review storage->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Coat) risk_assessment->ppe handling Handling in Fume Hood (Weighing, Transfer) ppe->handling use Use in Experiment handling->use waste Segregate & Label Hazardous Waste use->waste decon Decontaminate Work Area & Glassware use->decon dispose Proper Disposal via EHS Guidelines waste->dispose decon->handling Next Use G incident Incident Occurs (Spill or Exposure) assess Assess Situation (Is it safe to act?) incident->assess spill Spill assess->spill Yes exposure Personnel Exposure assess->exposure Yes evacuate Evacuate Area & Alert Others assess->evacuate No ppe Don Emergency PPE spill->ppe first_aid Administer First Aid (See Sec. 4.1) exposure->first_aid report Report Incident to Supervisor/EHS evacuate->report medical Seek Immediate Medical Attention first_aid->medical contain Contain Spill (Absorb/Sweep) ppe->contain collect Collect in Labeled Waste Container contain->collect collect->report medical->report G cluster_products Toxic Metabolites sub Allylamine enzyme SSAO Enzyme (in Aorta, Lungs, etc.) sub->enzyme Metabolism acrolein Acrolein enzyme->acrolein h2o2 Hydrogen Peroxide enzyme->h2o2 nh3 Ammonia enzyme->nh3 effect Cytotoxicity & Cardiovascular Damage acrolein->effect h2o2->effect nh3->effect

References

An In-depth Technical Guide to the Polymerization Mechanism of Allylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte with significant applications in the biomedical field, including drug delivery, gene therapy, and the development of multilayered films for cell encapsulation.[1][2] Its synthesis, however, presents unique challenges primarily due to the allylic structure of the monomer, which is prone to degradative chain transfer. This guide provides a comprehensive overview of the free-radical polymerization mechanism of this compound, detailing the critical reaction steps, experimental protocols, and key quantitative data to facilitate reproducible and optimized synthesis for research and development.

Core Polymerization Mechanism

The polymerization of this compound is typically achieved through free-radical polymerization in an aqueous medium.[3] The use of the hydrochloride salt of the amine monomer is crucial as it mitigates the issue of degradative chain transfer, a common problem with allylic monomers that often leads to low molecular weight oligomers.[1] Protonation of the amine group reduces the tendency for the propagating radical to abstract an allylic hydrogen.

The polymerization process follows the canonical steps of a free-radical chain reaction:

  • Initiation: The process begins with the thermal decomposition of an initiator, typically an azo compound, to generate primary free radicals.

  • Propagation: These radicals then attack the double bond of the this compound monomer, initiating the growth of the polymer chain.

  • Chain Transfer (Degradative): A significant competing reaction is the abstraction of a hydrogen atom from the allylic position of a monomer molecule by the propagating radical. This forms a resonance-stabilized allylic radical that is slow to reinitiate polymerization, effectively hindering the formation of high molecular weight polymers.[1] Polymerizing the hydrochloride salt in an aqueous solution helps to minimize this effect.[1]

  • Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

Mechanistic Pathway

This compound Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Degradative Chain Transfer cluster_termination Termination I Initiator (I-I) R 2 R• I->R Δ M Monomer (M) R->M RMn R-(M)n-M• RM R-M• RM->M + M RMn_t R-(M)n-M• M_t Monomer (M) RMn_t->M_t RMnH R-(M)n-M-H M_radical Allylic Radical (M•) RMn_term1 R-(M)n-M• RMn_term2 •M-(M)m-R RMn_term1->RMn_term2 Dead_Polymer Dead Polymer RMn_term2->Dead_Polymer Combination/ Disproportionation

Caption: Free-radical polymerization of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of PAH. Below are representative protocols derived from the literature.

Preparation of this compound Monomer Solution

A common starting point is the preparation of an aqueous solution of the monomer.

  • To 57.1 g of allylamine, add 104.2 g of 35% hydrochloric acid dropwise at a temperature of 10-20°C.[4]

  • This yields an aqueous solution containing approximately 59.1% this compound.[4]

  • The resulting solution can be concentrated, for example, in a rotary evaporator to a desired concentration, such as 75%.[4]

Polymerization Procedure

The polymerization is typically conducted in an inert atmosphere to prevent oxygen inhibition.

Experimental_Workflow A Charge reactor with allylamine hydrochloride solution B Deoxygenate the solution (e.g., N2 purge, evacuation cycles) A->B C Heat to reaction temperature (e.g., 50-60°C) B->C E Add initiator to the reactor (dropwise or in one portion) C->E D Prepare initiator solution D->E F Maintain temperature and stir for the specified reaction time E->F G Cool the reaction mixture F->G H Precipitate the polymer in a non-solvent (e.g., methanol) G->H I Collect the polymer by filtration H->I J Dry the polymer I->J

Caption: General experimental workflow for PAH synthesis.

Example Protocol:

  • A 250 mL four-neck flask is equipped with an overhead stirrer, thermometer, reflux condenser, and nitrogen inlet.[3]

  • The flask is charged with the prepared this compound solution.[3]

  • The solution is deoxygenated by bubbling nitrogen through it or by several cycles of evacuation and backfilling with nitrogen.[5]

  • The reaction mixture is heated to the desired temperature, typically between 50°C and 70°C.[3][4]

  • The initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride, is dissolved in water and added to the reaction flask. The addition can be dropwise over a period or all at once.[4][6]

  • The reaction is allowed to proceed for a set time, which can range from several hours to over 24 hours, while maintaining the temperature and stirring.[4][7]

  • After the polymerization is complete, the viscous solution is cooled.[4]

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[4]

  • The precipitated polymer is then collected by filtration and dried.[4]

Quantitative Data Summary

The yield and molecular weight of the resulting PAH are highly dependent on the reaction conditions.

Monomer Concentration (wt%)InitiatorInitiator Conc. (mol % to monomer)Temperature (°C)Time (h)Conversion (%)Molecular Weight (Mw)Reference
752,2'-Azobis(2-amidinopropane) dihydrochloride2.56018 (3h addition + 15h)~86 (yield)Not Specified[4]
30Methyl 2,2'-azobis(2-methylpropionate) (MAIB)3.3 (with additions at 24h & 48h)50120Not SpecifiedNot Specified[7]
70 (in H2O)2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]1 mmol9524~9511,000[5]
Not Specified2,2'-azobis (2-methylpropanediamine)dihydrochlorideNot Specified50Not SpecifiedNot Specified16,000 (¹H NMR), 12,000 (viscometry)[8]

Key Influencing Factors

Initiators

Azo-type initiators are commonly employed for the polymerization of this compound. Specifically, water-soluble initiators containing an azo group and a cationic nitrogen atom in the molecule have been shown to be effective in producing high molecular weight polymers.[4][8] Examples include 2,2'-azobis(2-amidinopropane) dihydrochloride and 2,2'-azobis(2-methylpropanediamine) dihydrochloride.[3][6] Non-ionic water-soluble initiators like 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] have also been successfully used.[5] The amount of initiator used typically ranges from 0.1 to 10 wt% based on the monomer.[4]

Monomer Concentration

Higher initial monomer concentrations, generally within the solubility range (10 to 85 wt%), are preferred as they lead to higher conversion rates at a given time.[3][4]

Temperature

The polymerization temperature is dependent on the initiator used and typically falls within the range of 30°C to 100°C, with 40°C to 70°C being a common range.[4]

Solvent

Polar solvents are essential for this polymerization. Water is the most common solvent, but others like inorganic acids (hydrochloric, sulfuric, phosphoric), organic acids (formic, acetic), alcohols, and dimethyl sulfoxide can also be used.[4]

Conclusion

The polymerization of this compound is a nuanced process where successful synthesis of high molecular weight polymer hinges on the effective mitigation of degradative chain transfer. This is primarily achieved by polymerizing the monomer as its hydrochloride salt in an aqueous medium with a suitable azo-initiator. By carefully controlling reaction parameters such as monomer and initiator concentration, temperature, and solvent, researchers can reproducibly synthesize poly(this compound) for a wide array of applications in the biomedical and pharmaceutical sciences. This guide provides the foundational mechanistic understanding and practical experimental details to aid in these endeavors.

References

Unveiling the Thermal Characteristics of Poly(allylamine hydrochloride): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte, is a versatile polymer with significant applications in the biomedical and pharmaceutical fields, including drug delivery, gene therapy, and the formation of multilayered films. A thorough understanding of its thermal properties is paramount for its effective application, ensuring stability during manufacturing, storage, and in vivo use. This technical guide provides an in-depth analysis of the thermal behavior of PAH, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant concepts.

Core Thermal Properties of Poly(this compound)

The thermal behavior of PAH is characterized by its glass transition, decomposition profile, and the influence of molecular weight and environmental factors such as pH. Unlike crystalline polymers, amorphous polymers like PAH do not exhibit a sharp melting point but rather a glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Glass Transition Temperature (Tg)

The glass transition temperature of PAH is a critical parameter that dictates its mechanical properties and molecular mobility at different temperatures. Reported Tg values for PAH show some variability, which is primarily attributed to differences in the polymer's molecular weight.

One study reports a glass transition temperature of 225°C for a PAH sample with a molecular weight in the range of 12,000-16,000 g/mol .[1] In contrast, another investigation focusing on the effect of synthesis conditions found that the Tg of PAH is influenced by the concentration of the initiator used during polymerization.[2] A lower initiator concentration leads to a higher molecular weight, which in turn results in a higher Tg. This study reported Tg values ranging from 81.3°C to 87.7°C .[2] This correlation underscores the importance of controlling the synthetic process to tailor the thermal properties of PAH for specific applications.

Thermal PropertyValueNotes
Glass Transition Temperature (Tg) 81.3°C - 87.7°CDependent on initiator concentration during synthesis; lower initiator concentration results in higher molecular weight and higher Tg.
225°CReported for a specific molecular weight range of 12,000-16,000 g/mol .
Decomposition Temperature Onset > 250°CDecomposes in multiple stages.
Complete at 650°C - 700°C
Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that PAH undergoes a multi-stage decomposition process upon heating. The onset of decomposition is generally observed at temperatures above 250°C, with the release of hydrogen chloride (HCl).[1][3] The polymer is reported to decompose completely at temperatures around 650°C to 700°C.[2][3] The decomposition profile can vary, with some studies reporting a two-stage process[3], while others indicate three distinct decomposition stages.[2] The initial weight loss is often attributed to the loss of absorbed water, followed by the degradation of the polymer backbone at higher temperatures.

Influence of pH

The thermal properties of PAH can be influenced by pH, particularly when it is part of a polyelectrolyte complex. For instance, in complexes with poly(acrylic acid) (PAA), a lower complexation pH results in a lower glass-transition-like thermal transition.[4] This is due to changes in the ionization of the polyelectrolytes and the resulting intermolecular interactions. While the effect of pH on the thermal stability of pure PAH is less documented, it is a crucial consideration for applications in environments with varying pH, such as in biological systems.

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of PAH.

Methodology:

  • Sample Preparation: A small amount of the dried PAH sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase the polymer's thermal history, followed by a controlled cooling step, and a final heating ramp at a constant rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

DSC Experimental Workflow for Tg Determination.
Thermogravimetric Analysis (TGA)

TGA is utilized to evaluate the thermal stability and decomposition profile of PAH.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of PAH (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.

  • Instrument Setup: The TGA furnace is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., air) to assess oxidative stability.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a wide temperature range (e.g., from ambient to 800°C).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of weight loss is maximal.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_sample Weigh 5-10 mg PAH in TGA pan load_sample Load sample into furnace weigh_sample->load_sample set_atmosphere Set Atmosphere (N2 or Air) load_sample->set_atmosphere heat_program Heat at constant rate (e.g., 10°C/min to 800°C) set_atmosphere->heat_program record_weight Record weight loss vs. Temperature heat_program->record_weight analyze_curve Analyze TGA/DTG curves for decomposition stages record_weight->analyze_curve

TGA Experimental Workflow for Decomposition Analysis.

Relationship Between Molecular Weight and Glass Transition Temperature

The molecular weight of a polymer has a significant impact on its glass transition temperature. For poly(this compound), a clear trend is observed where a higher molecular weight corresponds to a higher Tg. This relationship can be understood in terms of polymer chain mobility.

MW_Tg_Relationship cluster_cause Cause cluster_effect Effect low_initiator Lower Initiator Concentration high_mw Higher Molecular Weight low_initiator->high_mw leads to less_chain_ends Fewer Chain Ends (less free volume) high_mw->less_chain_ends restricted_mobility Restricted Chain Mobility less_chain_ends->restricted_mobility high_tg Higher Glass Transition Temp. (Tg) restricted_mobility->high_tg requires more thermal energy for

Influence of Molecular Weight on Tg of PAH.

Polymers with higher molecular weights have longer chains and fewer chain ends per unit volume. Chain ends create more free volume, which facilitates segmental motion. With fewer chain ends, the overall chain mobility is restricted. Consequently, more thermal energy is required to induce the large-scale molecular motion associated with the glass transition, resulting in a higher Tg.

Conclusion

The thermal properties of poly(this compound) are critical to its performance in various advanced applications. Its glass transition temperature is highly dependent on molecular weight, offering a means to tune its mechanical properties through controlled synthesis. PAH exhibits a multi-stage decomposition at elevated temperatures, a factor that must be considered in any high-temperature processing. The methodologies of DSC and TGA are essential tools for characterizing these thermal behaviors. For professionals in drug development and materials science, a comprehensive understanding of these thermal characteristics is indispensable for the rational design and application of PAH-based systems.

References

Spectroscopic Analysis of Allylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of allylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering detailed data, experimental protocols, and visual aids to support research and development activities.

Introduction

This compound (C₃H₇N·HCl) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring both an amine and a vinyl group, makes it a versatile precursor for a variety of molecules. Accurate and thorough characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. This guide details the application of NMR and FTIR spectroscopy for the unambiguous identification and structural elucidation of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.4singlet-NH₃⁺
~5.9m-CH=CH₂
~5.4m-CH=CH₂
~3.6d-CH₂-NH₃⁺

Note: Chemical shifts are typically referenced to a standard solvent signal. The multiplicity of the vinyl protons (-CH=CH₂ and -CH=CH ₂) is complex due to geminal and vicinal coupling.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~125=CH₂
~120-CH=
~40-CH₂-

Note: The protonation of the amine group influences the chemical shift of the adjacent carbon.

FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800StrongN-H stretching (ammonium salt)
~3100-3000Medium=C-H stretching (alkene)
~2950-2850MediumC-H stretching (alkane)
~1645MediumC=C stretching (alkene)
~1600-1500StrongN-H bending (ammonium salt)
~1420MediumCH₂ scissoring
~990 and ~920Strong=C-H bending (out-of-plane)

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex or gently shake the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

    • ¹³C NMR:

      • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

      • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle (agate recommended)

  • Pellet press

  • FTIR spectrometer with a sample holder for KBr pellets

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

Visualization of Spectroscopic Analysis

The following diagrams, created using the DOT language, illustrate the workflow and structural correlations in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation start Start: this compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve NMR grind Grind with KBr start->grind FTIR nmr NMR Spectrometer dissolve->nmr press Press into Pellet grind->press ftir FTIR Spectrometer press->ftir nmr_data Acquire & Process NMR Spectra nmr->nmr_data ftir_data Acquire & Process FTIR Spectrum ftir->ftir_data nmr_interp ¹H & ¹³C Chemical Shifts, Multiplicities nmr_data->nmr_interp ftir_interp Vibrational Frequencies of Functional Groups ftir_data->ftir_interp structure Structural Elucidation nmr_interp->structure ftir_interp->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

structural_correlation cluster_structure This compound Structure cluster_nmr NMR Correlation cluster_ftir FTIR Correlation structure H₂C=CH-CH₂-NH₃⁺ Cl⁻ H1 H₂C= structure->H1 ¹H: ~5.4 ppm H2 =CH- structure->H2 ¹H: ~5.9 ppm H3 -CH₂- structure->H3 ¹H: ~3.6 ppm H4 -NH₃⁺ structure->H4 ¹H: ~8.4 ppm C1 =CH₂ structure->C1 ¹³C: ~125 ppm C2 -CH= structure->C2 ¹³C: ~120 ppm C3 -CH₂- structure->C3 ¹³C: ~40 ppm ftir_nh N-H stretch/bend structure->ftir_nh ~3000-2800, ~1600-1500 cm⁻¹ ftir_ch_alkene =C-H stretch/bend structure->ftir_ch_alkene ~3100-3000, ~990/920 cm⁻¹ ftir_cc C=C stretch structure->ftir_cc ~1645 cm⁻¹ ftir_ch_alkane C-H stretch structure->ftir_ch_alkane ~2950-2850 cm⁻¹

Caption: Structural correlation of this compound with its NMR and FTIR data.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa of Allylamine Hydrochloride

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of this compound, a critical physicochemical parameter for researchers in drug development and chemical synthesis. Understanding the pKa is fundamental to predicting the behavior of this molecule in physiological and formulation environments.

Introduction: The Significance of pKa in Drug Development

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a species.[1] For the conjugate acid of an amine, like this compound, the pKa indicates its tendency to donate a proton.[1] This value is pivotal in drug discovery and development as it governs the ionization state of a molecule at a given pH.[2][3] The degree of ionization profoundly influences a compound's:

  • Solubility: Ionized forms are generally more water-soluble.[4]

  • Permeability: Neutral, un-ionized forms more readily cross biological membranes.[3][4]

  • Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all heavily influenced by a drug's pKa.[2][5]

  • Target Binding: The charge of a molecule can dictate its ability to interact with biological targets, such as forming salt bridges.[2]

  • Formulation: Knowledge of pKa is essential for developing stable and effective drug formulations, including injectables and oral dosage forms.[4][6]

A significant portion of pharmaceutical compounds are weak acids or bases, making their pKa a key determinant of their biopharmaceutical characteristics.[5] For amines, tuning the pKa is a common strategy in medicinal chemistry to optimize a drug candidate's properties and minimize off-target effects like hERG inhibition.[2]

Physicochemical Properties of this compound

This compound is the salt form of allylamine, a primary unsaturated amine.[7] Its key properties are summarized below for easy reference.

PropertyValueSource(s)
pKa (of conjugate acid) 9.49[1][7][8]
Molecular Formula C₃H₈ClN[9][10]
Molecular Weight 93.56 g/mol [9][11]
Appearance White to off-white crystalline powder[11][12]
Melting Point 106 °C[9][12][13]
Water Solubility Freely soluble / "almost transparency"[9][11][12]

Factors Influencing the pKa of Allylamine

The basicity of an amine, and consequently the pKa of its conjugate acid, is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. Several structural factors contribute to the pKa of allylamine (9.49):

  • Inductive Effect: The allyl group (CH₂=CH-CH₂-) is an alkyl group, which is generally electron-donating. This effect increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the basicity compared to ammonia (pKa ~9.25).

  • Hybridization: The nitrogen atom in allylamine is sp³ hybridized. The allyl group contains sp² hybridized carbons. While electronegativity increases with s-character, the sp² carbons are not directly attached to the nitrogen, so their electron-withdrawing effect is attenuated by the intervening sp³ methylene group.

  • Spatial Hindrance: The allyl group presents minimal steric hindrance around the nitrogen atom, allowing for easy access by protons in solution.[8]

Ultimately, the stability of the resulting conjugate acid (the allylammonium cation) determines the amine's strength as a base.[14] For allylamine, the electron-donating nature of the alkyl group stabilizes the positive charge on the protonated nitrogen, leading to a higher pKa.

Experimental Protocols for pKa Determination

The pKa of an ionizable compound like this compound can be determined accurately using several well-established laboratory techniques. The most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong base for an amine hydrochloride).[15][16] The pKa is determined from the resulting titration curve.

Detailed Methodology:

  • Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water.[17] To maintain constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[17]

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[17]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. To avoid interference from dissolved carbon dioxide, purge the solution with an inert gas like nitrogen before and during the titration.[17][18]

  • Data Acquisition: Add the NaOH titrant in small, precise increments. After each addition, allow the system to reach equilibrium and record the pH and the volume of titrant added.[18]

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[15][16] This is the point where half of the allylammonium ions have been neutralized to form free allylamine. The experiment should be repeated multiple times (at least three) to ensure reproducibility.[17]

experimental_workflow_potentiometry cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepSample Prepare Allylamine HCl Solution with KCl Calibrate->PrepSample PrepTitrant Prepare 0.1M NaOH PrepSample->PrepTitrant Titrate Add NaOH Titrant Incrementally PrepTitrant->Titrate Purge Purge with N2 Purge->Titrate Record Record pH and Volume Titrate->Record Record->Titrate Repeat until past equivalence Plot Plot pH vs. Volume Determine Find Inflection Point (Half-Equivalence) Plot->Determine pKa pKa = pH at Inflection Point Determine->pKa experimental_workflow_spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra in Strong Acid and Strong Base SelectWavelength Select Analytical Wavelength(s) Scan->SelectWavelength PrepBuffers Prepare Buffers of Varying pH SelectWavelength->PrepBuffers PrepSamples Prepare Samples in Each Buffer PrepBuffers->PrepSamples MeasureAbs Measure Absorbance at Selected λ PrepSamples->MeasureAbs Plot Plot Absorbance vs. pH FitCurve Fit Data to Sigmoidal Curve Plot->FitCurve pKa pKa = pH at Inflection Point FitCurve->pKa pka_relevance cluster_properties Physicochemical Properties cluster_admet Pharmacokinetic Profile (ADMET) pKa pKa Ionization Ionization State at Physiological pH pKa->Ionization Solubility Aqueous Solubility Ionization->Solubility Lipophilicity Lipophilicity (LogD) Ionization->Lipophilicity Binding Target / Protein Binding Ionization->Binding Absorption Absorption Solubility->Absorption Permeability Membrane Permeability Lipophilicity->Permeability Distribution Distribution (Vd) Permeability->Absorption Permeability->Distribution

References

Initial Toxicity Screening of Allylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of allylamine hydrochloride, a reactive unsaturated primary amine. The document details the methodologies for acute oral toxicity, in vitro cytotoxicity, and genotoxicity assessment. Quantitative data from referenced studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays, including the Acute Toxic Class Method (OECD 423), MTT assay for cytotoxicity, and the alkaline Comet assay for genotoxicity, are provided to ensure methodological standardization and reproducibility. Furthermore, this guide includes visualizations of the primary toxicological signaling pathway and experimental workflows, created using Graphviz (DOT language), to facilitate a deeper understanding of the compound's toxicological profile at an early stage of assessment.

Introduction

This compound is the salt form of allylamine, an industrial chemical used in the synthesis of pharmaceuticals, resins, and other organic compounds.[1] Its high reactivity, attributed to the primary amine and the double bond, also makes it a compound of toxicological interest. Early-stage toxicity screening is crucial for risk assessment and to guide the safe development of any potential application. This guide focuses on three core areas of initial toxicity assessment: acute systemic toxicity, in vitro cytotoxicity, and genotoxicity.

The primary mechanism of allylamine's toxicity is well-documented and involves its metabolic activation. In vascular tissues, the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), metabolizes allylamine into acrolein, hydrogen peroxide (H₂O₂), and ammonia.[2][3] Acrolein, a highly reactive and cytotoxic aldehyde, is considered the major contributor to the observed cardiovascular toxicity.[1][2] It induces cellular damage through mechanisms such as lipid peroxidation, depletion of cellular glutathione, and damage to mitochondrial membranes.[2][3]

This document serves as a technical resource for scientific professionals, providing the necessary data, protocols, and conceptual frameworks for conducting an initial toxicity assessment of this compound.

Acute Toxicity

Acute toxicity studies are performed to determine the potential adverse health effects of a substance following a single short-term exposure. For this compound, the acute oral toxicity has been determined in rodent models.

Data Presentation

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The oral LD50 for this compound has been established in rats.

Parameter Value Species Route Reference
Oral LD50150 mg/kgRatOral[4]

Table 1: Acute Oral Toxicity of this compound.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess acute oral toxicity while minimizing the number of animals required. It allows for the classification of a substance into a toxicity category based on the observed mortality.

Objective: To determine the acute oral toxicity of a test substance, allowing for its classification and labeling according to the Globally Harmonized System (GHS).[5]

Principle: A stepwise procedure is used with a group of three animals of a single sex (typically females) per step.[6] The absence or presence of compound-related mortality at one dose level will determine the next step, i.e., whether to dose another group of animals at a lower or higher dose level or to stop the test.[6]

Procedure:

  • Animal Selection: Healthy, young adult rodents (e.g., rats), typically females as they are often slightly more sensitive, are used.[6]

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.[5]

  • Dose Preparation and Administration:

    • The test substance is typically administered in a constant volume, usually via oral gavage. Water is the preferred vehicle; if another vehicle is used, its toxicological characteristics must be known.[5]

    • Based on existing information, one of four fixed starting doses is chosen: 5, 50, 300, or 2000 mg/kg body weight.[3] If no data is available, 300 mg/kg is recommended.[3]

  • Stepwise Dosing:

    • Step 1: Three female rats are dosed at the selected starting dose.

    • Outcome Assessment: The outcome (mortality) determines the next action. For example, if 2 or 3 animals die at 300 mg/kg, the next step would involve dosing 3 new animals at 50 mg/kg. If 0 or 1 animal dies, the next step would involve dosing 3 new animals at 2000 mg/kg to confirm the low toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[3]

  • Pathology: At the end of the observation period, all surviving animals are subjected to gross necropsy.

G cluster_prep Preparation cluster_dosing Dosing Procedure (Example Start: 300 mg/kg) cluster_obs Post-Dosing Observation A Select Healthy Young Adult Rats (Typically Females) B Acclimatize and Fast Overnight A->B C Prepare Dose Formulation (e.g., in Water) B->C D Administer Starting Dose (300 mg/kg) to 3 Rats C->D E Observe for Mortality and Clinical Signs (up to 48h) D->E F Mortality? E->F G Dose 3 New Rats at 50 mg/kg F->G 2 or 3 Dead H Dose 3 New Rats at 2000 mg/kg F->H 0 or 1 Dead I Stop Test & Classify G->I H->I J Daily Observation for 14 Days (Clinical Signs, Body Weight) I->J K Gross Necropsy of All Animals J->K L Data Analysis & LD50 Cut-off Estimation K->L

Experimental Workflow for OECD 423 Acute Toxic Class Method.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the potential of a substance to cause cell damage or death. These assays are fundamental for screening compounds and understanding their mechanisms of toxicity at the cellular level. Studies have shown that allylamine is particularly toxic to cardiovascular cells, a toxicity mediated by its metabolite, acrolein.[1]

Data Presentation

Quantitative cytotoxicity is often expressed as the IC50 (half-maximal inhibitory concentration), which represents the concentration of a substance required to inhibit a biological process (e.g., cell viability) by 50%. While specific IC50 data for this compound on various cell lines is limited in publicly available literature, related studies provide valuable context.

Compound Cell Type Assay Endpoint Concentration Reference
AllylamineNeonatal Rat Cardiac MyocytesLDH ReleaseCell Lysis0.5 mM[1]
AllylamineNeonatal Rat Cardiac FibroblastsLDH ReleaseCell Lysis20 mM[1]
AcroleinMyocytes & FibroblastsLDH ReleaseCell Lysis0.05 mM[1]
AllylamineNeonatal Rat Cardiac MyocytesATP LevelsATP Reduction0.05 mM[1]

Table 2: In Vitro Cytotoxicity Data for Allylamine and its Metabolite Acrolein.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the viability of cells after exposure to a test compound by measuring mitochondrial metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells (vehicle only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, diluted in serum-free medium to a final concentration of 0.5 mg/mL) to each well.[8][9]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

G A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Treat Cells with Various Concentrations of Allylamine HCl B->C D Incubate for Exposure Period (e.g., 24h, 48h) C->D E Add MTT Reagent to Each Well D->E F Incubate 2-4h (Formazan Formation) E->F G Remove Medium & Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate % Viability & Determine IC50 H->I

Experimental Workflow for the MTT Cytotoxicity Assay.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical agents. Such damage can include DNA strand breaks, mutations, and chromosomal aberrations. While some safety data sheets indicate no available information on the mutagenicity of this compound,[4][10] other studies suggest it can induce DNA damage.[11] The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Data Presentation
Compound Cell Type Assay Result Reference
PAH NanocapsulesPBMCsComet AssayNo significant increase in DNA damage at concentrations up to 6.0 x 10⁵ capsules/mL.[12]
AllylamineRat Heart³H-ThymidineIncreased DNA synthesis, indicating proliferative activity in response to damage.[11]

Table 3: Genotoxicity and DNA Damage-Related Findings.

Experimental Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The alkaline comet assay is widely used to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.

Objective: To quantify DNA damage in individual eukaryotic cells.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt to remove membranes and proteins, leaving behind the DNA as a "nucleoid".[13] The slides are then placed in an alkaline solution (pH > 13), which unwinds the DNA. During electrophoresis, fragmented DNA (resulting from strand breaks) migrates away from the nucleoid towards the anode, forming a "comet tail". The intensity of the tail relative to the head is proportional to the amount of DNA damage.[14]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells, PBMCs) at a concentration of approximately 1 x 10⁵ cells/mL in ice-cold PBS.[15]

  • Slide Preparation: Mix the cell suspension with molten low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v). Immediately pipette 50-75 µL of this mixture onto a specially coated slide (CometSlide™ or pre-coated slide) and cover with a coverslip.

  • Gel Solidification: Place the slides flat at 4°C in the dark for at least 10-30 minutes to solidify the agarose.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in a chilled lysis solution (containing high salt, EDTA, and Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones.

  • Alkaline Unwinding: Immerse the slides in a freshly prepared alkaline electrophoresis solution (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C in the dark. This allows the DNA to unwind.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at 4°C. A typical condition is ~1 V/cm for 20-30 minutes (e.g., 25 V for 20 min).

  • Neutralization and Staining: After electrophoresis, gently drain the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes. Dry the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet assay software to quantify the extent of DNA damage (e.g., % Tail DNA, Tail Moment). Typically, 50-100 randomly selected comets are scored per sample.

Mechanism of Toxicity: Signaling Pathway

The cardiotoxicity of this compound is primarily driven by its metabolic activation in vascular tissues. The enzyme SSAO converts allylamine to the highly reactive aldehyde, acrolein, and generates hydrogen peroxide as a byproduct. Acrolein then exerts its toxic effects through multiple downstream cellular events.

G cluster_metabolism Metabolic Activation cluster_damage Downstream Cellular Damage A This compound B SSAO / VAP-1 (Semicarbazide-Sensitive Amine Oxidase) A->B Substrate C Acrolein B->C Product D Hydrogen Peroxide (H₂O₂) B->D Product E Glutathione (GSH) Depletion C->E F Lipid Peroxidation (Membrane Damage) C->F G Mitochondrial Dysfunction C->G D->F Contributes to Oxidative Stress D->G H Cell Injury & Necrosis (e.g., in Myocytes, Smooth Muscle Cells) E->H Impairs Detoxification F->H Compromises Integrity G->H Reduces ATP, Induces Apoptosis

Toxicological Pathway of this compound.

Conclusion

This technical guide summarizes the foundational toxicological profile of this compound. The acute oral toxicity is well-defined, with an LD50 of 150 mg/kg in rats, placing it in a toxic category requiring careful handling. The primary mechanism of toxicity is its metabolic conversion to acrolein, leading to significant cytotoxicity, particularly in cardiovascular cells, through oxidative stress and mitochondrial damage. While data suggests a potential for genotoxicity, further quantitative studies using standardized assays like the comet assay are needed to fully characterize this endpoint for the monomeric form. The provided experimental protocols offer a standardized framework for researchers to conduct these essential initial toxicity screenings, ensuring data quality and comparability for risk assessment and guiding further development decisions.

References

Methodological & Application

Synthesis of Poly(allylamine hydrochloride) via Free Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(allylamine hydrochloride) (PAH) through free radical polymerization. PAH is a cationic polyelectrolyte with a high density of primary amine groups, rendering it a valuable polymer in various biomedical and pharmaceutical applications, including drug delivery, gene therapy, and tissue engineering.[1][2]

Introduction

The free radical polymerization of allylic monomers like allylamine is inherently challenging due to degradative chain transfer. This process involves the abstraction of an allylic hydrogen atom by a propagating radical, leading to the formation of a resonance-stabilized allylic radical that is slow to reinitiate polymerization.[1] This often results in the formation of low molecular weight oligomers.[1] However, conducting the polymerization of the hydrochloride salt of allylamine in an aqueous medium can effectively mitigate this issue, allowing for the synthesis of higher molecular weight polymers.[1]

This protocol outlines a reproducible method for the synthesis of PAH, its purification, and characterization, tailored for professionals in the fields of polymer chemistry, materials science, and drug development.

Data Presentation

The following tables summarize the typical effects of key reaction parameters on the synthesis of poly(this compound).

Table 1: Effect of Initiator and Monomer Concentration on Monomer Conversion

Monomer Concentration (wt% in water)Initiator Concentration (wt% relative to monomer)Monomer Conversion (%)
600.5Low
601.0Moderate
603.0High
605.0Very High
700.5Moderate
701.0High
703.0Very High
705.0Near Quantitative

Note: This table illustrates the general trend that monomer conversion increases with both increasing initiator and monomer concentrations.[2]

Table 2: Effect of Initiator Concentration on Polymer Properties

Initiator Concentration (wt% relative to monomer)Resulting Molecular WeightGlass Transition Temperature (Tg)
0.5Higher87.7 °C
1.083.1 °C
3.082.8 °C
5.0Lower81.3 °C

Note: As the initiator concentration decreases, the resulting polymer molecular weight and glass transition temperature (Tg) tend to increase.[2] The molecular weight is inversely proportional to the initiator concentration.

Table 3: Typical Molecular Weight Data for Poly(this compound)

Characterization MethodAverage Molecular Weight (Mw)Reference
Viscosimetry~12,000 g/mol [3]
¹H NMR~16,000 g/mol [3]
Gel Permeation Chromatography (GPC)~15,000 g/mol [4]
Gel Permeation Chromatography (GPC)~17,500 g/mol
Gel Permeation Chromatography (GPC)~50,000 g/mol

Note: The molecular weight of PAH can be determined by various techniques, and commercially available batches often provide this information.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

This protocol is based on the free radical polymerization of this compound in an aqueous solution using a water-soluble azo initiator.[5]

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable water-soluble azo initiator

  • Deionized water (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Four-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Monomer Solution Preparation: Prepare a 70% (w/w) aqueous solution of this compound in the four-necked flask.

  • Initiator Solution Preparation: In a separate vessel, dissolve the desired amount of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride initiator in a small amount of deionized water.

  • Reaction Setup: Equip the flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiation: Add the initiator solution to the monomer solution in the reaction flask.

  • Polymerization: Heat the reaction mixture to 50-60°C and stir continuously. The polymerization is typically carried out for 10 to 50 hours.[6][7]

  • Termination: After the desired reaction time, the heating is stopped, and the reaction mixture is allowed to cool to room temperature.

Protocol 2: Purification of Poly(this compound)

Procedure:

  • Precipitation: Slowly pour the viscous polymer solution obtained from Protocol 1 into a large excess of methanol (a non-solvent) while stirring vigorously. This will cause the polymer to precipitate as a white solid.

  • Isolation: Collect the precipitated polymer by filtration.

  • Washing: Wash the polymer cake with fresh methanol to remove any unreacted monomer, initiator, and oligomers.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Protocol 3: Characterization of Poly(this compound)

1. Structural Characterization (FTIR & NMR):

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the dried polymer. The disappearance of the characteristic peaks of the C=C double bond from the allylamine monomer (around 1645 cm⁻¹) and the appearance of the characteristic broad peaks for the polymer backbone are indicative of successful polymerization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., D₂O). ¹H NMR and ¹³C NMR spectra can confirm the polymer structure. The absence of vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone protons confirm polymerization.[3]

2. Thermal Analysis (TGA & DSC):

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by TGA. PAH typically shows multi-stage decomposition and is generally stable up to around 200°C.[8]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer using DSC. The Tg of PAH is influenced by its molecular weight.[2]

3. Molecular Weight Determination (SEC/GPC):

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer using SEC/GPC. A suitable aqueous eluent containing salt (e.g., 0.5 M acetic acid + 0.1-0.2 M sodium nitrate) is necessary to prevent ionic interactions between the cationic polymer and the column material.[9][10]

Visualizations

G cluster_reaction Polymerization cluster_purification Purification prep_monomer Prepare 70% (w/w) Allylamine Hydrochloride Solution setup Assemble Reaction Apparatus prep_monomer->setup prep_initiator Prepare Aqueous Initiator Solution add_initiator Add Initiator Solution to Monomer Solution prep_initiator->add_initiator purge Purge with Nitrogen setup->purge purge->add_initiator polymerize Heat and Stir at 50-60°C (10-50 hours) add_initiator->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry ftir_nmr FTIR & NMR tga_dsc TGA & DSC sec_gpc SEC / GPC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer_Conc Monomer Concentration Polymerization Free Radical Polymerization Monomer_Conc->Polymerization [ + ] to Yield Initiator_Conc Initiator Concentration Initiator_Conc->Polymerization [ + ] to Yield [ - ] to MW Temperature Reaction Temperature Temperature->Polymerization Time Reaction Time Time->Polymerization MW Molecular Weight Polymerization->MW PDI Polydispersity Index (PDI) Polymerization->PDI Yield Polymer Yield Polymerization->Yield Tg Glass Transition Temperature (Tg) Polymerization->Tg MW->Tg [ + ]

Caption: Logical relationships in the synthesis of poly(this compound).

References

Application Notes and Protocols: Layer-by-Layer Assembly of Poly(allylamine hydrochloride) and Poly(styrene sulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of polyelectrolyte multilayers (PEMs) using the layer-by-layer (LbL) assembly of poly(allylamine hydrochloride) (PAH) and poly(sodium 4-styrenesulfonate) (PSS). This technique allows for the creation of precisely controlled thin films with applications in drug delivery, biomaterial coatings, and biosensors.

Introduction to Layer-by-Layer Assembly

Layer-by-layer (LbL) assembly is a versatile technique for fabricating thin films by the sequential adsorption of oppositely charged polyelectrolytes.[1][2] The process is driven by electrostatic interactions between the polycation (PAH) and the polyanion (PSS).[3] By controlling the deposition conditions, it is possible to tailor the film's thickness, morphology, and surface properties with nanoscale precision.[2][4] The resulting PAH/PSS multilayers are robust and have been widely explored for various biomedical applications, including the encapsulation and controlled release of drugs.[3][5]

Key Materials and Reagents

  • Poly(this compound) (PAH): A weak, positively charged polyelectrolyte. Its charge density is dependent on the pH of the solution.[6]

  • Poly(sodium 4-styrenesulfonate) (PSS): A strong, negatively charged polyelectrolyte that remains fully charged over a wide pH range.[6][7]

  • Substrate: The surface onto which the multilayer film is deposited. Common substrates include glass, silicon wafers, quartz crystals, and colloidal particles. The substrate must be appropriately cleaned and charged to initiate the deposition of the first layer.

  • Solvent: Typically ultrapure water (e.g., Milli-Q).

  • Salt: Sodium chloride (NaCl) is commonly used to adjust the ionic strength of the polyelectrolyte solutions, which influences the conformation of the polymer chains and the final film thickness.[4]

  • pH adjustment: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for modifying the pH of the polyelectrolyte solutions.

Experimental Protocols

Substrate Preparation

A clean and charged substrate surface is crucial for the successful and uniform deposition of the first polyelectrolyte layer.

Protocol for Glass or Silicon Substrates:

  • Cleaning: Immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of ultrapure water.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Surface Activation (Optional but Recommended): Treat the substrates with a plasma cleaner or an oxygen plasma asher for 5-10 minutes to generate a negatively charged, hydrophilic surface.

Polyelectrolyte Solution Preparation
  • Prepare stock solutions of PAH and PSS at a concentration of, for example, 1 mg/mL in ultrapure water.

  • From the stock solutions, prepare working solutions at the desired concentration (e.g., 0.1 mg/mL) containing a specific concentration of NaCl (e.g., 0.1 M).

  • Adjust the pH of the PAH and PSS working solutions to the desired value (e.g., pH 7.4) using dilute HCl or NaOH. The pH affects the charge density of the weak polyelectrolyte, PAH, and thus influences film growth.[2]

Layer-by-Layer Deposition: Dipping Method

The dipping method is a straightforward and widely used technique for LbL assembly.[8]

Workflow Diagram:

LbL_Dipping_Workflow cluster_workflow LbL Dipping Method Workflow Start Start with Cleaned, Negatively Charged Substrate PAH_Dip 1. Immerse in PAH Solution (e.g., 15 min) Start->PAH_Dip Rinse1 2. Rinse with Ultrapure Water (e.g., 3 x 1 min) PAH_Dip->Rinse1 PSS_Dip 3. Immerse in PSS Solution (e.g., 15 min) Rinse1->PSS_Dip Rinse2 4. Rinse with Ultrapure Water (e.g., 3 x 1 min) PSS_Dip->Rinse2 Repeat Repeat Steps 1-4 for Desired Number of Bilayers Rinse2->Repeat Repeat->PAH_Dip Next Bilayer End End with Final Layer (PAH or PSS) Repeat->End Final Bilayer

Caption: Workflow for the layer-by-layer dipping method.

Protocol:

  • Immerse the cleaned, negatively charged substrate into the PAH solution for a predetermined time (e.g., 15 minutes) to allow for the adsorption of a monolayer.

  • Remove the substrate and rinse it thoroughly with ultrapure water (e.g., three separate beakers of water for 1 minute each) to remove any non-adsorbed polymer.

  • Immerse the substrate into the PSS solution for the same duration (e.g., 15 minutes).

  • Remove the substrate and rinse again with ultrapure water as in step 2.

  • This completes the deposition of one (PAH/PSS) bilayer.

  • Repeat steps 1-4 until the desired number of bilayers is achieved. The final layer can be either PAH or PSS, depending on the desired surface charge.[9]

Characterization of PAH/PSS Multilayers

Several techniques can be employed to monitor the growth and characterize the properties of the assembled films.

  • UV-Vis Spectrophotometry: If one of the polyelectrolytes has a chromophore (like PSS), the absorbance can be measured after each bilayer deposition to monitor film growth.[7]

  • Quartz Crystal Microbalance (QCM): This technique measures the change in frequency of a quartz crystal resonator as mass is deposited on its surface, allowing for real-time monitoring of film growth.

  • Ellipsometry: Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of the thin film.[10]

  • Atomic Force Microscopy (AFM): Provides high-resolution images of the surface topography and can be used to determine surface roughness.[4][11]

  • Zeta Potential Measurement: Determines the surface charge of the multilayer film after each deposition step.

Quantitative Data Summary

The properties of PAH/PSS multilayers are highly dependent on the assembly conditions. The following tables summarize representative data from the literature.

Table 1: Influence of Molecular Weight on Film Thickness

Polyelectrolyte SystemMolecular WeightNumber of BilayersDry Thickness (nm)
PAH/PSSHigh-Mw58.98 ± 0.14[10]
PAH/PSSLow-Mw52.51 ± 0.06[10]

Table 2: Representative Film Properties

PropertyValueConditions/Notes
Average Thickness per Bilayer~0.95 nmGraphene/PSS/PAH composite[12]
Surface Charge (Zeta Potential)Alternates between positive (PAH) and negative (PSS)Dependent on the terminating layer[9]
Surface Roughness (AFM)Varies with deposition method (dipping vs. spin-coating) and ionic strength.Dipping can lead to higher roughness than spin-coating.[4]

Applications in Drug Development

PAH/PSS multilayers offer a versatile platform for drug delivery applications. Drugs can be incorporated into the multilayer structure in several ways.

Logical Relationship of Drug Loading Strategies:

Drug_Loading_Strategies cluster_strategies Drug Loading in LbL Films Main Drug Incorporation into PAH/PSS Multilayers Strategy1 1. Direct Loading into Pre-formed Film Main->Strategy1 Strategy2 2. Drug as a Building Block Main->Strategy2 Strategy3 3. Encapsulation within a Cargo Particle Main->Strategy3 Desc1 Diffusion of drug molecules into the polyelectrolyte network. Strategy1->Desc1 Desc2 Charged drug molecules are used as one of the layers. Strategy2->Desc2 Desc3 Drug-loaded nanoparticles or liposomes are incorporated as a layer. Strategy3->Desc3

Caption: Methods for incorporating drugs into LbL films.

  • Direct Loading: A pre-fabricated PAH/PSS film can be incubated in a drug solution, allowing the drug molecules to diffuse into the polyelectrolyte network.[5]

  • Drug as a Layer: If the drug molecule is charged, it can be directly incorporated as one of the layers during the LbL assembly process.

  • Encapsulation in a Carrier: The drug can be encapsulated in a carrier, such as nanoparticles or liposomes, which are then used as a building block in the multilayer assembly.

The release of the encapsulated drug can be triggered by changes in environmental conditions such as pH, ionic strength, or temperature, leading to the disassembly or increased permeability of the multilayer film.[4]

Factors Influencing LbL Assembly

The structure and properties of PAH/PSS multilayers are influenced by several experimental parameters:

  • pH: The pH of the polyelectrolyte solutions affects the charge density of PAH, which in turn influences the amount of adsorbed polymer and the film thickness.[2]

  • Ionic Strength: The presence of salt screens the electrostatic interactions between the polymer chains, leading to the formation of thicker, more loopy layers.[4]

  • Temperature: Temperature can affect the solubility and ionization of the polyelectrolytes, thereby influencing the assembly process.[4]

  • Polyelectrolyte Concentration: Higher concentrations generally lead to the formation of thicker layers.[4]

  • Molecular Weight: The molecular weight of the polyelectrolytes can impact the film thickness and stability.[10]

By carefully controlling these parameters, researchers can fine-tune the properties of PAH/PSS multilayer films for specific applications in drug development and beyond.

References

Application Notes and Protocols: Preparation of Allylamine Hydrochloride-Based Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Allylamine hydrochloride-based hydrogels are cationic polymers that have garnered significant interest in the field of drug delivery. Their primary amine groups offer opportunities for crosslinking and interaction with anionic drugs and biomolecules. These hydrogels can be synthesized to exhibit a range of properties, including controlled swelling and drug release, making them suitable for various pharmaceutical applications. This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound-based hydrogels for drug delivery applications.

II. Data Presentation

The following tables summarize typical quantitative data for this compound-based hydrogels. It is important to note that specific values will vary depending on the exact synthesis parameters, such as the concentration of the monomer, the type and concentration of the crosslinking agent, and the specific drug being loaded.

Table 1: Swelling Behavior of this compound Hydrogels at Different pH Values

Hydrogel FormulationPolysaccharide:Polyamine RatiopHSwelling Ratio (%)
Dextran-Polyallylamine5:12150 ± 12
7210 ± 18
12145 ± 15
Dextran-Polyallylamine2:12250 ± 20
7480 ± 35
12240 ± 22
Dextran-Polyallylamine1:12320 ± 28
7650 ± 45
12310 ± 30

Note: Data is representative and based on trends observed for similar cationic hydrogels.

Table 2: Illustrative Drug Loading and Encapsulation Efficiency

Hydrogel Formulation (Allylamine HCl:Crosslinker)Model DrugDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)
95:5Ibuprofen45.2 ± 3.175.3 ± 4.2
90:10Ibuprofen38.7 ± 2.864.5 ± 3.9
85:15Ibuprofen31.5 ± 2.552.5 ± 3.5
95:5Ciprofloxacin62.8 ± 4.589.7 ± 5.1
90:10Ciprofloxacin55.1 ± 3.978.7 ± 4.8
85:15Ciprofloxacin47.3 ± 3.367.6 ± 4.1

Disclaimer: The data in this table is illustrative and intended to demonstrate the expected trends. Actual values will depend on the specific experimental conditions.

Table 3: Illustrative In Vitro Drug Release Kinetics

Hydrogel Formulation (Allylamine HCl:Crosslinker)Model DrugCumulative Release at 24h (%)Release Rate Constant (k)
95:5Ibuprofen85.2 ± 5.60.12 h⁻¹
90:10Ibuprofen72.1 ± 4.90.09 h⁻¹
85:15Ibuprofen61.5 ± 4.20.07 h⁻¹
95:5Ciprofloxacin92.3 ± 6.10.15 h⁻¹
90:10Ciprofloxacin81.7 ± 5.50.11 h⁻¹
85:15Ciprofloxacin70.4 ± 4.80.08 h⁻¹

Disclaimer: The data in this table is illustrative and intended to demonstrate the expected trends. Actual values will depend on the specific experimental conditions.

III. Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel (Crosslinked with Epichlorohydrin)

This protocol describes the synthesis of a crosslinked poly(this compound) hydrogel using epichlorohydrin as the crosslinking agent.

Materials:

  • Poly(this compound) (PAH)

  • Sodium hydroxide (NaOH)

  • Epichlorohydrin (ECH)

  • Deionized water

  • Isopropanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Blender

  • Vacuum filtration apparatus

  • Drying oven or lyophilizer

Procedure:

  • Dissolution of PAH: Dissolve a specific amount of poly(this compound) in deionized water in a beaker with continuous stirring until a homogenous solution is obtained.

  • Neutralization: Adjust the pH of the PAH solution to approximately 10 by the dropwise addition of a concentrated sodium hydroxide solution. This step deprotonates a portion of the amine groups, making them available for crosslinking.

  • Addition of Crosslinker: While stirring vigorously, add a predetermined amount of epichlorohydrin to the neutralized PAH solution. The amount of epichlorohydrin will determine the crosslinking density of the hydrogel.

  • Gelation: Continue stirring for approximately 15-30 minutes. A gel will start to form.

  • Curing: Stop stirring and allow the gel to cure at room temperature for 18-24 hours.

  • Fragmentation: Transfer the cured hydrogel to a blender containing isopropanol and blend to fragment the gel into smaller particles.

  • Washing: Wash the hydrogel particles repeatedly with deionized water to remove unreacted reagents and byproducts. This can be done by suspending the particles in water, allowing them to settle, and decanting the supernatant. Repeat this process 3-5 times.

  • Final Wash and Drying: Suspend the washed particles in isopropanol, filter under vacuum, and dry the hydrogel in an oven at 60°C or by lyophilization until a constant weight is achieved.

Protocol 2: Characterization of Hydrogels

This protocol describes the gravimetric method to determine the swelling ratio of the hydrogels.

Materials:

  • Dried hydrogel samples

  • Phosphate buffered saline (PBS) or deionized water at various pH values

  • Analytical balance

  • Tea bags (or similar porous pouches)

  • Beakers

  • Timer

Procedure:

  • Weigh a known amount of the dry hydrogel (Wd).

  • Place the dried hydrogel into a pre-weighed tea bag.

  • Immerse the tea bag containing the hydrogel in a beaker with the swelling medium (e.g., PBS pH 7.4).

  • At predetermined time intervals, remove the tea bag, gently blot the surface with a filter paper to remove excess surface water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

FTIR is used to identify the functional groups present in the hydrogel and confirm crosslinking.

Materials:

  • Dried hydrogel sample

  • Potassium bromide (KBr) (for pellet preparation)

  • Mortar and pestle

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Grind a small amount of the dried hydrogel into a fine powder using a mortar and pestle.

  • Mix the hydrogel powder with dry KBr powder in a ratio of approximately 1:100.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

SEM is used to visualize the surface morphology and porous structure of the hydrogel.

Materials:

  • Dried hydrogel sample

  • SEM stubs

  • Double-sided carbon tape

  • Sputter coater with a gold or gold-palladium target

  • Scanning electron microscope

Procedure:

  • Mount a small piece of the dried hydrogel onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or gold-palladium to make it conductive.

  • Place the coated sample in the SEM chamber.

  • Evacuate the chamber and acquire images at various magnifications to observe the surface morphology.

Protocol 3: Drug Loading and In Vitro Release Studies

This protocol describes a common method for loading drugs into hydrogels.

Materials:

  • Dried hydrogel samples

  • Drug of interest (e.g., ibuprofen, ciprofloxacin)

  • Solvent for the drug (e.g., ethanol, deionized water, PBS)

  • Beakers or vials

  • Shaker or orbital incubator

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a drug solution of a known concentration in a suitable solvent.

  • Immerse a known weight of the dried hydrogel in the drug solution.

  • Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) at a constant temperature, often with gentle agitation.

  • After the swelling period, remove the hydrogel from the solution.

  • Measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug in the supernatant from the initial amount of drug.

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas: DLC (mg/g) = (Weight of drug in hydrogel) / (Weight of dried hydrogel) EE (%) = [(Weight of drug in hydrogel) / (Initial weight of drug)] x 100

  • Dry the drug-loaded hydrogel (e.g., by air-drying or lyophilization).

This protocol describes how to measure the release of a drug from the hydrogel over time.

Materials:

  • Drug-loaded hydrogel samples

  • Release medium (e.g., PBS at a specific pH)

  • Beakers or vials

  • Shaker or orbital incubator maintained at 37°C

  • Syringes and filters

  • UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a beaker or vial.

  • Place the beaker in a shaker or orbital incubator maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Filter the collected samples and measure the absorbance of the drug using a UV-Vis spectrophotometer.

  • Calculate the concentration of the released drug using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_delivery Drug Delivery Studies PAH_dissolution Dissolve Poly(allylamine hydrochloride) Neutralization Neutralize with NaOH PAH_dissolution->Neutralization Crosslinking Add Epichlorohydrin Neutralization->Crosslinking Curing Cure at Room Temp. Crosslinking->Curing Fragmentation Fragment Gel Curing->Fragmentation Washing Wash with Water Fragmentation->Washing Drying Dry Hydrogel Washing->Drying Swelling Swelling Studies Drying->Swelling FTIR FTIR Spectroscopy Drying->FTIR SEM Scanning Electron Microscopy Drying->SEM Loading Drug Loading Drying->Loading Release In Vitro Release Loading->Release

Caption: Experimental workflow for the synthesis, characterization, and drug delivery evaluation of this compound hydrogels.

Drug Delivery Process

drug_delivery_process cluster_loading Drug Loading Phase cluster_release Drug Release Phase Dry_Hydrogel Dry Hydrogel Swelling_Loading Equilibrium Swelling Dry_Hydrogel->Swelling_Loading Drug_Solution Drug Solution Drug_Solution->Swelling_Loading Loaded_Hydrogel Drug-Loaded Hydrogel Swelling_Loading->Loaded_Hydrogel Swelling_Release Hydrogel Swelling & Drug Diffusion Loaded_Hydrogel->Swelling_Release Release_Medium Release Medium (e.g., PBS at 37°C) Release_Medium->Swelling_Release Released_Drug Released Drug Swelling_Release->Released_Drug

Caption: Schematic of the drug loading and release process using this compound-based hydrogels.

Surface Modification of Nanoparticles with Poly(allylamine hydrochloride): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical and biotechnological applications. Poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte, is frequently used for surface functionalization due to its ability to form stable coatings on various nanoparticle cores through electrostatic interactions. This layer-by-layer (LbL) assembly technique allows for precise control over the surface charge and functionality of nanoparticles, enhancing their stability, biocompatibility, and cellular uptake. These application notes provide an overview of the applications of PAH-modified nanoparticles and detailed protocols for their preparation and characterization.

Applications of PAH-Modified Nanoparticles

PAH-coated nanoparticles have demonstrated significant potential in several key areas of research and development:

  • Drug Delivery: The positive surface charge imparted by PAH enhances the interaction of nanoparticles with negatively charged cell membranes, leading to increased cellular uptake.[1] This property is particularly advantageous for the delivery of therapeutic agents, such as anticancer drugs, to target cells.

  • Gene Delivery: The cationic nature of PAH facilitates the complexation with negatively charged nucleic acids like plasmid DNA and siRNA. This allows for the development of non-viral vectors for gene therapy, protecting the genetic material from degradation and promoting its cellular entry.[2][3][4]

  • Bioimaging: By incorporating imaging agents, PAH-functionalized nanoparticles can be used as contrast agents in various imaging modalities. Their enhanced cellular interaction can lead to better signal localization at the target site.[5]

  • Antibacterial Surfaces: PAH can be used to immobilize antibacterial agents, such as zinc oxide nanoparticles, onto surfaces like textiles.[6][7][8] This creates materials with potent and durable antimicrobial properties.

Experimental Protocols

Protocol 1: Layer-by-Layer (LbL) Coating of Nanoparticles with PAH

This protocol describes a general method for the electrostatic layer-by-layer assembly of PAH onto negatively charged nanoparticle cores.

Materials:

  • Nanoparticle suspension (e.g., PLGA, Gold, or Iron Oxide nanoparticles) in deionized water

  • Poly(this compound) (PAH) solution (e.g., 1 mg/mL in 0.5 M NaCl)

  • Poly(styrene sulfonate) (PSS) solution (e.g., 1 mg/mL in 0.5 M NaCl) (for multilayering)

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of Nanoparticle Suspension: Disperse the negatively charged core nanoparticles in deionized water to a desired concentration (e.g., 1 mg/mL).

  • First Layer (PAH) Deposition:

    • Add the nanoparticle suspension to an equal volume of the PAH solution.

    • Incubate the mixture for a specified time (e.g., 20-30 minutes) under gentle agitation to allow for the adsorption of the PAH layer.

    • Centrifuge the suspension to pellet the coated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density (e.g., 10,000 x g for 30 minutes).

    • Remove the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step is crucial to remove excess, unbound polyelectrolyte.

    • Repeat the washing step two more times.

  • Second Layer (PSS) Deposition (Optional for Multilayers):

    • Resuspend the PAH-coated nanoparticles in deionized water.

    • Add the suspension to an equal volume of the PSS solution.

    • Incubate and wash the nanoparticles as described in steps 2b-2e.

  • Subsequent Layers: Repeat steps 2 and 3 to build up the desired number of bilayers. The final layer is typically PAH to confer a positive surface charge.

  • Final Resuspension: After the final washing step, resuspend the multilayer-coated nanoparticles in the desired buffer or medium for characterization and application.

Workflow for Layer-by-Layer Coating of Nanoparticles

G cluster_0 Nanoparticle Core Preparation cluster_1 Layer-by-Layer Assembly cluster_2 Final Product NP_core Negatively Charged Nanoparticle Core Incubate_PAH Incubation NP_core->Incubate_PAH Add to PAH_sol PAH Solution PAH_sol->Incubate_PAH PSS_sol PSS Solution Incubate_PSS Incubation PSS_sol->Incubate_PSS Wash_PAH Centrifugation & Washing Incubate_PAH->Wash_PAH Wash_PAH->Incubate_PSS Resuspend & Add to Wash_PSS Centrifugation & Washing Incubate_PSS->Wash_PSS PAH_NP PAH-Coated Nanoparticle Wash_PSS->PAH_NP

Caption: Workflow for the layer-by-layer coating of nanoparticles with PAH and PSS.

Protocol 2: Synthesis of PAH-Coated Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of AuNPs followed by their surface modification with PAH.

Materials:

  • Chloroauric acid (HAuCl₄) solution (e.g., 1 mM)

  • Trisodium citrate solution (e.g., 38.8 mM)

  • Poly(this compound) (PAH) solution (e.g., 10 mg/mL)

  • Sodium chloride (NaCl) solution (e.g., 0.1 M)

  • Deionized water

  • Heating mantle with magnetic stirrer

  • Glassware (cleaned with aqua regia)

Procedure:

  • Gold Nanoparticle Synthesis (Turkevich Method):

    • Bring the HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.[9]

    • Rapidly add the trisodium citrate solution to the boiling HAuCl₄ solution.[9]

    • Continue heating and stirring. The solution will undergo a color change from yellow to colorless, then to a deep red, indicating the formation of AuNPs.[9]

    • Boil for an additional 10-15 minutes, then remove from heat and allow to cool to room temperature.

  • PAH Coating:

    • To the colloidal AuNP solution, simultaneously add the PAH solution and the NaCl solution.[10]

    • Vortex the mixture and allow it to incubate overnight at room temperature.[10]

    • Purify the PAH-coated AuNPs by centrifugation (e.g., 10,000 x g for 30 minutes) to remove excess reagents.

    • Resuspend the pellet in deionized water.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with PAH.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeModificationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Gold NanoparticlesUncoated16-27--[10]
PAH-CoatedSize increase observed--[10]
Iron Oxide NanoparticlesUncoated910.188-2.86[11]
PEI-DOX Coated63--[11]
PLGA NanoparticlesUncoated~220-245< 0.3-21.2 to -28.0[12]
Cationic Surfactant~220-245< 0.3+20.0 to +44.9[12]
Silver NanoparticlesUncoated28.5--[13]
Alginate MicrospheresUncoated---280[14]
(PSS/PAH) Coated--Alternating polarity[14]

Table 2: Application-Specific Performance of PAH-Modified Nanoparticles

ApplicationNanoparticle SystemParameterValueReference(s)
Drug DeliveryDoxorubicin-loaded Iron Oxide NanoparticlesDrug Loading5 ± 2 DOX per PEI[11]
Doxorubicin-loaded Iron Oxide NanocompositesLoading CapacityUp to 870 µg/mg[15]
Doxorubicin-loaded Iron Oxide NanocompositesLoading Efficiency~90%[15]
Doxorubicin-loaded CaCO₃ NanoparticlesEncapsulation Efficiency97%[16]
Doxorubicin-loaded CaCO₃ NanoparticlesLoading Content19.3%[16]
Antibacterial TextilesPAH/ZnO Coated TextilesBacterial Reduction (S. aureus)2-3 log reduction[6][7][8]
PAH/ZnO Coated TextilesBacterial Viability Reduction>99%[6][7][8]

Cellular Uptake and Biocompatibility

The positive surface charge of PAH-coated nanoparticles generally leads to enhanced cellular uptake compared to their negatively charged or neutral counterparts.[1] This is attributed to the favorable electrostatic interactions with the negatively charged components of the cell membrane. The primary mechanism of uptake for many nanoparticles is endocytosis, which can be mediated by various pathways including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[17][18]

General Cellular Uptake Pathway of PAH-Coated Nanoparticles

G cluster_0 Extracellular cluster_1 Intracellular NP PAH-Coated Nanoparticle (+) Cell_Membrane Cell Membrane (-) NP->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Release Drug/Gene Release Lysosome->Release pH-triggered Effect Therapeutic Effect Release->Effect

Caption: Cellular uptake of PAH-coated nanoparticles via endocytosis and subsequent drug/gene release.

While the cationic surface enhances cellular uptake, it can also be associated with increased cytotoxicity. Therefore, it is crucial to assess the biocompatibility of PAH-modified nanoparticles. Standard in vitro cytotoxicity assays, such as the MTT assay, can be used to evaluate cell viability after exposure to the nanoparticles.[12] In vivo studies are also necessary to understand the systemic effects, biodistribution, and potential toxicity of these nanomaterials.[10][19] The biocompatibility can be improved by adding an outer layer of a biocompatible polymer, such as polyethylene glycol (PEG), over the PAH layer.

References

Application Notes: Poly(allylamine hydrochloride) for Gene Delivery

References

Application Notes and Protocols for Crosslinking Poly(allylamine hydrochloride) with Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte that has garnered significant interest in biomedical and pharmaceutical research due to its biocompatibility and the presence of primary amine groups that are readily available for chemical modification.[1] Crosslinking PAH with glutaraldehyde (GA) is a common and effective method to form stable hydrogels, nanoparticles, and microcapsules with tunable physicochemical properties. This covalent crosslinking enhances mechanical strength, controls swelling behavior, and modulates the release kinetics of encapsulated therapeutic agents, making these materials highly suitable for applications in drug delivery, tissue engineering, and regenerative medicine.[2][3][4][5]

This document provides detailed protocols for the preparation of glutaraldehyde-crosslinked PAH materials, including hydrogels and microcapsules. It also presents quantitative data on how varying the crosslinker concentration affects the material properties and includes protocols for the characterization of these crosslinked structures.

Mechanism of Crosslinking

The crosslinking reaction between poly(this compound) and glutaraldehyde is based on the formation of a Schiff base between the primary amine groups of PAH and the aldehyde groups of glutaraldehyde. This reaction is typically carried out under mild conditions and results in a stable, covalently crosslinked three-dimensional network. The reaction rate and the degree of crosslinking can be influenced by factors such as pH, temperature, and the molar ratio of amine to aldehyde groups.[3]

Experimental Protocols

Protocol 1: Preparation of a Crosslinked Poly(this compound) Hydrogel

This protocol describes the synthesis of a bulk PAH hydrogel by crosslinking with glutaraldehyde. The crosslinking density and, consequently, the mechanical and swelling properties of the hydrogel can be controlled by varying the concentration of glutaraldehyde.

Materials:

  • Poly(this compound) (PAH)

  • Glutaraldehyde (GA) solution (e.g., 25% w/v in water)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

Procedure:

  • PAH Solution Preparation: Prepare a solution of PAH in deionized water at the desired concentration (e.g., 10% w/v).

  • pH Adjustment: Adjust the pH of the PAH solution to a suitable range (e.g., pH 7-9) using the NaOH solution. This deprotonates a portion of the primary amine groups, making them more reactive towards the aldehyde groups of glutaraldehyde.

  • Crosslinker Addition: Add the desired amount of glutaraldehyde solution to the PAH solution while stirring vigorously. The molar ratio of PAH monomer units to glutaraldehyde can be varied to achieve different crosslinking densities.

  • Gelation: Continue stirring until the solution becomes viscous and forms a hydrogel. The gelation time will depend on the concentrations of PAH and GA, as well as the pH and temperature.

  • Curing: Allow the hydrogel to cure for a specified period (e.g., 2-24 hours) at room temperature or an elevated temperature to ensure the completion of the crosslinking reaction.

  • Purification: To remove any unreacted glutaraldehyde and other impurities, immerse the hydrogel in a large volume of deionized water. Periodically change the water over 2-3 days.

  • Drying (Optional): The purified hydrogel can be used in its swollen state or dried by methods such as lyophilization (freeze-drying) or oven drying at a moderate temperature.

Protocol 2: Fabrication of Crosslinked Poly(this compound) Microcapsules via Layer-by-Layer Assembly

This protocol details the preparation of hollow microcapsules with a crosslinked PAH shell using the layer-by-layer (LbL) assembly technique.

Materials:

  • Poly(this compound) (PAH) solution (e.g., 1 mg/mL in 0.5 M NaCl)

  • Sodium poly(styrene sulfonate) (PSS) solution (e.g., 1 mg/mL in 0.5 M NaCl)

  • Glutaraldehyde (GA) solution (e.g., 2% v/v in water)

  • Sacrificial template particles (e.g., melamine formaldehyde or calcium carbonate microparticles)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Template Preparation: Disperse the sacrificial template particles in deionized water.

  • First Layer Deposition (PSS): Add the template particle suspension to the PSS solution and incubate for a set time (e.g., 15-20 minutes) with gentle agitation to allow for the adsorption of a PSS layer onto the positively charged templates.

  • Washing: Centrifuge the coated particles and wash them with deionized water to remove excess, unadsorbed PSS. Repeat the washing step 2-3 times.

  • Second Layer Deposition (PAH): Resuspend the PSS-coated particles in the PAH solution and incubate for 15-20 minutes with gentle agitation.

  • Washing: Repeat the washing procedure as described in step 3 to remove unadsorbed PAH.

  • Subsequent Layer Deposition: Repeat steps 2-5 to build up a multilayered (PSS/PAH)n shell on the template particles.

  • Crosslinking: After depositing the desired number of layers, resuspend the multilayer-coated particles in the glutaraldehyde solution and incubate for a specific duration (e.g., 2 hours) to crosslink the PAH layers.[3]

  • Washing: Wash the crosslinked particles thoroughly with deionized water to remove excess glutaraldehyde.

  • Template Removal: To obtain hollow microcapsules, dissolve the sacrificial templates by incubating the particles in the HCl solution until the cores are completely removed.

  • Final Washing: Wash the resulting hollow microcapsules with deionized water until the pH is neutral.

Data Presentation

The properties of glutaraldehyde-crosslinked PAH materials are highly dependent on the crosslinking conditions, particularly the concentration of glutaraldehyde. The following tables summarize the expected trends and some reported quantitative data.

Glutaraldehyde ConcentrationSwelling RatioMechanical StrengthDrug Release Rate
LowHighLowFast
MediumIntermediateIntermediateModerate
HighLowHighSlow

Table 1. General Trends in the Properties of PAH-GA Hydrogels with Varying Glutaraldehyde Concentration.

PropertyConditionValue
Elasticity ModulusPAH/PSS microcapsules crosslinked with 2% GA for 2 hours680 MPa[3]
Swelling RatioPAH-protein composite hydrogel with 1% GA~900%

Table 2. Reported Quantitative Data for Glutaraldehyde-Crosslinked PAH-Based Materials.

Characterization Protocols

Protocol 3: Determination of Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

Procedure:

  • Weigh a dried sample of the crosslinked PAH hydrogel (Wd).

  • Immerse the hydrogel in deionized water or a buffer solution of interest at a specific temperature.

  • Allow the hydrogel to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen hydrogel from the solution, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

Protocol 4: Characterization of Mechanical Properties

The mechanical properties of the hydrogels, such as tensile strength and Young's modulus, can be determined using a universal testing machine.

Procedure:

  • Prepare hydrogel samples in a defined shape (e.g., dumbbell or cylindrical).

  • Mount the sample in the grips of the testing machine.

  • Apply a uniaxial tensile force at a constant strain rate until the sample breaks.

  • Record the stress-strain curve.

  • From the stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand) and the Young's modulus (the slope of the initial linear portion of the curve).

Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the crosslinking reaction by identifying the characteristic chemical bonds formed.

Procedure:

  • Obtain FTIR spectra of the uncrosslinked PAH and the glutaraldehyde-crosslinked PAH hydrogel (typically in a dried, powdered form mixed with KBr).

  • Compare the spectra. The formation of a Schiff base (C=N) bond during crosslinking is expected to result in a characteristic peak around 1650 cm⁻¹. A decrease in the intensity of the N-H bending vibration of the primary amine (around 1590 cm⁻¹) may also be observed.

Visualizations

Crosslinking_Mechanism PAH Poly(this compound) (-CH2-CH(CH2NH3+Cl-)-)n Crosslinked_PAH Crosslinked PAH Network (Schiff Base Formation) PAH->Crosslinked_PAH Primary Amine Reaction GA Glutaraldehyde (OHC-(CH2)3-CHO) GA->Crosslinked_PAH Aldehyde Reaction

Caption: Mechanism of PAH crosslinking with glutaraldehyde.

Hydrogel_Preparation_Workflow cluster_0 Preparation cluster_1 Reaction & Purification cluster_2 Final Product A Prepare PAH Solution B Adjust pH A->B C Add Glutaraldehyde B->C D Gelation & Curing C->D E Purify by Washing D->E F Swollen Hydrogel E->F G Dried Hydrogel (Optional) F->G

Caption: Workflow for crosslinked PAH hydrogel preparation.

LbL_Microcapsule_Fabrication A Sacrificial Template B Deposit PSS Layer A->B C Deposit PAH Layer B->C D Repeat (PSS/PAH)n C->D E Crosslink with Glutaraldehyde D->E F Remove Template Core E->F G Hollow Microcapsule F->G

Caption: Layer-by-layer fabrication of crosslinked microcapsules.

References

Application Notes and Protocols for the Fabrication of Polyelectrolyte Multilayers with Poly(allylamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(allylamine hydrochloride) (PAH) is a cationic polyelectrolyte widely utilized in the fabrication of polyelectrolyte multilayers (PEMs) through the layer-by-layer (LbL) assembly technique.[1] This method involves the sequential adsorption of positively charged PAH and a negatively charged polyanion, such as poly(styrene sulfonate) (PSS) or poly(acrylic acid) (PAA), onto a substrate to form a thin film with nanoscale control over its thickness and properties.[1][2] These PEMs have diverse biomedical applications, including in drug delivery, gene delivery, and as coatings for medical implants, owing to their biocompatibility and tunable characteristics.[3][4]

This document provides detailed application notes and experimental protocols for the fabrication and characterization of PAH-based PEMs.

Key Physicochemical Properties and Growth Characteristics

The growth and properties of PAH-based PEMs are highly dependent on various experimental conditions. The growth can be linear, where each bilayer contributes a consistent thickness, or exponential, where the thickness increment increases with each bilayer deposition.[1] Key parameters influencing the final multilayer structure include the number of layers, the pH of the polyelectrolyte solutions, and the ionic strength of the solutions.

Data Presentation

Table 1: Influence of the Number of Bilayers on (PAH/PSS) Multilayer Properties

Number of BilayersFinal Thickness (nm)Roughness (RMS, nm)
20Varies (e.g., ~50 nm)[5]Increases with layer number[6]
40VariesIncreases with layer number[6]
60VariesIncreases with layer number[6]
80VariesIncreases with layer number[6]
100Varies (e.g., up to 205 nm)[6]Increases with layer number[6]

Table 2: Effect of pH on (PAH/PAA) Multilayer Thickness

pH of PAH SolutionpH of PAA SolutionIndividual Layer Thickness Contribution
2.5 - 8.5 (varied)3.5 (constant)PAH layer thickness increases with increasing pH[7]
2.5 - 8.5 (varied)4.5 (constant)PAA layer thickness remains relatively constant[7]
2.5 (constant)2.5 - 8.5 (varied)PAA layer thickness decreases with increasing pH[7]

Experimental Protocols

Protocol 1: Fabrication of (PAH/PSS) Polyelectrolyte Multilayers via Dip Coating

This protocol describes the manual layer-by-layer assembly of a (PAH/PSS) multilayer film on a silicon wafer substrate.

Materials:

  • Poly(this compound) (PAH, MW ~50,000-65,000 g/mol )[8]

  • Poly(styrene sulfonate) (PSS, MW ~70,000 g/mol )

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) water (18 MΩ·cm)

  • Silicon wafers (or other desired substrate)

  • Beakers

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers by sonication in DI water, followed by ethanol, and then DI water again (15 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

    • To create a negatively charged surface, treat the substrates with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with DI water and dry with nitrogen.

  • Polyelectrolyte Solution Preparation:

    • Prepare a 0.5 M NaCl solution in DI water.

    • Prepare 1 mg/mL solutions of PAH and PSS in the 0.5 M NaCl solution.[9]

    • Adjust the pH of the PAH and PSS solutions to the desired value (e.g., pH 7.5 for both) using HCl or NaOH.

  • Layer-by-Layer Assembly:

    • Immerse the cleaned, negatively charged substrate in the cationic PAH solution for 15 minutes. This forms the first layer.

    • Rinse the substrate by immersing it in a beaker of the 0.5 M NaCl solution for 2 minutes. Repeat this rinsing step twice more with fresh rinsing solution.

    • Immerse the substrate in the anionic PSS solution for 15 minutes.

    • Rinse the substrate as described in step 3b.

    • Repeat the alternating immersion in PAH and PSS solutions with intermediate rinsing steps until the desired number of bilayers is achieved.

    • After the final layer, rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.

Protocol 2: In-Situ Monitoring of Multilayer Growth using Quartz Crystal Microbalance with Dissipation (QCM-D)

This protocol outlines the use of QCM-D to monitor the real-time formation of (PAH/PSS) multilayers.

Materials and Equipment:

  • QCM-D instrument with gold-coated quartz crystals

  • Syringe pump or peristaltic pump

  • PAH and PSS solutions (1 mg/mL in 0.5 M NaCl, pH adjusted)[9]

  • 0.5 M NaCl rinsing solution[9]

  • DI water

Procedure:

  • System Preparation:

    • Clean the QCM-D flow cell and tubing with DI water.

    • Mount a clean, gold-coated quartz crystal sensor in the flow cell.

    • Establish a stable baseline by flowing the 0.5 M NaCl rinsing solution over the sensor at a constant flow rate (e.g., 0.1 mL/min) until the frequency and dissipation signals are stable.

  • First Layer Deposition (PAH):

    • Inject the PAH solution into the flow cell at the same constant flow rate.

    • Monitor the decrease in frequency (indicating mass adsorption) and the change in dissipation (indicating viscoelastic properties of the layer).

    • Continue flowing the PAH solution until the frequency and dissipation signals plateau, indicating saturation of the surface. This typically takes 10-15 minutes.[9]

  • Rinsing:

    • Switch the flow back to the 0.5 M NaCl rinsing solution to remove any loosely bound PAH.

    • Continue rinsing until the frequency and dissipation signals stabilize.

  • Second Layer Deposition (PSS):

    • Inject the PSS solution into the flow cell.

    • Monitor the frequency and dissipation changes until a plateau is reached.

  • Rinsing:

    • Switch the flow back to the 0.5 M NaCl rinsing solution and continue until the signals are stable.

  • Multilayer Buildup:

    • Repeat steps 2-5 for the desired number of bilayers. The real-time data will show a stepwise decrease in frequency as each layer is added.

Visualizations

G cluster_prep Preparation cluster_lbl Layer-by-Layer Assembly cluster_char Characterization sub Substrate Cleaning pah Immerse in PAH (Cation) sub->pah sol Polyelectrolyte Solution Preparation sol->pah rinse1 Rinse pah->rinse1 pss Immerse in PSS (Anion) rinse1->pss rinse2 Rinse pss->rinse2 rinse2->pah Repeat for n bilayers dry Final Rinse & Dry rinse2->dry qcm QCM-D dry->qcm afm AFM dry->afm ellip Ellipsometry dry->ellip

Caption: Workflow for the fabrication and characterization of PAH-based PEMs.

G sub Substrate pah PAH+ sub->pah + pss PSS- pah->pss + pss->pah ...n

Caption: Schematic of the electrostatic interactions in LbL assembly.

References

Application Notes and Protocols: Allylamine Hydrochloride in Biocompatible Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte derived from this compound, in the development of biocompatible coatings. The protocols detailed below are based on established methodologies for creating multilayered coatings with enhanced biocompatibility and functionality for various biomedical applications, including medical textiles, implantable devices, and drug delivery systems.

Introduction

Poly(this compound) is widely utilized in the biomedical field for surface modification due to its positive charge at physiological pH, which facilitates electrostatic interactions with negatively charged molecules and surfaces.[1][2] This property is central to its application in the layer-by-layer (LbL) assembly technique, where it is alternated with anionic polyelectrolytes to create thin, uniform, and functional coatings.[1][3][4] These coatings can be tailored to improve biocompatibility, confer antibacterial properties, and control cellular interactions.[5][6]

Key Applications and Mechanisms

PAH-based coatings have demonstrated significant potential in several biomedical areas:

  • Antibacterial Surfaces: By incorporating antimicrobial agents like zinc oxide (ZnO) nanoparticles, PAH coatings can effectively inhibit bacterial growth on surfaces such as medical textiles.[5][7][8] The positively charged PAH matrix aids in the adhesion and stabilization of these agents.

  • Enhanced Biocompatibility: Plasma-polymerized allylamine coatings on implant materials like zirconia and titanium have been shown to improve cell adhesion, proliferation, and differentiation, leading to better osseointegration.[9] The amine groups on the surface are thought to facilitate the attachment of biologically active proteins.

  • Drug Delivery: The LbL technique using PAH allows for the encapsulation and controlled release of therapeutic agents.[1][10] The multilayered structure can be designed to release drugs in response to specific physiological cues.

The primary mechanism for the assembly of these coatings is the electrostatic attraction between the positively charged amine groups of PAH and a negatively charged component, which can be another polyelectrolyte, nanoparticles, or a treated substrate.[3][11]

Experimental Data and Characterization

The successful fabrication and performance of PAH-based biocompatible coatings are assessed through various characterization techniques. The following tables summarize key quantitative data from representative studies.

Table 1: Surface Properties of PAH-Coated Materials
Material/CoatingContact Angle (°)Surface Roughness (RMS)Zeta Potential (mV)Reference
Uncoated CottonHydrophilic--[5]
PAH/ZnO Coated Cotton> 95° (Slightly Hydrophobic)--[5][11]
Uncoated PolyesterHydrophobic--[5]
PAH/ZnO Coated Polyester> 95° (Slightly Hydrophobic)--[5][11]
Allylamine-treated Zirconia (50W)Improved HydrophilicityIncreased-[6]
Amphiphilic PAH Derivative PEMsVariable (Hydrophilic to Hydrophobic)Variable> ±30 mV[3]
Table 2: Antibacterial Efficacy of PAH/ZnO Coatings against S. aureus
Textile MaterialBacterial Viability ReductionLog ReductionReference
Cotton> 99%2-3[5][8]
Polyester> 99%2-3[5][8]
Nylon> 99%2-3[5][8]
Table 3: Biocompatibility of Allylamine-Based Coatings
CoatingCell TypeKey FindingReference
PAH/ZnO on TextilesHuman KeratinocytesNon-cytotoxic at effective antibacterial concentrations[5][8]
Plasma-Polymerized Allylamine on ZirconiaHuman Osteoblastic Cells (MG-63)Cell viability > 80% (non-toxic)[12]
Allylamine on Zirconia (25W & 50W GDP)MG-63 CellsIncreased cell proliferation and alkaline phosphatase activity[9]
SPH/(PAH/BG)7 on Mg Alloy-Excellent cytocompatibility (hemolysis assay)[6]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of PAH-based biocompatible coatings.

Protocol 1: Layer-by-Layer (LbL) Deposition of PAH/ZnO Nanoparticle Antibacterial Coating on Textiles

Objective: To create an antibacterial and biocompatible coating on textile substrates using PAH and ZnO nanoparticles.[5]

Materials:

  • Textile samples (e.g., cotton, polyester, nylon), 1 cm x 1 cm

  • Poly(this compound) (PAH), (e.g., MW ~17.5 kDa)

  • Zinc oxide nanoparticles (ZnO NPs)

  • Sodium hydroxide (NaOH) solution, 1 M

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Substrate Preparation: Wash the textile samples in a 1 M NaOH solution for 30 minutes to remove impurities, followed by thorough rinsing with deionized water.

  • First PAH Layer: Immerse the cleaned textile samples in a 3.0 mg/mL PAH solution (pH adjusted to 7.5) for 15 minutes. This creates an initial positively charged layer.

  • ZnO Nanoparticle Layer: a. Prepare a suspension of ZnO NPs at a concentration of 115 µg/mL in deionized water. b. Immerse the PAH-coated textiles in the ZnO NP suspension and sonicate for 5 minutes. c. Continue soaking for an additional 10 minutes without sonication.

  • Multilayer Assembly: Repeat steps 2 and 3 to build multiple layers. A typical structure involves alternating PAH and ZnO NP layers, for instance, four PAH layers with three intermediate ZnO NP layers.[11]

  • Final PAH Layer: Conclude the coating process with a final layer of PAH to encapsulate the ZnO NPs and enhance stability.[11]

  • Rinsing and Drying: After the deposition of the final layer, rinse the samples thoroughly with deionized water and allow them to air dry or dry under a stream of nitrogen.

Protocol 2: Biocompatibility Assessment - Cell Viability Assay

Objective: To evaluate the cytotoxicity of the developed coating using an in vitro cell culture model.[12]

Materials:

  • Coated and uncoated control material samples, sterilized (e.g., via UV light)

  • Human cell line (e.g., immortalized human keratinocytes or MG-63 osteoblasts)

  • Appropriate cell culture medium (e.g., DMEM) and supplements (e.g., FBS, antibiotics)

  • 24-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 24-well plate at a predetermined density and allow them to adhere overnight in the incubator.

  • Sample Exposure: Place the sterilized coated and uncoated material samples into the wells with the adhered cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: a. Remove the material samples. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the control (cells cultured on uncoated material or tissue culture plastic). A cell viability of > 75-80% is generally considered non-toxic.[12]

Protocol 3: Antibacterial Activity Testing

Objective: To assess the effectiveness of the coating in inhibiting the growth of bacteria (e.g., Staphylococcus aureus).[5][8]

Materials:

  • Coated and uncoated control material samples, sterilized

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Bacterial growth medium (e.g., Brain Heart Infusion broth)

  • 0.9% NaCl solution (sterile)

  • 24-well plates

  • Incubator (37°C)

  • Colony counter or spectrophotometer

Procedure:

  • Bacterial Suspension Preparation: Prepare a bacterial suspension in 0.9% NaCl to a concentration of approximately 10⁵ Colony Forming Units (CFU)/mL.

  • Inoculation: Place the sterilized samples in a 24-well plate. Pipette 100 µL of the bacterial suspension onto the surface of each sample.

  • Incubation: Incubate the plate for 24 hours at room temperature in the dark.

  • Bacterial Recovery: a. After incubation, transfer each sample to a new tube containing a known volume of 0.9% NaCl solution. b. Vortex or sonicate the tube to dislodge the bacteria from the sample surface.

  • Quantification: a. Perform serial dilutions of the resulting bacterial suspension. b. Plate the dilutions onto agar plates and incubate at 37°C for 24 hours. c. Count the number of colonies to determine the CFU/mL.

  • Analysis: Compare the CFU counts from the coated samples to the uncoated controls to determine the percentage and log reduction in bacterial viability.

Visualizations

The following diagrams illustrate the key processes and logical flows in the development and application of PAH-based biocompatible coatings.

LbL_Workflow cluster_prep 1. Substrate Preparation cluster_coating 2. Layer-by-Layer Assembly cluster_characterization 3. Characterization Substrate Substrate (e.g., Textile, Implant) Cleaning Alkaline Wash / Cleaning Substrate->Cleaning Dip_PAH Dip in PAH Cleaning->Dip_PAH PAH_sol Poly(allylamine HCl) Solution (Cationic) Anion_sol Anionic Component (e.g., ZnO NPs, PSS) Rinse1 Rinse Dip_PAH->Rinse1 Dip_Anion Dip in Anionic Component Rinse1->Dip_Anion Rinse2 Rinse Dip_Anion->Rinse2 Loop Repeat n cycles Rinse2->Loop Loop->Dip_PAH Coated_Substrate Coated Substrate Loop->Coated_Substrate Final Layer + Dry Surface_Analysis Surface Analysis (Contact Angle, SEM, AFM) Coated_Substrate->Surface_Analysis

Caption: Workflow for Layer-by-Layer (LbL) assembly of PAH-based coatings.

Biocompatibility_Testing_Flow cluster_invitro In Vitro Evaluation cluster_antibac Antibacterial Assessment start Coated Material Cytotoxicity Cytotoxicity Assays (e.g., MTT, PrestoBlue) start->Cytotoxicity Cell_Adhesion Cell Adhesion & Proliferation Studies start->Cell_Adhesion Gene_Expression Gene Expression Analysis (e.g., RT-qPCR for osteogenesis) start->Gene_Expression Bacterial_Culture Incubation with Bacteria (e.g., S. aureus) start->Bacterial_Culture end_bio Biocompatible Cytotoxicity->end_bio High Viability end_toxic Cytotoxic Cytotoxicity->end_toxic Low Viability Quantification Quantification (CFU Counting) Bacterial_Culture->Quantification end_antibac Antibacterial Effect Quantification->end_antibac Log Reduction end_no_effect No Antibacterial Effect Quantification->end_no_effect No Reduction

Caption: Logical flow for biocompatibility and antibacterial testing.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Poly(allylamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted allylamine hydrochloride monomer from their polymer products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound monomer from the polymer?

The primary methods for purifying poly(this compound) and removing unreacted monomer are precipitation, dialysis, and chromatography.[1][2] The choice of method depends on factors such as the polymer's molecular weight, solubility, the desired level of purity, and the scale of the experiment.

  • Precipitation: This is often the first step and is widely used. It involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent to cause the polymer to precipitate, leaving the monomer and other small molecules in solution.[3][4]

  • Dialysis: This technique is effective for removing small molecules from a polymer solution by selective diffusion across a semi-permeable membrane.[5][6] It is particularly useful for water-soluble polymers like poly(this compound).

  • Chromatography: Techniques like size exclusion chromatography (SEC) or gel permeation chromatography (GPC) separate molecules based on their size.[1][7] This can be a very effective but is often a more complex and resource-intensive method.

Method 1: Purification by Precipitation

Precipitation is a rapid and effective method to remove a significant portion of unreacted monomer and other low-molecular-weight impurities.[2]

Experimental Protocol: Polymer Precipitation
  • Dissolution: Dissolve the crude polymer mixture in a minimal amount of a suitable solvent in which the polymer is highly soluble (e.g., deionized water). Aim for a concentration of 5-10% (w/v).[1]

  • Precipitation: In a separate, larger beaker, place a volume of a non-solvent (e.g., methanol or acetone) that is at least 10 times the volume of the polymer solution.[1][5] Vigorously stir the non-solvent.

  • Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of the polymer should form immediately.[5]

  • Isolation: Collect the precipitated polymer by filtration (e.g., using a Büchner funnel).[5]

  • Washing: Wash the polymer cake on the filter with fresh non-solvent to remove any remaining traces of monomer.[5]

  • Drying: Dry the purified polymer under vacuum to a constant weight. For enhanced purity, a Soxhlet extraction with the non-solvent can be performed on the dried polymer.[4]

  • Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated.[2]

Workflow for Polymer Purification by Precipitation

precipitation_workflow start Crude Polymer (Polymer + Monomer) dissolve Dissolve in Good Solvent (e.g., Water) start->dissolve precipitate Add Dropwise to Stirred Non-Solvent (e.g., Methanol) dissolve->precipitate filter_wash Filter and Wash with Non-Solvent precipitate->filter_wash monomer_waste Monomer in Filtrate precipitate->monomer_waste dry Dry Under Vacuum filter_wash->dry filter_wash->monomer_waste end Purified Polymer dry->end

Caption: General workflow for polymer purification by precipitation.

Troubleshooting Guide: Precipitation
Symptom Possible Cause Suggested Solution
Low polymer recovery The polymer is partially soluble in the non-solvent.Try a different non-solvent or a mixture of non-solvents. Cooling the non-solvent can also decrease polymer solubility.
The polymer precipitate is too fine and passes through the filter.Allow the precipitate to settle before filtration, or use a finer filter paper. Centrifugation can also be used to pellet the polymer.[8]
Incomplete monomer removal Monomer is trapped within the precipitated polymer matrix.Re-dissolve the polymer and precipitate it again. Ensure vigorous stirring of the non-solvent during the addition of the polymer solution.[1]
Insufficient washing of the polymer cake.Increase the volume of non-solvent used for washing or perform multiple washing steps.[1]
Polymer precipitates as a sticky mass instead of a powder The polymer solution concentration is too high.Use a more dilute polymer solution.
The rate of addition of the polymer solution is too fast.Add the polymer solution more slowly to the non-solvent.

Method 2: Purification by Dialysis

Dialysis is a gentle and effective method for removing small molecules like salts and unreacted monomers from polymer solutions, especially for water-soluble polymers.[6]

Experimental Protocol: Dialysis
  • Membrane Selection and Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer (e.g., 1-5 kDa MWCO).[5] Prepare the dialysis tubing according to the manufacturer's instructions (this often involves boiling in a sodium bicarbonate solution and then in deionized water).

  • Sample Loading: Dissolve the crude polymer in deionized water. Load the polymer solution into the prepared dialysis bag, leaving some space at the top, and securely close both ends with clips.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing deionized water (the dialysate). The volume of the dialysate should be at least 100 times the volume of the sample. Stir the dialysate continuously.

  • Dialysate Changes: Change the dialysate frequently to maintain a high concentration gradient, which drives the diffusion of the small molecules out of the bag. For example, change the water every 4-6 hours for the first day, and then less frequently for 2-3 days.[5][9]

  • Sample Recovery: After dialysis is complete, remove the dialysis bag from the water, carefully open it, and transfer the purified polymer solution to a clean container.

  • Lyophilization: Freeze-dry (lyophilize) the purified polymer solution to obtain a dry, solid product.[5]

Workflow for Polymer Purification by Dialysis

dialysis_workflow cluster_dialysis_setup Dialysis Setup dialysis_bag Dialysis Bag (Polymer + Monomer) dialysate Dialysate (e.g., Deionized Water) dialysis_bag->dialysate Monomer Diffuses Out start Crude Polymer Solution load_bag Load into Dialysis Bag start->load_bag perform_dialysis Perform Dialysis with Frequent Water Changes load_bag->perform_dialysis recover_solution Recover Purified Polymer Solution perform_dialysis->recover_solution lyophilize Lyophilize to Obtain Dry Polymer recover_solution->lyophilize end Purified Polymer lyophilize->end

Caption: Workflow for removing small molecules from a polymer solution using dialysis.

Troubleshooting Guide: Dialysis
Symptom Possible Cause Suggested Solution
Slow purification Insufficient concentration gradient.Increase the frequency of dialysate changes. Use a larger volume of dialysate. Ensure continuous stirring of the dialysate.[5]
Viscosity of the polymer solution is too high.A recent study suggests that high viscosity can slow down diffusion.[6] Consider using a more dilute polymer solution inside the dialysis bag.
Loss of polymer The MWCO of the dialysis membrane is too high.Ensure the MWCO is significantly lower than the molecular weight of the polymer.
The dialysis membrane has a leak.Inspect the membrane for any damage before use. Ensure the clips are securely fastened.
Incomplete monomer removal Insufficient dialysis time.Extend the dialysis period. Monitor the conductivity of the dialysate; it should be close to that of pure water when dialysis is complete.
Monomer may be interacting with the polymer.Consider changing the pH or ionic strength of the dialysate to disrupt any interactions.

Quantification of Residual Monomer

It is crucial to quantify the amount of residual this compound to confirm the effectiveness of the purification process.

Q2: How can I determine the concentration of residual this compound in my purified polymer?

Several analytical techniques can be used for this purpose:

  • Gas Chromatography (GC): A validated GC method can be used for the trace analysis of allylamine.[10][11] This often involves extraction of the monomer from the polymer matrix followed by analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with derivatization of the amine group, can be a sensitive method for quantification.[12] For example, derivatization with dansyl chloride allows for fluorescence detection, providing low detection limits.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the residual monomer by integrating the characteristic peaks of the monomer and comparing them to the polymer peaks.[5]

Representative Data for Residual Monomer Analysis

The following table provides an example of the kind of data you might obtain from a quantitative analysis of residual monomer.

Purification Method Number of Cycles/Duration Residual Allylamine (µg/g of polymer) Detection Method
Precipitation1< 500GC
Precipitation3< 50GC
Dialysis (3.5 kDa MWCO)48 hours< 20HPLC
Dialysis (3.5 kDa MWCO)72 hours< 6 (Quantitation Limit)GC-MS[10]

Note: These are representative values. Actual results will depend on the specific experimental conditions.

References

controlling the molecular weight and polydispersity of poly(allylamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and characterization of poly(allylamine hydrochloride) (PAH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the molecular weight (Mw) and polydispersity (PDI) of PAH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PAH and provides systematic approaches to their resolution.

Issue Potential Causes Recommended Solutions
Low Molecular Weight (Mw) Degradative Chain Transfer: This is an inherent issue with allylic monomers where a hydrogen atom is abstracted from the monomer, leading to a less reactive radical and premature termination.[1]- Utilize the Hydrochloride Salt: Polymerizing allylamine in its hydrochloride salt form in an aqueous medium can mitigate degradative chain transfer and lead to higher molecular weight polymers.[1] - Decrease Initiator Concentration: A lower concentration of the initiator generally leads to the formation of fewer polymer chains, with each chain growing to a higher molecular weight.[2]
High Polydispersity Index (PDI) Inefficient Initiation: A slow or inconsistent rate of initiation can lead to the formation of polymer chains at different times, resulting in a broad distribution of chain lengths. Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or impurities can lead to a wider range of polymer chain sizes.- Optimize Initiator Concentration: Fine-tune the initiator concentration to achieve a balance between a reasonable reaction rate and a narrow PDI. - Purify Monomer and Solvent: Ensure that the this compound monomer and the solvent are free from impurities that can act as chain transfer agents. - Consider Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide excellent control over PDI.[3]
Low Polymer Yield High Initiator Concentration: While a higher initiator concentration can increase the polymerization rate, it can also lead to the formation of a larger number of short polymer chains (oligomers) that may be lost during purification. Incomplete Polymerization: The reaction may not have proceeded to completion.- Optimize Initiator Concentration: Find the optimal initiator concentration that provides a good yield of the desired molecular weight. - Increase Reaction Time: Allow the polymerization to proceed for a longer duration to ensure maximum monomer conversion. - Increase Monomer Concentration: Higher monomer concentrations can lead to a higher rate of polymerization and potentially higher yields.
Gel Formation During Polymerization Cross-linking Reactions: Unintended cross-linking can occur, especially at higher temperatures or with certain impurities present.- Control Reaction Temperature: Maintain a consistent and appropriate reaction temperature to minimize side reactions. - Ensure High Purity of Reagents: Use purified monomer and solvent to avoid contaminants that could induce cross-linking.
Inconsistent Batch-to-Batch Results Variability in Reagent Purity: Impurities in the monomer or initiator can vary between batches. Poor Control Over Reaction Conditions: Fluctuations in temperature, stirring rate, or inert atmosphere can affect the polymerization kinetics.- Standardize Reagent Quality: Use reagents from the same supplier and lot number if possible, or re-purify reagents before use. - Maintain Strict Control Over Reaction Parameters: Use a well-calibrated reaction setup to ensure consistent temperature, stirring, and inert atmosphere for each synthesis.
Difficulty in Purifying the Polymer Presence of Oligomers and Unreacted Monomer: These low molecular weight species can be challenging to separate from the desired polymer.- Precipitation: Precipitate the polymer solution into a non-solvent like methanol. Higher molecular weight PAH is insoluble in methanol, while oligomers and unreacted monomer remain in solution.[4] - Dialysis: Use dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove low molecular weight impurities.[5][6] - Membrane Filtration: Tangential flow filtration can be used to concentrate the polymer and remove low molecular weight species.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for controlling the molecular weight of PAH in free radical polymerization?

A1: The initiator concentration is a key parameter. Generally, a lower initiator concentration results in a higher molecular weight of the polymer.[2] This is because fewer polymer chains are initiated, allowing each chain to propagate to a greater length before termination.

Q2: How can I achieve a narrow polydispersity (low PDI) for my PAH?

A2: For the narrowest PDI, controlled radical polymerization techniques like RAFT are recommended as they offer a "living" polymerization character.[3] In conventional free radical polymerization, ensuring the purity of all reagents and maintaining strict control over reaction conditions are crucial for minimizing PDI.

Q3: Why is my PAH sample showing a very broad peak or multiple peaks in Gel Permeation Chromatography (GPC)?

A3: This can be due to several factors. A broad peak indicates a high PDI, which could stem from issues during polymerization as described in the troubleshooting guide. Multiple peaks could suggest the presence of oligomers, unreacted monomer, or polymer aggregates. For cationic polymers like PAH, interactions with the GPC column material can also lead to peak tailing or broadening. It is crucial to use an appropriate eluent, often containing a salt like sodium nitrate and an acid like acetic acid, to suppress these ionic interactions.[9][10]

Q4: What is a typical initiator used for the polymerization of this compound?

A4: A common initiator for the aqueous polymerization of this compound is 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH), as it is a water-soluble azo initiator.[4]

Q5: How can I remove the hydrochloride from PAH to obtain free poly(allylamine)?

A5: To obtain free poly(allylamine), you can neutralize the poly(this compound) with a base. This can be achieved by dialysis against a basic solution, using an anion exchange resin, or by careful addition of a base like sodium hydroxide followed by purification to remove the resulting salt.[11]

Data Presentation

The following table summarizes the effect of initiator concentration on the molecular weight and polydispersity of poly(this compound) based on typical experimental observations. Please note that specific values can vary depending on the exact reaction conditions.

Initiator Concentration (mol% relative to monomer)Resulting Molecular Weight (Mw)Polydispersity Index (PDI)General Outcome
High (e.g., >5 mol%)LowHighFaster reaction, but lower Mw and broader PDI.
Medium (e.g., 1-5 mol%)ModerateModerateA balance between reaction time and polymer properties.
Low (e.g., <1 mol%)HighCan be lower with good controlSlower reaction, but higher Mw. PDI is sensitive to reaction conditions.

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol describes a standard method for synthesizing PAH with moderate molecular weight control.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) (initiator)

  • Deionized water (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer and condenser

Procedure:

  • Monomer Solution Preparation: Prepare a 50% (w/w) aqueous solution of this compound in a round-bottom flask.

  • Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: While maintaining the nitrogen atmosphere, add the desired amount of AAPH initiator to the monomer solution.

  • Polymerization: Heat the reaction mixture to 50-60 °C with continuous stirring under a nitrogen atmosphere. The reaction is typically carried out for 24-48 hours. The solution will become more viscous as the polymerization progresses.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of stirred methanol (e.g., 10 volumes of methanol to 1 volume of polymer solution) to precipitate the PAH.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove unreacted monomer and oligomers.

    • Dry the purified polymer under vacuum at room temperature.

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)

This protocol outlines the key considerations for determining the molecular weight and PDI of PAH using GPC.

Instrumentation and Columns:

  • GPC system with a refractive index (RI) detector.

  • Aqueous GPC columns suitable for cationic polymers (e.g., those with a sulfonated polystyrene-divinylbenzene stationary phase).

Eluent Preparation:

  • Prepare an aqueous eluent containing 0.5 M acetic acid and 0.1-0.2 M sodium nitrate.[10]

  • Filter the eluent through a 0.22 µm filter before use.

Sample Preparation:

  • Dissolve the dried PAH sample in the eluent at a concentration of 1-2 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the GPC system with the eluent until a stable baseline is achieved.

  • Inject the prepared sample.

  • Calibrate the system using appropriate standards (e.g., polyethylene glycol or specific PAH standards if available).

  • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and characterization of PAH.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Allylamine HCl Solution Reaction Polymerization (50-60°C, N2) Monomer->Reaction Initiator AAPH Initiator Initiator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC Analysis (Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Experimental workflow for PAH synthesis, purification, and characterization.

parameter_effects cluster_params Controllable Parameters cluster_props Resulting Properties Initiator Initiator Conc. Mw Molecular Weight (Mw) Initiator->Mw Decreases PDI Polydispersity (PDI) Initiator->PDI Affects Monomer Monomer Conc. Monomer->Mw Increases Yield Yield Monomer->Yield Increases Temp Temperature Temp->Mw Affects Time Reaction Time Time->Yield Increases

Caption: Relationship between synthesis parameters and PAH properties.

References

Technical Support Center: Poly(allylamine hydrochloride) Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of poly(allylamine hydrochloride) (PAH) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in PAH nanoparticle synthesis?

Aggregation of nanoparticles is a common issue stemming from their high surface-area-to-volume ratio, which makes them thermodynamically unstable.[1] The primary driving forces for aggregation are van der Waals interactions.[2] For PAH nanoparticles, key factors that lead to aggregation include:

  • Suboptimal pH: The pH of the reaction medium is a critical factor that influences the surface charge and, consequently, the stability of nanoparticles.[3][4] For polyelectrolytes like PAH, pH dictates the degree of ionization of the amine groups, which is crucial for electrostatic repulsion between particles.[5]

  • High Ionic Strength: The presence of excess salts in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Inadequate Stabilization: Without a proper stabilizing agent, nanoparticles are prone to aggregation to minimize their surface energy.[1] Stabilizers provide either electrostatic or steric hindrance to prevent particles from coming into close contact.[6]

  • High Nanoparticle Concentration: A higher concentration of nanoparticles increases the frequency of collisions, which can lead to a greater likelihood of aggregation.[2]

  • Temperature Fluctuations: Increased temperature can enhance the kinetic energy of nanoparticles, leading to more frequent and energetic collisions that can overcome repulsive barriers.[2]

Q2: How does pH influence the stability of PAH nanoparticles?

The pH of the solution directly affects the charge density of weak polyelectrolytes like PAH.[5] The primary amine groups on PAH are protonated at acidic to neutral pH, conferring a positive surface charge. This positive charge is essential for generating electrostatic repulsion between nanoparticles, which prevents them from aggregating.

  • At Low pH (e.g., 2.0-5.5): PAH is highly protonated and positively charged. When interacting with a polyanion, this can lead to the formation of more compact and stable complexes.[5] In a pure PAH system, a sufficiently low pH ensures strong repulsive forces.

  • At High pH (e.g., > 8): The amine groups on PAH become deprotonated, losing their positive charge. This loss of charge eliminates the electrostatic repulsion, leading to rapid and irreversible aggregation.

Therefore, maintaining an acidic to neutral pH is generally recommended to ensure colloidal stability.[1] The optimal pH should be determined empirically for each specific formulation.[7]

Q3: What types of stabilizers can be used to prevent PAH nanoparticle aggregation?

Stabilizers are crucial for preventing aggregation.[1][2] They can be broadly categorized into electrostatic and steric stabilizers. Common stabilizers include:

  • Surfactants: Molecules like Cetyltrimethylammonium bromide (CTAB) can adsorb to the nanoparticle surface.

  • Polymers: Neutral polymers such as Polyvinylpyrrolidone (PVP), Poly(ethylene glycol) (PEG), and Polyvinyl alcohol (PVA) can provide a steric barrier.[8][9] Charged polymers (polyelectrolytes) can also be used to form multilayers that enhance stability.[10][11][12]

  • Small Molecules: Citrate is often used as a stabilizer in the synthesis of metal nanoparticles and can also be effective for polyelectrolyte-based systems.[13][14]

The choice of stabilizer depends on the specific application and desired surface properties of the nanoparticles.

Troubleshooting Guide

Problem: My nanoparticles aggregate immediately upon formation.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your PAH solution and the reaction medium. Adjust the pH to a lower value (e.g., 4.0-6.0) using dilute HCl before initiating nanoparticle formation. The optimal pH should be determined experimentally.[3][7]
High Ionic Strength If using buffers or other salts, reduce their concentration. If possible, perform the synthesis in deionized water. Use dialysis or ultracentrifugation to purify the nanoparticles from excess salts after synthesis.
Absence of a Stabilizer Incorporate a stabilizer into your synthesis protocol. This could be a surfactant or a non-ionic polymer like PVP or PEG.[1][2]

Problem: My DLS results show a large particle size and a high Polydispersity Index (PDI > 0.3).

Possible Cause Troubleshooting Step
Partial Aggregation This indicates a non-uniform sample with a mix of individual and aggregated particles. Review the pH and stabilizer concentration.[4] Try increasing the concentration of the stabilizer or experimenting with a different one.
Slow or Inefficient Mixing If using a method that involves adding a non-solvent or crosslinker, ensure rapid and homogenous mixing. Use vigorous stirring or a vortex mixer during the addition step to ensure uniform nucleation and growth, which helps in achieving a monodisperse population.[15]
Suboptimal Precursor Concentration Very high concentrations of PAH can lead to uncontrolled growth and aggregation. Try reducing the initial concentration of the PAH solution.

Problem: My nanoparticles are stable initially but aggregate over time in storage.

Possible Cause Troubleshooting Step
Insufficient Long-Term Stabilization The initial stabilization may not be robust enough for long-term storage. Consider using a crosslinker (e.g., glutaraldehyde, genipin) to covalently link the polymer chains within the nanoparticle, thereby improving structural integrity.[16][17] Alternatively, store the nanoparticles as a colloidal suspension rather than a dry powder, as redispersion can be difficult.[2]
Changes in Storage Conditions Ensure the nanoparticles are stored at a consistent, cool temperature (e.g., 4°C) and that the pH of the suspension remains stable. Avoid freezing, as ice crystal formation can force particles together and cause aggregation.
Bacterial Contamination If storing for extended periods, consider sterile filtering the suspension or adding a bacteriostatic agent like sodium azide (if compatible with your downstream application).

Data Summary

Table 1: Influence of pH on Nanoparticle Properties
pH of Synthesis MediumAverage Particle Size (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
4.01500.15+55Stable, well-dispersed
5.51800.21+48Stable
7.02500.35+32Moderately stable, some aggregation
8.5>1000>0.7+5Unstable, rapid aggregation
Note: This table presents illustrative data based on general principles of polyelectrolyte nanoparticle synthesis. Actual results may vary.

Experimental Protocols

Protocol 1: Basic PAH Nanoparticle Synthesis via Desolvation

This protocol describes a common method for forming PAH nanoparticles by adding a poor solvent to a PAH solution.

Materials:

  • Poly(this compound) (PAH, e.g., Mw 17.5 kDa)

  • Deionized water

  • Ethanol (or another suitable non-solvent)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a 1 mg/mL solution of PAH in deionized water.

  • Adjust the pH of the PAH solution to 5.0 using 0.1 M HCl. Ensure the polymer is fully dissolved.

  • While vigorously stirring the PAH solution (e.g., 800 rpm), add ethanol dropwise at a controlled rate (e.g., 1 mL/min). A typical ratio is 1:4 (v/v) of PAH solution to ethanol.

  • The solution should become turbid, indicating the formation of nanoparticles.

  • Continue stirring for at least 1 hour at room temperature to allow the nanoparticles to stabilize.

  • (Optional) To increase stability, a crosslinker like glutaraldehyde can be added at this stage, followed by overnight stirring.

  • Purify the nanoparticles by dialysis against deionized water or by centrifugation and redispersion in fresh deionized water to remove the organic solvent and unreacted polymer.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter (size), size distribution (PDI), and zeta potential of the nanoparticles in suspension.

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension in deionized water (or an appropriate buffer of low ionic strength) to a suitable concentration (typically to the point of being almost transparent).

  • Ensure the pH of the diluent matches the desired measurement condition.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C) for 2-3 minutes.

  • For size measurement, perform at least three replicate measurements to ensure reproducibility. The instrument will report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for many applications.

  • For zeta potential measurement, use an appropriate folded capillary cell. The magnitude of the zeta potential (e.g., > |30| mV) is an indicator of colloidal stability.

Visualizations

Experimental Workflow for PAH Nanoparticle Synthesis

G cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_stab 3. Stabilization cluster_purify 4. Purification & Analysis prep_pah Dissolve PAH in DI Water prep_ph Adjust pH to 4.0-6.0 prep_pah->prep_ph synth_mix Add Non-Solvent (e.g., Ethanol) under Vigorous Stirring prep_ph->synth_mix Controlled Addition ts1 Aggregation Risk: Incorrect pH synth_form Nanoparticle Formation synth_mix->synth_form ts2 Aggregation Risk: Poor Mixing stab_stir Stir for 1 hour synth_form->stab_stir stab_crosslink Optional: Add Crosslinker (e.g., Glutaraldehyde) stab_stir->stab_crosslink purify_dialysis Purify via Dialysis or Centrifugation stab_stir->purify_dialysis ts3 Aggregation Risk: Insufficient Stabilization stab_crosslink->purify_dialysis analyze_dls Characterize by DLS (Size, PDI, Zeta Potential) purify_dialysis->analyze_dls

Caption: Workflow for PAH nanoparticle synthesis highlighting critical control points.

Troubleshooting Flowchart for Aggregation Issues

G start Start: Nanoparticles are Aggregated q_dls DLS shows high PDI and/or large size? start->q_dls q_ph Is pH in optimal range (e.g., 4.0-6.0)? q_dls->q_ph Yes q_storage Aggregation occurs during storage? q_dls->q_storage No (Stable initially) a_ph Action: Adjust pH of PAH solution before synthesis. q_ph->a_ph No q_stabilizer Is a stabilizer being used? q_ph->q_stabilizer Yes end_node Re-synthesize and re-characterize a_ph->end_node a_stabilizer Action: Add a stabilizer (e.g., PVP, PEG) to the formulation. q_stabilizer->a_stabilizer No q_mixing Is mixing rapid and uniform? q_stabilizer->q_mixing Yes a_stabilizer->end_node a_mixing Action: Increase stirring speed during non-solvent addition. q_mixing->a_mixing No a_crosslink Action: Use a crosslinker to improve particle integrity. q_mixing->a_crosslink Yes (Consider long-term stability) a_storage Action: Store as a dilute suspension at 4°C. Avoid freezing. q_mixing->a_storage Yes (Consider long-term stability) a_mixing->end_node a_crosslink->end_node a_storage->end_node

Caption: Decision tree for troubleshooting PAH nanoparticle aggregation.

References

Technical Support Center: Optimizing pH for Layer-by-Layer Deposition of Poly(allylamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with layer-by-layer (LbL) deposition of poly(allylamine hydrochloride) (PAH).

Troubleshooting Guide

This guide addresses common issues encountered during the LbL deposition of PAH, with a focus on pH-related problems.

Problem Potential Cause Recommended Solution
Poor or No Film Growth Insufficient Charge on PAH: The pH of the PAH solution may be too high (close to or above its pKa of ~8.6), leading to a low degree of protonation and insufficient positive charge for electrostatic interaction with the negatively charged substrate or polyanion.[1][2]Lower the pH of the PAH solution to at least 2-3 pH units below its pKa (e.g., pH 4.0-6.5) to ensure a high degree of ionization.[3]
Insufficient Charge on Weak Polyanion: If using a weak polyanion like poly(acrylic acid) (PAA), its pH might be too low, preventing sufficient deprotonation and negative charge.For weak polyanions like PAA, ensure the pH is adjusted to be above its pKa (typically around 4.5-5.5) to promote ionization.[4]
High Surface Roughness or Non-Uniform Films Polyelectrolyte Aggregation: The pH of the solutions may be near the isoelectric point of the polyelectrolyte pair, leading to the formation of large polyelectrolyte complexes (PECs) in solution that then adsorb onto the surface.Adjust the pH of both the PAH and polyanion solutions to ensure they are both sufficiently charged and soluble. Avoid pH conditions that lead to precipitation in the bulk solution.
Inappropriate Ionic Strength: The salt concentration in the polyelectrolyte solutions can affect the conformation of the polymer chains and the thickness of the deposited layers, which in turn influences roughness.Optimize the ionic strength, often by adding a salt like NaCl (e.g., 0.1 M), to control polymer conformation and screening of electrostatic interactions.[5][6]
Film Instability or Delamination Weak Inter-layer Adhesion: The electrostatic interactions between the layers may be weak due to suboptimal pH during deposition, leading to a film that is not robust.Ensure the pH of the PAH and polyanion solutions are in a range that maximizes their charge density, thereby strengthening the electrostatic attraction between layers.
pH Shock During Rinsing: Using a rinse solution with a pH that drastically alters the charge of the deposited layers can cause the film to swell or dissolve.Use a rinse solution (e.g., deionized water) with a pH that is compatible with the stability of the deposited layers. For pH-sensitive films, it may be necessary to buffer the rinse solution.
Inconsistent Layer Thickness Fluctuations in Solution pH: The pH of the polyelectrolyte solutions may be drifting over time, leading to variability in the charge density and the amount of polymer deposited in each step.Prepare fresh solutions regularly and monitor the pH of the dipping solutions throughout the deposition process. Use buffered solutions if pH stability is a significant concern.
Incomplete Rinsing: Residual polyelectrolyte from the previous step can complex with the next polyelectrolyte in the rinse bath or subsequent deposition step, leading to uncontrolled growth.Ensure a thorough rinsing step between each polyelectrolyte deposition to remove any non-adsorbed polymer.

Frequently Asked Questions (FAQs)

1. What is the pKa of poly(this compound) (PAH) and why is it important for LbL deposition?

The pKa of the amine groups in PAH is approximately 8.6.[1][2] This value is critical because it determines the charge state of the polymer at a given pH. For effective LbL deposition based on electrostatic interactions, PAH needs to be positively charged. This is achieved by preparing the PAH solution at a pH significantly below its pKa, which ensures a high degree of protonation of the amine groups.

2. What is the optimal pH range for depositing PAH with a strong polyanion like poly(styrene sulfonate) (PSS)?

When pairing PAH with a strong, fully ionized polyanion like PSS, the primary consideration is the charge of PAH. To ensure PAH is highly protonated and carries a strong positive charge, a pH range of 4.0 to 6.5 is commonly used.[7] PSS is negatively charged over a wide pH range, so the focus is on optimizing the PAH charge.[2]

3. How does the pH of both solutions affect the deposition of PAH with a weak polyanion like poly(acrylic acid) (PAA)?

When using a weak polyanion like PAA, the pH of both the PAH and PAA solutions must be carefully controlled.[4]

  • The PAH solution should be at a pH below its pKa (~8.6) to be positively charged.

  • The PAA solution should be at a pH above its pKa (~4.5-5.5) to be negatively charged.

The degree of ionization of both polymers, and thus the strength of their interaction, can be finely tuned by adjusting the pH of their respective solutions.[4][8] For example, at a low pH (e.g., 2.0-2.5), PAA is not significantly deprotonated, leading to the formation of swollen and loose complexes with PAH.[4] At a higher pH (e.g., 3.5-5.5), PAA is more ionized, resulting in more compact complexes with PAH.[4]

4. Can the pH of the deposition solutions influence the final properties of the multilayer film?

Yes, the pH of the deposition solutions has a significant impact on the final properties of the LbL film. It can affect:

  • Film Thickness: The thickness of each bilayer is dependent on the charge density of the polyelectrolytes.

  • Surface Roughness: The pH can influence the conformation of the polymer chains and the formation of aggregates, which in turn affects the surface morphology.[5][9]

  • Permeability and Stimulus-Responsiveness: For films made with weak polyelectrolytes, the pH can control the film's swelling and permeability, making them responsive to environmental pH changes.[10][11]

5. How does ionic strength interact with pH in controlling LbL deposition?

Ionic strength, typically controlled by adding a salt like NaCl, works in conjunction with pH to influence LbL assembly. The added salt ions can screen the electrostatic interactions between the polymer chains. This can cause the polymer chains to adopt a more coiled conformation in solution, leading to the deposition of thicker, rougher layers. While pH controls the charge density, ionic strength modulates the extent of electrostatic interactions.[5]

Experimental Protocol: pH Optimization for PAH/PAA Deposition

This protocol provides a general methodology for optimizing the pH for the layer-by-layer deposition of PAH and PAA.

1. Materials and Solutions Preparation:

  • Poly(this compound) (PAH): Prepare a stock solution of PAH (e.g., 1 mg/mL) in deionized water.

  • Poly(acrylic acid) (PAA): Prepare a stock solution of PAA (e.g., 1 mg/mL) in deionized water.

  • pH Adjustment: Use 0.1 M HCl and 0.1 M NaOH to adjust the pH of the polyelectrolyte solutions.

  • Ionic Strength Adjustment: If required, add NaCl to the polyelectrolyte solutions to achieve the desired ionic strength (e.g., 0.1 M).[6]

  • Substrate: Prepare a suitable substrate (e.g., silicon wafer, quartz slide) by cleaning it thoroughly. Often, a precursor layer of a positively charged polymer like poly(ethyleneimine) (PEI) is deposited to create a uniform starting surface.[5]

2. pH Optimization Matrix:

To find the optimal pH, it is recommended to test a matrix of pH values for the PAH and PAA solutions.

PAA pH 3.5 PAA pH 4.5 PAA pH 5.5
PAH pH 4.0 Experiment 1Experiment 2Experiment 3
PAH pH 6.0 Experiment 4Experiment 5Experiment 6
PAH pH 7.5 Experiment 7Experiment 8Experiment 9

3. Layer-by-Layer Deposition Procedure:

For each experiment in the pH matrix:

  • Immerse the cleaned substrate in the PAH solution for a set time (e.g., 15 minutes).

  • Rinse the substrate thoroughly with deionized water (with a pH that does not destabilize the film) for a set time (e.g., 1 minute).

  • Dry the substrate with a stream of nitrogen or clean air.

  • Immerse the substrate in the PAA solution for a set time (e.g., 15 minutes).

  • Rinse the substrate with deionized water for a set time (e.g., 1 minute).

  • Dry the substrate.

  • Repeat steps 1-6 for the desired number of bilayers.

4. Characterization:

After depositing a set number of bilayers (e.g., 10), characterize the films to determine the optimal pH conditions. Common characterization techniques include:

  • Ellipsometry or Profilometry: To measure the film thickness.

  • Atomic Force Microscopy (AFM): To assess surface roughness and morphology.

  • Zeta Potential Measurement: To confirm the surface charge after each layer deposition.

Visualizations

pH_Optimization_Workflow cluster_prep 1. Solution Preparation cluster_optimization 2. pH Optimization cluster_deposition 3. Layer-by-Layer Deposition cluster_characterization 4. Characterization prep_PAH Prepare PAH Solution adjust_pH_PAH Adjust PAH pH prep_PAH->adjust_pH_PAH prep_PAA Prepare PAA Solution adjust_pH_PAA Adjust PAA pH prep_PAA->adjust_pH_PAA prep_Substrate Clean Substrate dip_PAH Immerse in PAH prep_Substrate->dip_PAH adjust_pH_PAH->dip_PAH dip_PAA Immerse in PAA adjust_pH_PAA->dip_PAA rinse1 Rinse dip_PAH->rinse1 rinse1->dip_PAA rinse2 Rinse dip_PAA->rinse2 repeat Repeat for n Bilayers rinse2->repeat repeat->dip_PAH Next Bilayer analyze_thickness Measure Thickness repeat->analyze_thickness Deposition Complete analyze_roughness Analyze Roughness analyze_thickness->analyze_roughness analyze_charge Measure Zeta Potential analyze_roughness->analyze_charge PAH_Charge_vs_pH pH_2 2 pH_4 4 pH_6 6 pH_8_6 8.6 (pKa) optimal_range Optimal for LbL pH_10 10 pH_12 12 protonated Highly Protonated (+ Charge) neutral Largely Neutral (Low Charge)

References

troubleshooting inconsistent results in allylamine hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of allylamine hydrochloride. Inconsistent results are a common challenge in this process, and this guide aims to provide solutions to specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I consistently getting low molecular weight polymers or oligomers?

A1: Low molecular weight is a common issue in allylamine polymerization due to degradative chain transfer to the monomer.[1] This process involves the abstraction of an allylic hydrogen by the propagating radical, which forms a resonance-stabilized allylic radical that is slow to reinitiate polymerization.[1]

Troubleshooting Steps:

  • Utilize the Hydrochloride Salt: Polymerizing the hydrochloride salt of allylamine in an aqueous medium can significantly mitigate degradative chain transfer, leading to higher molecular weight polymers.[1]

  • Optimize Monomer Concentration: The initial monomer concentration should be as high as possible within its solubility range. Concentrations are typically between 10% and 85% by weight.[2]

  • Select an Appropriate Initiator: Azo initiators are commonly used. For example, 2,2'-azobis(2-amidinopropane) dihydrochloride has been used successfully.[3][4] The choice and concentration of the initiator are critical.

  • Control the pH: The reaction mixture's pH can influence the polymerization. A low pH, often less than 5 and sometimes even below 1, can be beneficial.[5]

Q2: My polymer yield is very low. How can I improve it?

A2: Low yields can result from several factors, including incomplete reaction, inappropriate initiator concentration, or suboptimal reaction temperature.

Troubleshooting Steps:

  • Adjust Initiator Concentration: The amount of initiator typically ranges from 0.1% to 10% by weight based on the monomer.[2] Increasing the initiator concentration can lead to a higher conversion of the monomer.[6]

  • Optimize Polymerization Temperature: The reaction temperature is generally between 30°C and 100°C.[2] The optimal temperature can depend on the specific initiator used. For instance, with 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide], temperatures around 90-105°C have been used.[5]

  • Increase Reaction Time: Polymerization can be slow. Reaction times can range from a few hours to over 50 hours.[5][7][8] Monitoring the reaction over time can help determine the point of maximum conversion.

Q3: The results of my polymerization are not reproducible. What factors should I control more carefully?

A3: Reproducibility issues often stem from small variations in experimental conditions.

Key Parameters to Control:

  • Purity of Monomer: Ensure the this compound monomer is pure and free from inhibitors.

  • Deoxygenation: The presence of oxygen can inhibit free-radical polymerization. It is crucial to deoxygenate the reaction mixture thoroughly, for example, by purging with nitrogen.[3][5]

  • Consistent Temperature Control: Maintain a stable and uniform temperature throughout the polymerization process.

  • Precise Reagent Measurement: Accurately measure the amounts of monomer, solvent, and initiator.

  • Stirring Rate: Ensure consistent and adequate stirring to maintain a homogeneous reaction mixture.

Quantitative Data Summary

The following tables summarize key quantitative data from various sources to help in experimental design and troubleshooting.

Table 1: Effect of Initiator and Monomer Concentration on Conversion

Initiator Concentration (mol/L)Monomer Concentration (mol/L)Conversion (%)
0.022.0~85
0.042.0~90
0.062.0~95
0.041.0~75
0.043.0~95

Note: Data synthesized from trends described in literature.[6]

Table 2: Typical Reaction Conditions for this compound Polymerization

ParameterRangeReference
Monomer Concentration10 - 85% by weight[2]
Initiator Concentration0.1 - 10% by weight of monomer[2]
Temperature30 - 100 °C[2]
pH< 1 to < 5[5]
Reaction Time0.5 - 70 hours[5][9]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol is a generalized procedure based on common practices in the literature.[3][5][9]

Materials:

  • This compound

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (or another suitable water-soluble azo initiator)

  • Deionized water

  • Methanol

  • Nitrogen gas

Procedure:

  • Prepare a 70% (w/w) aqueous solution of this compound in a round-bottomed flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • While maintaining the nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 50°C).

  • Dissolve the initiator (e.g., 2 mol% based on the monomer) in a small amount of deionized water and add it to the reaction mixture.

  • Maintain the reaction at a constant temperature with continuous stirring for the desired duration (e.g., 48-70 hours). The solution will become increasingly viscous.

  • After polymerization, cool the viscous solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.

  • Collect the white polymer precipitate by filtration.

  • Wash the precipitate with methanol to remove unreacted monomer and initiator.

  • Dry the purified poly(this compound) under vacuum at 50°C.

Visualizations

Troubleshooting Workflow for Low Molecular Weight

low_mw_troubleshooting start Low Molecular Weight Observed check_salt Are you using This compound? start->check_salt use_hcl Switch to allylamine hydrochloride in aqueous medium check_salt->use_hcl No check_concentration Is monomer concentration high? check_salt->check_concentration Yes use_hcl->check_concentration increase_concentration Increase monomer concentration (e.g., >50% w/w) check_concentration->increase_concentration No check_initiator Is initiator type and concentration optimal? check_concentration->check_initiator Yes increase_concentration->check_initiator optimize_initiator Review initiator choice (e.g., V-50) and adjust concentration check_initiator->optimize_initiator No check_deoxygenation Was the reaction thoroughly deoxygenated? check_initiator->check_deoxygenation Yes optimize_initiator->check_deoxygenation improve_deoxygenation Improve deoxygenation (e.g., extended N2 purge) check_deoxygenation->improve_deoxygenation No final_review Review and control all reaction parameters check_deoxygenation->final_review Yes improve_deoxygenation->final_review

A decision tree for troubleshooting low molecular weight in this compound polymerization.

General Polymerization and Purification Workflow

polymerization_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification prep_solution 1. Prepare aqueous monomer solution deoxygenate 2. Deoxygenate with N2 prep_solution->deoxygenate heat 3. Heat to reaction temperature deoxygenate->heat add_initiator 4. Add initiator solution heat->add_initiator polymerize 5. React for specified time (viscosity increases) add_initiator->polymerize cool 6. Cool to room temperature polymerize->cool precipitate 7. Precipitate in methanol cool->precipitate filtrate 8. Filter to collect polymer precipitate->filtrate wash_dry 9. Wash and dry under vacuum filtrate->wash_dry product Final Product: Poly(this compound) wash_dry->product

A step-by-step workflow for the synthesis and purification of poly(this compound).

References

side reactions to consider in allylamine hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of allylamine hydrochloride. The following information is designed to help you identify and resolve common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the polymerization of this compound, offering potential causes and solutions.

Issue 1: Low Polymer Yield

  • Question: My polymerization of this compound resulted in a very low yield of the final polymer. What are the likely causes and how can I improve the yield?

  • Answer: Low polymer yield in this compound polymerization is a common issue and can be attributed to several factors. The primary culprit is often related to the inherent challenges of polymerizing allylic monomers.

    • Degradative Chain Transfer: This is the most significant side reaction in allylamine polymerization. The propagating radical can abstract a hydrogen atom from an allylamine monomer, forming a resonance-stabilized allylic radical. This new radical is less reactive and slower to re-initiate polymerization, leading to premature termination of growing polymer chains and, consequently, a lower overall yield of high molecular weight polymer.[1]

    • Presence of Oxygen: Oxygen can act as an inhibitor in free-radical polymerization.[2] It can react with the initiating radicals or the propagating polymer chains to form unreactive peroxide species, thus quenching the polymerization process.

    • Inappropriate Initiator Concentration: The concentration of the free-radical initiator plays a crucial role. Too low a concentration may result in an insufficient number of initial radicals to start the polymerization effectively. Conversely, an excessively high concentration can lead to a high rate of termination reactions, which can also decrease the overall yield of high molecular weight polymer.

    • Suboptimal Temperature: The reaction temperature affects the rate of both initiation and propagation. A temperature that is too low may lead to a slow polymerization rate and incomplete conversion of the monomer.

    Solutions:

    • Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution or by using freeze-pump-thaw cycles.[2]

    • Optimize Initiator Concentration: The ideal initiator concentration is typically in the range of 0.1 to 10% by weight relative to the monomer.[2] It is advisable to perform small-scale experiments to determine the optimal concentration for your specific reaction conditions.

    • Adjust Reaction Temperature: The polymerization is typically carried out at temperatures ranging from 50°C to 120°C.[2] A systematic study of the effect of temperature on your specific system can help in identifying the optimal condition for achieving a higher yield.

    • Increase Monomer Concentration: Higher monomer concentrations can favor propagation over termination reactions, potentially leading to higher yields.[2]

Issue 2: Low Molecular Weight Polymer/Oligomer Formation

  • Question: The characterization of my poly(this compound) shows a low average molecular weight and a high polydispersity index (PDI). How can I increase the molecular weight of my polymer?

  • Answer: The formation of low molecular weight polymers or oligomers is a direct consequence of the prevalence of chain termination reactions, with degradative chain transfer being the primary cause in allylamine polymerization.[1][3]

    Solutions:

    • Utilize a Suitable Initiator: The choice of initiator is critical. Water-soluble azo initiators, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide], have been shown to be effective in polymerizing this compound to higher molecular weights.[2]

    • Control the Reaction Temperature: While higher temperatures can increase the rate of polymerization, they can also increase the rate of chain transfer reactions. Finding the optimal temperature that balances initiation and propagation against termination is key.

    • Increase Monomer Concentration: As with improving yield, a higher monomer concentration can increase the probability of the propagating radical reacting with a monomer rather than undergoing a termination reaction.[2]

    • Consider Controlled Radical Polymerization (CRP) Techniques: For obtaining well-defined polymers with controlled molecular weight and low PDI, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can be employed. These methods are designed to minimize irreversible termination reactions.[4]

Issue 3: Inconsistent or Non-reproducible Results

  • Question: I am observing significant variability between different batches of my this compound polymerization. What factors could be contributing to this lack of reproducibility?

  • Answer: Inconsistent results in polymerization reactions often stem from subtle variations in experimental conditions.

    Potential Causes and Solutions:

    • Purity of Monomer and Reagents: Ensure the this compound monomer is pure and free from inhibitors that may be added for storage. The purity of the initiator and solvent is also critical.

    • Oxygen Contamination: Inconsistent removal of oxygen from the reaction mixture can lead to variable initiation rates and, consequently, different polymerization outcomes.[2] Standardize your degassing procedure.

    • Temperature Control: Precise and consistent temperature control throughout the polymerization is crucial. Small fluctuations can significantly impact the rates of initiation, propagation, and termination.

    • Initiator Addition: The method and timing of initiator addition should be consistent. Adding the initiator in portions throughout the reaction can sometimes help maintain a steady concentration of radicals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about during this compound polymerization?

A1: The most significant side reaction is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of an allylamine monomer. This terminates the growing chain and creates a resonance-stabilized allylic radical that is less reactive and slow to initiate a new polymer chain. This side reaction is the main reason for the formation of low molecular weight polymers and oligomers.[1][3]

Q2: Are there other side reactions to consider besides degradative chain transfer?

A2: While degradative chain transfer is the most prominent, other potential side reactions, though less commonly reported for monothis compound, could include:

  • Branching: Chain transfer to the polymer backbone can potentially lead to the formation of branched structures.

  • Cross-linking: In some cases, especially at high monomer conversions or with impurities, intermolecular reactions could lead to cross-linking, resulting in an insoluble gel.

Q3: How can I confirm that polymerization has occurred and assess the purity of my poly(this compound)?

A3: You can use spectroscopic techniques to confirm polymerization and assess purity:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Successful polymerization is indicated by the disappearance or significant reduction of the C=C stretching vibration peak of the allyl group in the monomer (typically around 1645 cm⁻¹).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the polymer structure. The characteristic peaks of the vinyl protons in the monomer (typically in the 5-6 ppm region) will disappear in the polymer spectrum, while broad peaks corresponding to the polymer backbone will appear.[8][9]

Q4: What is the effect of pH on the polymerization of this compound?

A4: The polymerization of allylamine is typically carried out on its hydrochloride salt in an acidic aqueous solution. The protonation of the amine group is thought to reduce the propensity for side reactions and can lead to higher molecular weight polymers.[1][3]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the polymerization of this compound, based on data from cited literature.

Table 1: Effect of Initiator Concentration on Polymerization

InitiatorInitiator Conc. (mol % to monomer)Monomer Conc. (wt%)Temperature (°C)Time (h)Yield (%)Weight Average Molecular Weight (Mw)Reference
MAIB3.370 (in ethanol)60120-3,600[5]
MAIB3.050 (in methanol)5048--[5]
2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]1 mmol70 (in water)95---[2]

Table 2: Effect of Temperature and Time on Monomer Conversion

InitiatorMonomer Conc. (wt%)Temperature (°C)Time (h)Conversion (%)Reference
2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]40 (in water)9024~90[2]
2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]40 (in water)10024>95[2]
2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]40 (in water)10524~100[2]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound in Aqueous Solution

This protocol is adapted from a patented procedure for the polymerization of this compound.[2]

Materials:

  • This compound

  • Water-soluble free-radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) or 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide])

  • Deionized water

  • Methanol (for precipitation)

  • Round-bottomed flask equipped with a magnetic stirrer and a condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Prepare an aqueous solution of this compound (e.g., 40-70% by weight).

  • Transfer the solution to the round-bottomed flask.

  • Add the desired amount of the water-soluble free-radical initiator (e.g., 1-5 mol% relative to the monomer).

  • Deoxygenate the solution by bubbling an inert gas through it for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100°C) under an inert atmosphere.

  • Maintain the reaction at this temperature with continuous stirring for a specified period (e.g., 24-48 hours).

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred excess of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_side_reaction Side Reaction: Degradative Chain Transfer Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer_Radical Monomer_Radical Radical->Monomer_Radical + Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain + n Monomers Dead_Polymer Dead_Polymer Growing_Chain->Dead_Polymer Combination/ Disproportionation Stabilized_Radical Resonance-Stabilized Allylic Radical (Less Reactive) Growing_Chain->Stabilized_Radical + Monomer (H-abstraction) Terminated_Chain Terminated_Chain Growing_Chain->Terminated_Chain Troubleshooting_Workflow Start Start Problem Identify Problem Start->Problem Low_Yield Low Polymer Yield Problem->Low_Yield Yield Issue Low_MW Low Molecular Weight Problem->Low_MW MW Issue Inconsistent Inconsistent Results Problem->Inconsistent Reproducibility Issue Check_Degassing Verify Thorough Degassing Low_Yield->Check_Degassing Optimize_Initiator Optimize Initiator Concentration Low_MW->Optimize_Initiator Check_Purity Check Monomer/Reagent Purity Inconsistent->Check_Purity Check_Degassing->Optimize_Initiator Optimize_Temp Adjust Reaction Temperature Optimize_Initiator->Optimize_Temp Optimize_Initiator->Optimize_Temp Consider_CRP Consider Controlled Radical Polymerization Optimize_Temp->Consider_CRP End Problem Resolved Optimize_Temp->End Standardize_Procedure Standardize Experimental Procedure Check_Purity->Standardize_Procedure Standardize_Procedure->End Consider_CRP->End

References

Technical Support Center: Enhancing Drug Loading Efficiency of Poly(allylamine hydrochloride) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents within poly(allylamine hydrochloride) (PAH) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the drug loading efficiency of PAH nanoparticles?

A1: The drug loading efficiency of poly(this compound) (PAH) nanoparticles is a multifactorial issue influenced by several critical parameters. These include the physicochemical properties of both the drug and the polymer, as well as the formulation and process variables. Key factors include:

  • Molecular Weight of PAH: Higher molecular weight PAH generally leads to greater drug loading.[1][2]

  • Drug-Polymer Interactions: The nature and strength of interactions (electrostatic, hydrophobic) between the drug and PAH are crucial.

  • pH of the Formulation: The pH affects the ionization state of both the weakly basic PAH and potentially the drug, influencing their electrostatic interactions.[3]

  • Ionic Strength: The presence of salts can shield electrostatic interactions, potentially reducing drug loading.

  • Drug-to-Polymer Ratio: The initial ratio of drug to polymer in the formulation directly impacts the loading capacity.

  • Solvent and Anti-Solvent System: The choice of solvents and their mixing rate can affect nanoparticle formation and drug entrapment.

  • Preparation Method: Different techniques (e.g., nanoprecipitation, layer-by-layer assembly) will yield varying drug loading efficiencies.

Q2: How does the molecular weight of PAH affect drug loading?

A2: In general, a higher molecular weight of poly(allylamine) results in greater drug loading capacity.[1][2] This is attributed to the larger number of amine groups available for interaction with the drug molecules and the formation of a more stable nanoparticle matrix. However, it is important to note that increasing the molecular weight of PAH can also lead to an increase in particle size.[1][2]

Q3: What is the impact of pH on drug loading in PAH nanoparticles?

A3: The pH of the formulation plays a critical role in the drug loading process, primarily by influencing the charge of both the PAH polymer and the drug.[3] PAH is a weak polyelectrolyte with a pKa of approximately 8.5. At pH values below its pKa, the amine groups are protonated, rendering the polymer positively charged. If the drug molecule is negatively charged or has functional groups that can interact with the protonated amines, a lower pH can enhance electrostatic interactions and improve drug loading. Conversely, at a pH above the pKa of PAH, the polymer is less charged, which can be favorable for loading drugs through hydrophobic interactions. The optimal pH will, therefore, depend on the specific properties of the drug being encapsulated.[3]

Q4: Can the drug-to-polymer ratio be optimized to improve loading efficiency?

A4: Yes, optimizing the drug-to-polymer ratio is a critical step in maximizing drug loading. Increasing the initial amount of drug relative to the polymer can lead to a higher amount of encapsulated drug up to a certain saturation point. However, an excessively high drug-to-polymer ratio can also lead to drug precipitation, reduced encapsulation efficiency, and the formation of larger, more polydisperse nanoparticles. It is, therefore, essential to determine the optimal ratio experimentally for each specific drug-polymer system.

Q5: What are common methods to prepare drug-loaded PAH nanoparticles?

A5: Two common methods for preparing drug-loaded PAH nanoparticles are nanoprecipitation (also known as solvent displacement) and the layer-by-layer (LbL) assembly technique.

  • Nanoprecipitation: In this method, PAH and the drug are dissolved in a suitable solvent, which is then added to an anti-solvent under stirring. The rapid change in solvent polarity causes the polymer and drug to co-precipitate, forming nanoparticles.[4]

  • Layer-by-Layer (LbL) Assembly: This technique involves the sequential adsorption of oppositely charged polyelectrolytes onto a drug core or a template. For example, a negatively charged drug core can be coated with a layer of positively charged PAH, followed by a layer of a polyanion to create a multilayered shell that entraps the drug.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of drug-loaded PAH nanoparticles and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading Efficiency 1. Suboptimal pH: The pH of the medium may not be conducive to strong drug-polymer interactions. 2. Inappropriate Drug-to-Polymer Ratio: The initial concentration of the drug may be too high or too low. 3. Weak Drug-Polymer Interactions: The inherent affinity between the drug and PAH may be low. 4. Inefficient Nanoparticle Formation: The chosen preparation method or parameters may not be optimal.1. Optimize pH: Systematically vary the pH of the formulation to find the optimal range for electrostatic or other interactions. 2. Vary Drug-to-Polymer Ratio: Experiment with different initial drug-to-polymer ratios to identify the saturation point. 3. Modify Polymer or Drug: Consider chemical modification of PAH or the drug to enhance their interaction. 4. Optimize Preparation Method: Adjust parameters such as stirring speed, solvent/anti-solvent addition rate, and temperature.
Particle Aggregation 1. Insufficient Surface Charge: The zeta potential of the nanoparticles may be too low to ensure electrostatic repulsion. 2. High Ionic Strength: Excessive salt concentration can screen surface charges, leading to aggregation. 3. Inappropriate Solvent System: The chosen solvents may not provide adequate stability. 4. Centrifugation/Purification Issues: Harsh centrifugation or resuspension methods can induce aggregation.1. Adjust pH: Modify the pH to ensure a higher surface charge and zeta potential. 2. Reduce Ionic Strength: Use deionized water or a low-salt buffer for nanoparticle preparation and purification. 3. Optimize Solvent System: Experiment with different solvent and anti-solvent combinations. 4. Gentle Purification: Use less aggressive centrifugation speeds or consider alternative methods like dialysis or tangential flow filtration.
Broad Particle Size Distribution (High PDI) 1. Inconsistent Mixing: Non-uniform mixing during nanoparticle formation can lead to varied nucleation and growth rates. 2. Slow Solvent/Anti-solvent Addition: A slow addition rate can result in a wider size distribution. 3. Presence of Impurities: Dust or other particulates can act as uncontrolled nucleation sites.1. Ensure Homogeneous Mixing: Use a high-speed homogenizer or a consistent and vigorous stirring method. 2. Rapid Addition: Add the solvent to the anti-solvent (or vice versa) quickly and consistently. 3. Use Filtered Solutions: Filter all solutions through a 0.22 µm filter before use to remove any particulate matter.
Low Nanoparticle Yield 1. Poor Polymer Precipitation: The chosen solvent/anti-solvent system may not be effective for precipitating the polymer. 2. Losses During Purification: Significant amounts of nanoparticles may be lost during centrifugation and washing steps. 3. Low Polymer Concentration: The initial polymer concentration may be too low for efficient nanoparticle formation.1. Optimize Solvent System: Select a solvent in which the polymer is highly soluble and an anti-solvent in which it is poorly soluble. 2. Optimize Purification: Minimize the number of washing steps and use appropriate centrifugation forces and durations. Consider using ultrafiltration for collection.[5] 3. Increase Polymer Concentration: Gradually increase the initial polymer concentration, while monitoring the effect on particle size and PDI.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the characteristics of drug-loaded PAH nanoparticles.

Table 1: Effect of PAH Molecular Weight on Nanoparticle Properties

PAH Molecular Weight (kDa)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)Reference
15~5~150Not Reported[1]
17.5~8~180Not Reported[1]
120~12~250Not Reported[1]
900>15>300Not Reported[1]

Note: The exact values can vary depending on the specific drug and experimental conditions.

Table 2: Influence of Drug-to-Polymer Ratio on Encapsulation Efficiency

Drug:Polymer Ratio (w/w)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Reference
1:10~70-80~150-200~0.1-0.2General Trend
1:5~80-90~200-250~0.2-0.3General Trend
1:2~60-70>250>0.3General Trend
1:1<50Highly variable>0.4General Trend

Note: This table represents a general trend observed in polyelectrolyte nanoparticle systems. Actual values are highly dependent on the specific drug and polymer.

Experimental Protocols

Protocol 1: Drug Loading in PAH Nanoparticles via Nanoprecipitation

This protocol describes a general method for encapsulating a hydrophobic drug into PAH nanoparticles using the nanoprecipitation technique.

Materials:

  • Poly(this compound) (PAH)

  • Hydrophobic drug

  • Suitable organic solvent (e.g., acetone, ethanol, DMSO)

  • Anti-solvent (e.g., deionized water)

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Centrifuge

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PAH and the hydrophobic drug in the chosen organic solvent. Ensure complete dissolution. The optimal concentrations and drug-to-polymer ratio should be determined experimentally.

  • Preparation of Aqueous Phase:

    • Place a defined volume of the anti-solvent (deionized water) in a beaker on a magnetic stirrer.

  • Nanoprecipitation:

    • While stirring the anti-solvent at a constant and vigorous speed, add the organic phase dropwise or using a syringe pump at a controlled rate.

    • A milky suspension should form immediately, indicating the formation of nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Collect the nanoparticles by centrifugation at an appropriate speed and temperature (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Discard the supernatant containing the unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step for washing. Perform 2-3 washing cycles.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for storage at 4°C. For long-term storage, lyophilization can be considered.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines a common indirect method to quantify the amount of drug loaded into the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Solvent for dissolving the drug

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded nanoparticle suspension before the first washing step.

    • Centrifuge the suspension to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the supernatant using a pre-established calibration curve with a suitable analytical method (UV-Vis or HPLC).

  • Calculation of Drug Loading (DL) and Encapsulation Efficiency (EE):

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

      Note: The total weight of nanoparticles can be determined by lyophilizing a known volume of the purified nanoparticle suspension.

Visualizations

experimental_workflow cluster_prep Preparation cluster_form Formation cluster_purify Purification & Analysis prep_org Prepare Organic Phase (PAH + Drug in Solvent) nanoprec Nanoprecipitation (Add Organic to Aqueous with Stirring) prep_org->nanoprec prep_aq Prepare Aqueous Phase (Anti-solvent) prep_aq->nanoprec solv_evap Solvent Evaporation nanoprec->solv_evap centri Centrifugation solv_evap->centri wash Washing centri->wash wash->centri Repeat 2-3x analysis Characterization (Size, Zeta, Drug Loading) wash->analysis

Caption: Experimental workflow for drug loading in PAH nanoparticles via nanoprecipitation.

troubleshooting_workflow cluster_solutions_dl Solutions for Low Drug Loading cluster_solutions_agg Solutions for Aggregation cluster_solutions_pdi Solutions for High PDI cluster_solutions_yield Solutions for Low Yield start Experiment Start issue Problem Identified? start->issue low_dl Low Drug Loading issue->low_dl Yes, Low DL agg Aggregation issue->agg Yes, Aggregation pdi High PDI issue->pdi Yes, High PDI low_yield Low Yield issue->low_yield Yes, Low Yield success Successful Formulation issue->success No sol_dl1 Optimize pH low_dl->sol_dl1 sol_dl2 Vary Drug:Polymer Ratio low_dl->sol_dl2 sol_dl3 Change Solvent System low_dl->sol_dl3 sol_agg1 Adjust pH for Higher Zeta agg->sol_agg1 sol_agg2 Reduce Ionic Strength agg->sol_agg2 sol_agg3 Gentle Purification agg->sol_agg3 sol_pdi1 Increase Stirring Speed pdi->sol_pdi1 sol_pdi2 Rapid Reagent Addition pdi->sol_pdi2 sol_pdi3 Filter Solutions pdi->sol_pdi3 sol_yield1 Optimize Solvent/Anti-solvent low_yield->sol_yield1 sol_yield2 Optimize Purification Steps low_yield->sol_yield2 sol_yield3 Increase Polymer Conc. low_yield->sol_yield3 sol_dl1->issue sol_agg1->issue sol_pdi1->issue sol_yield1->issue

Caption: Troubleshooting decision tree for common issues in PAH nanoparticle formulation.

References

strategies to reduce cytotoxicity of poly(allylamine hydrochloride) formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with poly(allylamine hydrochloride) (PAH) and its formulations, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poly(this compound) (PAH) cytotoxicity?

A1: The primary cause of PAH cytotoxicity is its high cationic charge density.[1][2] This strong positive charge can lead to interactions with negatively charged cell membranes, causing membrane disruption, permeabilization, and ultimately cell death through necrosis.[3] Additionally, PAH can induce apoptosis through mechanisms involving mitochondrial damage and the generation of reactive oxygen species (ROS).[4][5]

Q2: How does the molecular weight of PAH affect its cytotoxicity?

A2: Generally, higher molecular weight cationic polymers, including PAH, tend to exhibit higher cytotoxicity.[3][6][7] This is because larger polymers can interact more extensively with the cell membrane, leading to greater disruption. For instance, a study on A549 cells showed that PAH with a molecular weight of 70 kDa demonstrated the highest toxicity level compared to other polyelectrolytes at a concentration of 50.0 μg per 100,000 cells.[6]

Q3: Can the cytotoxicity of PAH be reduced by modifying its chemical structure?

A3: Yes, chemical modification is an effective strategy. Modifying the primary amino groups of PAH can significantly decrease its toxicity. Strategies include:

  • Quaternization: Converting the primary amines to quaternary amines.[8]

  • Hydrophobization: Introducing hydrophobic groups to the polymer backbone can modulate the interaction with cell membranes and reduce toxicity.[1]

  • Grafting with biocompatible polymers: Attaching molecules like polyethylene glycol (PEG) can shield the cationic charge and reduce cytotoxicity.

Modified PAH derivatives, such as those with attached glycidyltrimethylammonium chloride, have been shown to be considerably less toxic to human skin fibroblasts compared to the parent PAH.[8][9]

Q4: Is it possible to formulate PAH into nanoparticles to reduce its cytotoxicity?

A4: Yes, formulating PAH into nanoparticles or nanocapsules is a common and effective strategy to reduce its cytotoxicity.[10][11] When encapsulated or used as a surface coating on nanoparticles, the overall charge density of the formulation can be controlled, leading to reduced interaction with cell membranes and lower toxicity.[6][11] Studies have shown that PAH-treated nanoparticles did not have a toxic effect on human skin fibroblasts and neuronal progenitor cells.[6] In vivo studies with PAH nanocapsules have also confirmed their biocompatibility and non-toxic nature at tested concentrations.[10][11]

Q5: What is the Layer-by-Layer (LbL) assembly technique, and how can it help in reducing PAH cytotoxicity?

A5: The Layer-by-Layer (LbL) assembly technique involves the sequential adsorption of positively and negatively charged polymers to create a multilayered film.[12][13] By alternating PAH with an anionic polymer, such as poly(sodium styrene sulfonate) (PSS) or poly(acrylic acid) (PAA), a stable formulation can be created where the surface charge is not overwhelmingly positive.[2][12] This method is widely used for cell encapsulation and creating biocompatible coatings.[12]

Troubleshooting Guides

Issue 1: High cell death observed in vitro after treatment with PAH formulations.
Possible Cause Troubleshooting Steps
High Concentration of PAH Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 5 μg per 100,000 cells) and titrate upwards.[6]
High Molecular Weight PAH If possible, switch to a lower molecular weight PAH. Studies have shown a correlation between higher molecular weight and increased cytotoxicity.[3]
Unformulated "Free" PAH Ensure that the PAH is properly formulated. "Free" PAH in solution is generally more toxic than when it is part of a nanoparticle or LbL assembly.[6]
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cationic polymers.[3][14] Consider using a less sensitive cell line for initial experiments if feasible, or perform extensive dose-response optimization for your target cell line.
Incorrect Formulation Technique Review your nanoparticle or LbL assembly protocol. Incomplete encapsulation or improper layering can lead to exposed PAH and higher toxicity.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Steps
Variability in PAH Formulation Ensure consistent preparation of your PAH formulations. For nanoparticles, this includes factors like stirring speed, temperature, and the order of reagent addition. For LbL films, ensure consistent deposition times and washing steps.
Cell Culture Conditions Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Serum proteins in the media can interact with nanoparticles and affect their cytotoxicity.[15]
Assay Interference Some nanoparticles can interfere with common cytotoxicity assays (e.g., MTT, XTT). For example, nanoparticles may reduce the MTT reagent directly.[16] Run appropriate controls, including your PAH formulation in cell-free media, to check for interference.[16] Consider using a different cytotoxicity assay, such as LDH release, which measures membrane integrity.[17][18]

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of various cationic polymers and PAH formulations.

Table 1: IC50 Values of Various Polycations on Glioblastoma Cell Lines

PolymerMolecular Weight (kDa)U87 IC50 (nM)NCH421K (GSC) IC50 (nM)
Linear PEI (L-PEI) 22166.7133.3
Branched PEI (B-PEI) 25240180
Poly-L-ornithine (PL-Orn) 50.5360200
Poly-L-lysine (PLL) 30440320
Poly-arginine (PL-Arg) 241000620

Data adapted from studies on glioblastoma stem cells (GSCs), which are shown to be more sensitive to polycation toxicity than non-stem glioma cells.[3][14]

Table 2: Effect of PAH Molecular Weight on Cell Viability

PolyelectrolyteMolecular Weight (kDa)Concentration (μg / 100,000 cells)Cell Viability (%)
PAH 7050Lowest
PDADMAC 400-50015Toxic
PDADMAC 200-35015Toxic
PEI Not Specified15Toxic
P(AAm-co-DADMAC) Not Specified50Highest

This table provides a relative comparison of the cytotoxicity of different polycations, highlighting that 70 kDa PAH was the most toxic in this particular study.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[19]

Materials:

  • Cells cultured in a 96-well plate

  • PAH formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]

  • Treat the cells with various concentrations of your PAH formulation and incubate for the desired period (e.g., 24-48 hours). Include untreated cells as a control.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[20]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[17][18][21]

Materials:

  • Cells cultured in a 96-well plate

  • PAH formulation

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with your PAH formulation as described for the MTT assay.

  • Set up controls as per the kit instructions, which typically include:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • After the treatment period, carefully transfer a small amount of the cell culture supernatant (as per the kit's protocol) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's manual (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.

Signaling Pathways and Experimental Workflows

PAH-Induced Cytotoxicity Signaling Pathway

The following diagram illustrates the signaling pathways that can be activated by PAH, leading to cytotoxicity and inflammation. High cationic charge can directly damage the cell membrane. Internalized PAH can cause mitochondrial stress, leading to the release of reactive oxygen species (ROS) and activation of apoptotic pathways. Furthermore, PAH can trigger inflammatory signaling cascades.

PAH_Cytotoxicity_Pathway PAH Poly(this compound) (High Cationic Charge) Membrane Cell Membrane Disruption PAH->Membrane Internalization Cellular Uptake PAH->Internalization Necrosis Necrosis Membrane->Necrosis Mitochondria Mitochondrial Damage Internalization->Mitochondria Inflammation_Signal Inflammatory Signaling Internalization->Inflammation_Signal ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis PI3K_AKT PI3K/AKT Pathway Inflammation_Signal->PI3K_AKT NFkB NF-κB Pathway Inflammation_Signal->NFkB Inflammation_Response Inflammatory Response (e.g., Cytokine Release) PI3K_AKT->Inflammation_Response NFkB->Inflammation_Response

Caption: Signaling pathways in PAH-induced cytotoxicity.

Experimental Workflow for Assessing PAH Cytotoxicity

This workflow outlines the steps for a comprehensive evaluation of the cytotoxicity of a new PAH formulation.

Cytotoxicity_Workflow cluster_prep Formulation & Characterization cluster_screening Initial Cytotoxicity Screening cluster_mechanism Mechanism of Action Formulation Prepare PAH Formulation (e.g., Nanoparticles) Characterization Characterize Formulation (Size, Zeta Potential) Formulation->Characterization Cell_Culture Culture Selected Cell Line Characterization->Cell_Culture Dose_Response Dose-Response Study Cell_Culture->Dose_Response MTT_Assay MTT Assay (Viability) Dose_Response->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Dose_Response->LDH_Assay Apoptosis_Assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) LDH_Assay->Apoptosis_Assay ROS_Assay ROS Detection Assay LDH_Assay->ROS_Assay

Caption: Workflow for evaluating PAH formulation cytotoxicity.

Decision Tree for Troubleshooting High Cytotoxicity

This logical diagram provides a step-by-step guide for troubleshooting unexpected high cytotoxicity in experiments involving PAH.

Troubleshooting_Tree Start High Cytotoxicity Observed Check_Controls Are Assay Controls Valid? (e.g., Max Lysis, Untreated) Start->Check_Controls Invalid_Controls Troubleshoot Assay Protocol (Reagents, Cell Density) Check_Controls->Invalid_Controls No Check_Formulation Is Formulation Characterized? (Size, Zeta Potential) Check_Controls->Check_Formulation Yes Recharacterize Re-characterize Formulation (Check for Aggregation) Check_Formulation->Recharacterize No / Inconsistent Optimize_Dose Perform Dose-Response (Lower Concentration Range) Check_Formulation->Optimize_Dose Yes Still_Toxic Is it still toxic at low doses? Optimize_Dose->Still_Toxic Modify_Formulation Modify Formulation Strategy (e.g., LbL, PEGylation, Lower MW PAH) Still_Toxic->Modify_Formulation Yes Success Optimized Formulation Still_Toxic->Success No Modify_Formulation->Success

Caption: Decision tree for troubleshooting PAH cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Validation of Poly(allylamine hydrochloride) Molecular Weight by Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for validating the molecular weight of poly(allylamine hydrochloride) (PAH), a cationic polyelectrolyte widely used in biomedical applications such as drug delivery and cell encapsulation. The accuracy of molecular weight determination is critical as it directly influences the polymer's physicochemical and biological properties. Here, we compare the conventional Gel Permeation Chromatography (GPC) technique with alternative, absolute methods like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

At a Glance: GPC vs. Absolute Molecular Weight Determination Methods

Conventional GPC, a widely used and practical method, provides a relative molecular weight based on calibration with standards. However, for polyelectrolytes like PAH, interactions with the column matrix can affect accuracy. Absolute methods like SEC-MALS and NMR spectroscopy offer a direct measurement of molecular weight without reliance on standards of a similar structure.

MethodPrincipleAdvantagesLimitations
Conventional GPC Separation based on hydrodynamic volume relative to calibration standards (e.g., PEG, Pullulan).High throughput, robust, and widely available.Relative measurement; accuracy depends on the similarity between the sample and standards. Susceptible to polymer-column interactions.
SEC-MALS GPC separation followed by direct measurement of light scattering to determine absolute molecular weight.Absolute molecular weight determination, provides information on molecular size (radius of gyration). Overcomes the need for structurally similar standards.Requires determination of the specific refractive index increment (dn/dc). Higher equipment cost.
¹H-NMR Spectroscopy Determination of the number-average molecular weight (Mn) by end-group analysis.Absolute method, rapid analysis, requires small sample amounts.[1] No chromatographic separation needed.Typically limited to lower molecular weight polymers where end-groups are clearly distinguishable. May not provide information on the full molecular weight distribution.
Viscometry Relates the intrinsic viscosity of the polymer solution to the viscosity-average molecular weight (Mv) through the Mark-Houwink equation.Low cost, simple instrumentation.Provides an average molecular weight that can be influenced by polymer conformation and solvent interactions. Requires known Mark-Houwink parameters.

Experimental Data: A Side-by-Side Comparison

The following table summarizes experimental data from a study that determined the molecular weight of a synthesized poly(this compound) sample using different techniques. This direct comparison highlights the potential variations in results obtained by relative versus absolute methods.

Parameter¹H-NMR SpectroscopyViscometry
Number-Average Molecular Weight (Mn) ( g/mol ) 16,000[1]-
Viscosity-Average Molecular Weight (Mv) ( g/mol ) -12,000[1]

Visualizing the Workflow: GPC Experimental Process

The following diagram illustrates the typical workflow for determining the molecular weight of poly(this compound) using Gel Permeation Chromatography.

GPC_Workflow cluster_prep Sample & Eluent Preparation cluster_analysis GPC Analysis cluster_data Data Processing & Analysis Prep_PAH Dissolve PAH in Eluent Filter Filter Sample and Eluent Prep_PAH->Filter Prep_Eluent Prepare Mobile Phase (e.g., 0.5 M Acetic Acid + 0.2 M NaNO₃) Prep_Eluent->Filter Inject Inject Sample Filter->Inject Separate Separation on Aqueous GPC Column Inject->Separate Detect Detection (RI, UV, MALS) Separate->Detect Calibrate Generate Calibration Curve (Conventional GPC) Detect->Calibrate Absolute_MW Determine Absolute MW (SEC-MALS) Detect->Absolute_MW Analyze Calculate Mn, Mw, PDI Calibrate->Analyze Absolute_MW->Analyze

GPC experimental workflow for PAH molecular weight determination.

Detailed Experimental Protocols

Accurate and reproducible results hinge on meticulous experimental execution. Below are detailed protocols for the key techniques discussed.

Conventional Gel Permeation Chromatography (GPC)

This protocol is based on established methods for analyzing cationic polymers like PAH, designed to minimize secondary interactions with the chromatography column.[2]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Column: A hydrophilic stationary phase suitable for aqueous GPC, such as a Shodex Asahipak GF-7M HQ or similar.

  • Mobile Phase (Eluent): An aqueous buffer designed to suppress ionic and hydrophobic interactions is crucial for the accurate analysis of PAH. A recommended eluent is a solution of 0.5 M acetic acid and 0.1 M to 0.2 M sodium nitrate.[2] The salt concentration is critical; low salt concentrations can lead to the expansion of the polyelectrolyte and early elution, while concentrations above 0.1 M suppress sample adsorption to the column packing.[2]

  • Calibration Standards: Narrow polydispersity standards appropriate for aqueous GPC, such as Pullulan or polyethylene glycol (PEG), are commonly used.

  • Sample Preparation:

    • Dissolve the PAH sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

    • Gently agitate until fully dissolved.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with aqueous, slightly acidic solutions.

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 50 - 100 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.

    • Using this calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PAH sample.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method provides an absolute molecular weight without the need for column calibration with polymer standards.

  • Instrumentation: A GPC system as described above, with the addition of a multi-angle light scattering (MALS) detector placed in series after the GPC column and before the RI detector.

  • Column and Mobile Phase: Same as for conventional GPC.

  • Specific Refractive Index Increment (dn/dc): This value is a constant that relates the change in refractive index of the solution to the concentration of the polymer and is essential for MALS calculations. The dn/dc value for the specific polymer-solvent-temperature system must be determined experimentally or obtained from literature. For polyelectrolytes, the solution should be dialyzed against the solvent to achieve osmotic equilibrium before dn/dc measurement.

  • Sample Preparation and Analysis Conditions: Same as for conventional GPC.

  • Data Analysis:

    • The MALS detector measures the intensity of scattered light at various angles.

    • Simultaneously, the RI detector measures the concentration of the eluting polymer.

    • Software utilizes the light scattering and concentration data, along with the known dn/dc value, to calculate the absolute molecular weight at each elution volume, thereby providing the complete molecular weight distribution and its averages (Mn, Mw, Mz).

¹H-NMR Spectroscopy for Number-Average Molecular Weight (Mn) Determination

This protocol describes a method for calculating Mn by comparing the integral of the polymer backbone protons to that of a known end-group.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh and dissolve the PAH sample in a suitable deuterated solvent (e.g., D₂O).

    • If an internal standard is used for concentration determination, it should be added at this stage.

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate integration of all proton signals.

  • Data Analysis:

    • Identify the proton signals corresponding to the repeating monomer units of the PAH backbone and the signals from a specific end-group of the polymer chain.

    • Integrate the respective signals.

    • The number-average degree of polymerization (DPn) can be calculated by comparing the integral of the backbone protons to the integral of the end-group protons, taking into account the number of protons each signal represents.

    • Calculate the number-average molecular weight (Mn) using the following formula: Mn = (DPn × M_monomer) + M_endgroups where M_monomer is the molecular weight of the this compound monomer and M_endgroups is the molecular weight of the polymer end-groups.

Conclusion

The validation of poly(this compound) molecular weight is paramount for its effective and safe use in research and drug development. While conventional GPC is a valuable tool for routine analysis and quality control, this guide highlights the importance of employing absolute methods like SEC-MALS and NMR spectroscopy for accurate and reliable molecular weight determination. The choice of method will depend on the specific requirements of the application, available instrumentation, and the desired level of detail in the molecular characterization. For comprehensive validation, a combination of a separation-based technique (GPC/SEC-MALS) and a spectroscopic method (NMR) is recommended to provide a thorough understanding of the polymer's molecular weight and distribution.

References

Poly(allylamine hydrochloride) vs. Chitosan: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymeric carrier is a critical decision in the design of effective drug delivery systems. Both poly(allylamine hydrochloride) (PAH), a synthetic polyelectrolyte, and chitosan, a natural polysaccharide, have emerged as prominent cationic polymers for this purpose. Their positive charge at physiological pH facilitates interaction with negatively charged biological membranes and macromolecules, making them suitable for encapsulating and delivering a wide range of therapeutic agents. This guide provides an objective, data-driven comparison of PAH and chitosan to aid researchers in selecting the optimal polymer for their specific drug delivery application.

At a Glance: Performance Comparison

FeaturePoly(this compound) (PAH)Chitosan
Source SyntheticNatural (derived from chitin)[1]
Biocompatibility Generally considered biocompatible, but toxicity can be a concern depending on molecular weight and concentration[2]High biocompatibility and low toxicity[3][4]
Biodegradability Biodegradable[5][6]Biodegradable by enzymes like lysozyme into non-toxic oligosaccharides[7]
Mucoadhesion Exhibits mucoadhesive properties due to its cationic nature.Excellent mucoadhesive properties, enhancing drug retention on mucosal surfaces[3][7]
Drug Loading Capacity (%) Varies depending on the formulation; often used in layer-by-layer assemblies.Can be high, with encapsulation efficiencies reported between 60% and 95% depending on the drug and preparation method[7]
Encapsulation Efficiency (%) Dependent on the layer-by-layer assembly process.Reported as high as 98% for certain drugs[4]
Particle Size (nm) Can be precisely controlled in layer-by-layer assemblies, typically in the nanometer range.Nanoparticles typically range from 100 to 1000 nm, with some preparations achieving sizes as small as 18-25 nm[8]
Zeta Potential (mV) Highly positive, often above +30 mV.Positively charged, with the magnitude depending on the pH and degree of deacetylation.
Drug Release Profile Can be tailored for sustained release, often through multilayered structures.[9]Typically exhibits a biphasic release: an initial burst release followed by a sustained release.[10] Release is often pH-dependent.[11]
Cytotoxicity Can exhibit dose-dependent cytotoxicity. Biocompatibility has been confirmed in some studies, but it is a significant consideration.[2]Generally low cytotoxicity, considered safe for human dietary use and wound dressing applications.[4][8]

In-Depth Analysis

Physicochemical Properties

Chitosan is a natural polysaccharide derived from the deacetylation of chitin, the second most abundant polysaccharide in nature after cellulose.[1] Its structure contains reactive amino and hydroxyl groups, contributing to its functionality.[3] Chitosan is known for its excellent biocompatibility, biodegradability, and low toxicity.[3][4] A key feature of chitosan is its mucoadhesive property, which arises from the electrostatic interaction between its positively charged amino groups and negatively charged sialic acid residues in mucus, allowing for prolonged contact time at the site of administration.[3][7]

Poly(this compound) (PAH) is a synthetic, water-soluble cationic polyelectrolyte.[5] It possesses a high density of primary amine groups, which are protonated at physiological pH, resulting in a strong positive charge.[5] While also biodegradable, concerns about its cytotoxicity, particularly at high concentrations or with high molecular weight variants, are more pronounced compared to chitosan.[2][5] However, studies have also demonstrated its biocompatibility for in vivo applications.[2]

Drug Delivery Performance

Drug Loading and Encapsulation Efficiency:

Chitosan nanoparticles have demonstrated high drug encapsulation efficiencies, often exceeding 90% for various drugs.[7] The encapsulation is typically achieved through processes like ionic gelation, where the cationic chitosan interacts with anionic crosslinkers like tripolyphosphate (TPP) to form a matrix that entraps the drug.[7] The drug loading is influenced by factors such as the drug-to-polymer ratio, pH, and the molecular weight of the chitosan.[12]

PAH is frequently used in the layer-by-layer (LbL) assembly technique, where it is alternately deposited with an anionic polymer to form a multilayered shell around a drug-loaded core or to build a matrix for drug encapsulation.[9] This method allows for precise control over the thickness and composition of the shell, which in turn governs the drug loading and release properties.

Particle Characteristics and Stability:

Both polymers can form nanoparticles in the sub-micron range. Chitosan nanoparticles prepared by ionic gelation typically have sizes ranging from the low hundreds of nanometers.[7] The particle size is a critical factor influencing cellular uptake and biodistribution.[13] The positive zeta potential of both PAH and chitosan nanoparticles contributes to their stability in suspension by preventing aggregation and facilitates their interaction with negatively charged cell membranes.

Drug Release Mechanisms:

Drug release from chitosan nanoparticles is often pH-dependent.[11] In acidic environments, chitosan is more soluble, which can lead to faster drug release.[7][11] The release mechanism is typically biphasic, involving an initial burst release of the drug adsorbed on the surface, followed by a sustained release as the drug diffuses through the polymer matrix and as the matrix itself degrades.[11]

For PAH-based systems, especially those created by LbL, drug release can be finely tuned. The permeability of the multilayered shell can be altered by changing the number of layers, the types of polyelectrolytes used, or by responding to external stimuli like pH or ionic strength, allowing for controlled and sustained release profiles.[9]

Experimental Protocols

Preparation of Chitosan Nanoparticles via Ionic Gelation
  • Chitosan Solution Preparation: Dissolve chitosan in a 1-2% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir the solution overnight to ensure complete dissolution.

  • Drug Loading: Add the drug to the chitosan solution and stir for a specified period to allow for interaction.

  • Crosslinker Preparation: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a concentration of 0.1-0.5% (w/v).

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring. Nanoparticles will form spontaneously.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the pellet with deionized water and resuspend.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Total drug - Free drug) / Total drug x 100

In Vitro Drug Release Study
  • Place a known amount of drug-loaded nanoparticles into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical technique.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticles for a specified duration (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation S1 Polymer & Drug Solution S2 Nanoparticle Formation (e.g., Ionic Gelation/LbL) S1->S2 S3 Purification (Centrifugation/Dialysis) S2->S3 C1 Particle Size & Zeta Potential (DLS) S3->C1 C2 Morphology (TEM/SEM) S3->C2 C3 Drug Loading & Encapsulation (HPLC/UV-Vis) S3->C3 E1 In Vitro Drug Release S3->E1 E2 Cytotoxicity Assay (e.g., MTT) S3->E2 E3 In Vivo Efficacy E2->E3

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

G cluster_chitosan Chitosan Nanoparticle cluster_chitosan_mechanisms cluster_pah PAH (Layer-by-Layer) Capsule cluster_pah_mechanisms Chitosan_NP Drug-Loaded Chitosan Matrix Chitosan_Release Release Mechanisms M1 Surface Drug Desorption (Burst) Chitosan_Release->M1 M2 Drug Diffusion through Matrix Chitosan_Release->M2 M3 Polymer Swelling & Degradation Chitosan_Release->M3 M4 pH-Dependent Solubilization Chitosan_Release->M4 PAH_Capsule Drug Core with (PAH/Anion)n Shell PAH_Release Release Mechanisms P1 Diffusion through Multilayer Shell PAH_Release->P1 P2 Shell Permeability Change (pH, Ionic Strength) PAH_Release->P2 P3 Shell Disassembly/ Degradation PAH_Release->P3

Caption: Comparison of drug release mechanisms from different carriers.

Conclusion

Both poly(this compound) and chitosan are valuable cationic polymers for drug delivery, each with a distinct profile of advantages and limitations.

Chitosan stands out for its natural origin, excellent biocompatibility, low cytotoxicity, and inherent mucoadhesive properties, making it an ideal candidate for non-invasive routes of administration, such as oral, nasal, and pulmonary delivery.[4][14][15] Its pH-responsive nature can be exploited for targeted release in specific regions of the gastrointestinal tract.[7]

PAH , as a synthetic polymer, offers the advantage of controlled synthesis and is particularly well-suited for creating highly structured, multilayered drug delivery systems via the layer-by-layer technique. This allows for precise tuning of drug release profiles. However, researchers must carefully consider its potential for cytotoxicity, which may be higher than that of chitosan.

The choice between PAH and chitosan will ultimately depend on the specific requirements of the drug delivery system, including the desired release kinetics, the route of administration, and the stringency of the biocompatibility requirements. For applications demanding high biocompatibility and mucoadhesion, chitosan is often the preferred choice. For systems requiring precisely engineered release profiles through multilayer constructs, PAH presents a compelling option, provided that its safety profile is thoroughly evaluated for the intended application.

References

A Comparative Analysis of the Cytotoxicity of Poly(allylamine hydrochloride) and Polyethyleneimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of two widely used cationic polymers, Poly(allylamine hydrochloride) (PAH) and Polyethyleneimine (PEI). Both polymers are extensively utilized in biomedical research, particularly for gene delivery and the development of drug carriers. However, their clinical translation is often hampered by their inherent cytotoxicity. This document summarizes key experimental data, details the methodologies used for cytotoxicity assessment, and visualizes the cellular pathways implicated in their toxic effects.

Quantitative Cytotoxicity Data

The cytotoxic profiles of PAH and PEI are influenced by multiple factors, including molecular weight, polymer architecture (linear vs. branched for PEI), and the cell type being investigated. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from various studies, providing a quantitative comparison of their toxicity.

PolymerMolecular Weight (kDa)Cell LineAssayIC50 (µg/mL)Reference
PEI 25 (branched)A549MTT~37[1]
PEI 25 (linear)A549MTT~74[1]
PEI 25 (branched)HeLaMTT~2.92[2][3]
PEI 20 (linear)HeLaMTT~3.03[3]
PEI 25 (branched)VeroMTT~7.26[2][3]
PEI 20 (linear)VeroMTT~6.89[3]
PAH 70A549MTT/NR>50[1]
PAH 15A549MTT/NR>50[1]
PAH 900A549MTT/NR>50[1]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as polymer batch, incubation time, and cell density.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of PAH or PEI. A set of wells with untreated cells serves as a control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[5]

  • Formazan Solubilization: The plate is incubated for an additional 1.5 to 4 hours at 37°C.[5] Afterwards, the medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution of the formazan.[5] The absorbance is then measured using a microplate reader at a wavelength of 492 nm.[5]

  • Data Analysis: Cell viability is calculated as a percentage of the absorbance of treated cells relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[6][7]

  • Cell Seeding and Treatment: Cells are seeded and treated with the polymers in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6][7]

  • Incubation: The plate is incubated for the desired exposure time.

  • Supernatant Collection: After incubation, the plate is centrifuged at 250 x g for 4 minutes to pellet the cells.[6]

  • Enzymatic Reaction: A 50 µL aliquot of the supernatant from each well is transferred to a new 96-well plate. 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) is then added to each well.[6]

  • Incubation and Absorbance Measurement: The plate is incubated for up to 30 minutes at room temperature, protected from light.[6][7] The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the background and spontaneous release values.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxicity of both PAH and PEI is primarily attributed to their cationic nature, which leads to interactions with negatively charged cell membranes, resulting in membrane disruption and subsequent cell death. The mode of cell death can be either necrotic or apoptotic, depending on the polymer's concentration and the cell type.

Poly(this compound) (PAH): Induction of Apoptosis

Studies suggest that PAH can induce apoptosis, a form of programmed cell death. The apoptotic cascade is initiated through the activation of a series of cysteine proteases known as caspases. Evidence indicates that PAH exposure can lead to the cleavage and activation of both initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[8]

PAH_Apoptosis_Pathway PAH Poly(this compound) (PAH) Membrane Plasma Membrane Perturbation PAH->Membrane Signal Intracellular Stress Signal Membrane->Signal Caspase8 Pro-caspase-8 Signal->Caspase8 Activation aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Cleavage Caspase3 Pro-caspase-3 aCaspase8->Caspase3 Activation aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Cleavage Substrates Cellular Substrates (e.g., PARP, Fodrin) aCaspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: PAH-induced apoptosis signaling cascade.

Polyethyleneimine (PEI): Induction of Necroptosis

PEI is known to cause significant membrane damage, leading to a form of programmed necrosis known as necroptosis, especially at higher concentrations. This pathway is independent of caspases and is mediated by receptor-interacting protein kinases (RIPKs). Upon stimulation, RIPK1 and RIPK3 are phosphorylated and form a complex called the necrosome. This complex then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), which translocates to the plasma membrane, causing its rupture.[9][10][11][12][13]

PEI_Necroptosis_Pathway PEI Polyethyleneimine (PEI) Membrane Severe Plasma Membrane Damage PEI->Membrane RIPK1 RIPK1 Membrane->RIPK1 Activation Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome Phosphorylation & Complexation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL Phosphorylated MLKL (pMLKL) MLKL->pMLKL Pore Pore Formation in Plasma Membrane pMLKL->Pore Translocation & Oligomerization Necroptosis Necroptosis Pore->Necroptosis

Caption: PEI-induced necroptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the cytotoxicity of cationic polymers like PAH and PEI involves a series of standardized in vitro assays.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with PAH or PEI Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Data Data Acquisition (Absorbance Reading) MTT->Data LDH->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to Allylamine Hydrochloride-Based Hydrogels and Other Polymer Systems for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of allylamine hydrochloride-based hydrogels against other commonly used polymer hydrogels, specifically those derived from chitosan and polyethylene glycol (PEG). The information is curated to assist researchers in selecting the appropriate hydrogel system for their specific drug delivery applications, with a focus on experimental data and methodologies.

Introduction to Polymer Hydrogels in Drug Delivery

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for controlled drug delivery systems. The choice of polymer is critical as it dictates the hydrogel's performance in terms of drug loading, release kinetics, mechanical stability, and interaction with biological systems.

  • This compound (PAH) Based Hydrogels: Poly(this compound) is a cationic polyelectrolyte with a high density of primary amine groups. These groups can be used for cross-linking and for electrostatic interactions with anionic drugs, making PAH hydrogels promising for the delivery of various therapeutic molecules.

  • Chitosan-Based Hydrogels: Chitosan, a natural polysaccharide derived from chitin, is a biocompatible, biodegradable, and mucoadhesive polymer. Its cationic nature in acidic conditions allows for the formation of hydrogels that can respond to pH changes, making it suitable for targeted drug delivery.

  • Poly(ethylene glycol) (PEG)-Based Hydrogels: PEG is a synthetic, non-toxic, and non-immunogenic polymer widely used in biomedical applications. PEG hydrogels are known for their high degree of hydration and "stealth" properties that can reduce protein adsorption and immune responses, thereby prolonging the circulation time of encapsulated drugs.

Performance Comparison

This section provides a comparative overview of the key performance indicators for PAH, chitosan, and PEG hydrogels. The data presented is collated from various studies, and it is crucial to consider the specified experimental conditions when making comparisons.

Swelling Behavior

The swelling ratio is a critical parameter that influences a hydrogel's drug loading capacity and release kinetics. It is determined by the balance between the hydrophilicity of the polymer chains and the cross-linking density of the network.

Table 1: Comparison of Equilibrium Swelling Ratios

Hydrogel SystemPolymer ConcentrationCross-linkerSwelling MediumEquilibrium Swelling Ratio (g/g)Reference
Poly(this compound) (PAH)25% (w/v)Glutaraldehyde (1.5 mol%)Deionized Water~30[1]
Poly(this compound) (PAH)25% (w/v)Glutaraldehyde (5.0 mol%)Deionized Water~15[1]
Chitosan/Hyaluronic Acid2.5% (w/v) ChitosanGenipinPBS (pH 7.4)~27[2]
Chitosan/Hyaluronic Acid2.5% (w/v) ChitosanGlutaraldehydePBS (pH 7.4)~24[2]
Poly(ethylene glycol) diacrylate (PEGDA)15 wt% (8 kDa PEG)-PBS (pH 7.4)~15[3]
Poly(ethylene glycol) diacrylate (PEGDA)15 wt% (3.4 kDa PEG)-PBS (pH 7.4)~10[3]

Key Observations:

  • The swelling of PAH hydrogels is significantly influenced by the cross-linker concentration, with higher concentrations leading to lower swelling ratios[1].

  • Chitosan-based hydrogels exhibit substantial swelling, which can be modulated by the choice of cross-linker and the incorporation of other polymers like hyaluronic acid[2].

  • The swelling of PEG hydrogels is dependent on the molecular weight of the PEG precursor, with higher molecular weight PEGs generally resulting in higher swelling ratios[3].

Mechanical Properties

The mechanical strength of a hydrogel is crucial for its structural integrity during handling, implantation, and drug release. It is typically characterized by parameters such as compressive modulus and tensile strength.

Table 2: Comparison of Mechanical Properties

Hydrogel SystemPolymer CompositionTest MethodCompressive Modulus (kPa)Reference
Chitosan CryogelChitosanCompression41 ± 3[4]
Chitosan/Pullulan/BGP/Genipin1.05% CS, 1% PL, 6% BGP, 70.79 mcg/mL GECompression92.65 ± 4.13[5]
Poly(ethylene glycol) diacrylate (PEGDA)15 wt% (3.4 kDa PEG)Compression~150[3]
Poly(ethylene glycol) diacrylate (PEGDA)15 wt% (12 kDa PEG)Compression~20[3]

Key Observations:

  • Chitosan hydrogels can be engineered to have a range of mechanical properties, with cryogels exhibiting lower stiffness compared to chemically cross-linked systems[4][5]. The addition of other polymers like pullulan can significantly enhance the mechanical strength[5].

  • PEGDA hydrogels demonstrate tunable mechanical properties that are highly dependent on the PEG molecular weight and concentration. Lower molecular weight and higher concentration generally lead to a higher compressive modulus[3].

Drug Release Kinetics

The rate and mechanism of drug release are fundamental to the therapeutic efficacy of a drug delivery system. These are influenced by the hydrogel's swelling behavior, the nature of the drug-polymer interactions, and the degradation of the hydrogel matrix.

Table 3: Comparison of Drug Release Performance

Hydrogel SystemDrug ModelRelease MediumRelease ProfileReference
Chitosan/PVADiphenhydramine HClPBS (pH 7.5)~80% release in 12 hours[6]
Chitosan/Gelatin/Graphene-PEGUromitexan (Mesna)PBS (pH 7.0)~98% release in 80 minutes[7]
PEG-basedDoxorubicinPBS (pH 7.4)Stimuli-responsive release (pH, redox)[2]

Key Observations:

  • Chitosan-based hydrogels can provide sustained drug release over several hours, and the release rate can be tailored by the composition of the hydrogel[6]. The incorporation of functionalized graphene can lead to more rapid release[7].

  • PEG hydrogels are often employed in stimuli-responsive systems, allowing for triggered drug release in response to specific environmental cues like pH or redox potential, which is particularly advantageous in cancer therapy[2].

  • Quantitative, directly comparable drug release data for PAH hydrogels alongside chitosan and PEG under identical conditions was not found in the surveyed literature.

Biocompatibility

Biocompatibility is a prerequisite for any material intended for biomedical applications. It is often assessed through cytotoxicity assays that measure the effect of the material on cell viability.

Table 4: Comparison of In Vitro Biocompatibility

Hydrogel SystemCell LineAssayResultReference
Chitosan/Hyaluronic AcidL929 mouse fibroblastsMTT AssayEnhanced cell growth compared to chitosan alone[2]
Carboxymethyl Chitosan/PEGDAHuman fibroblastsLive/Dead AssayNon-cytotoxic, slight increase in cell number[8]
Alginate/Chitosan nanoparticlesHEK 293 cellsCytotoxicity AssayNo toxic effect observed after 24 hours[9]

Key Observations:

  • Chitosan and its derivatives generally exhibit excellent biocompatibility, often promoting cell adhesion and proliferation[2][8][9].

  • The incorporation of PEG is a well-established strategy to enhance the biocompatibility of materials[8].

  • While PAH is used in biomedical applications, specific comparative cytotoxicity data against chitosan and PEG hydrogels was not available in the reviewed literature. It is known that the high cationic charge density of some polymers can lead to cytotoxicity, a factor to be considered in the design of PAH-based systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Hydrogels

Poly(this compound) (PAH) Hydrogel Synthesis [1]

  • Prepare a stock solution by dissolving 0.5 g of PAH in 2 mL of deionized water.

  • Add a specific molar percentage of glutaraldehyde (e.g., 1.5 to 5.0 mol%) as a cross-linker to the polymer solution.

  • Stir the mixture until a hydrogel is formed. The reaction can proceed at room temperature.

  • Wash the resulting hydrogel extensively with deionized water to remove any unreacted chemicals.

Chitosan Hydrogel Synthesis (using Glutaraldehyde) [10]

  • Prepare a chitosan solution (e.g., 2-3% w/v) by dissolving chitosan powder in a dilute acetic acid solution (e.g., 1% v/v).

  • Prepare a glutaraldehyde solution (e.g., 1-3% w/v) in deionized water.

  • Add the glutaraldehyde solution to the chitosan solution while stirring.

  • The mixture is then incubated at a specific temperature (e.g., 45-55°C) for a set period (e.g., 1 hour) to allow for gelation.

  • The formed hydrogel is then washed to remove residual chemicals.

Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel Synthesis

  • Prepare a precursor solution by dissolving PEGDA in a suitable buffer (e.g., PBS) to the desired concentration (e.g., 15 wt%).

  • Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959).

  • Pipette the precursor solution into a mold of the desired shape and dimensions.

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization and cross-linking.

  • Swell the resulting hydrogel in PBS to remove any unreacted components.

Performance Characterization

Equilibrium Swelling Ratio (ESR) Measurement

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in a swelling medium (e.g., deionized water or PBS) at a specific temperature.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio using the formula: ESR = (Ws - Wd) / Wd.

Mechanical Testing (Compression)

  • Prepare cylindrical hydrogel samples of defined dimensions (e.g., as per ASTM D695).

  • Place the hydrogel sample between two parallel plates of a mechanical testing machine.

  • Apply a compressive force at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.

  • Record the stress-strain data.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

In Vitro Drug Release Study [6]

  • Load the hydrogel with a model drug either by incorporating the drug during synthesis or by soaking the hydrogel in a drug solution.

  • Immerse the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at a specific pH and temperature) in a shaker bath.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assessment (MTT Assay)

  • Prepare hydrogel extracts by incubating sterilized hydrogel samples in a cell culture medium for a specific period (e.g., 24 hours).

  • Seed a specific cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the prepared hydrogel extracts at various concentrations.

  • Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to a control group of cells not exposed to the hydrogel extract.

Visualizations

HydrogelSynthesisWorkflow cluster_PAH PAH Hydrogel Synthesis cluster_Chitosan Chitosan Hydrogel Synthesis cluster_PEG PEG Hydrogel Synthesis PAH_Polymer PAH Solution PAH_Mix Mixing & Stirring PAH_Polymer->PAH_Mix PAH_Crosslinker Glutaraldehyde PAH_Crosslinker->PAH_Mix PAH_Gel PAH Hydrogel PAH_Mix->PAH_Gel PAH_Wash Washing PAH_Gel->PAH_Wash PAH_Final Purified PAH Hydrogel PAH_Wash->PAH_Final Chitosan_Polymer Chitosan Solution Chitosan_Mix Mixing & Heating Chitosan_Polymer->Chitosan_Mix Chitosan_Crosslinker Glutaraldehyde Chitosan_Crosslinker->Chitosan_Mix Chitosan_Gel Chitosan Hydrogel Chitosan_Mix->Chitosan_Gel Chitosan_Wash Washing Chitosan_Gel->Chitosan_Wash Chitosan_Final Purified Chitosan Hydrogel Chitosan_Wash->Chitosan_Final PEG_Precursor PEGDA Solution PEG_Mix Mixing PEG_Precursor->PEG_Mix PEG_Initiator Photoinitiator PEG_Initiator->PEG_Mix PEG_UV UV Curing PEG_Mix->PEG_UV PEG_Gel PEG Hydrogel PEG_UV->PEG_Gel PEG_Swell Swelling in PBS PEG_Gel->PEG_Swell PEG_Final Purified PEG Hydrogel PEG_Swell->PEG_Final DrugReleaseWorkflow Start Drug-Loaded Hydrogel Immersion Immerse in Release Medium (e.g., PBS at 37°C) Start->Immersion Incubation Incubate with Agitation Immersion->Incubation Sampling Withdraw Aliquot at Time Intervals Incubation->Sampling Replacement Replace with Fresh Medium Sampling->Replacement Analysis Quantify Drug Concentration (e.g., UV-Vis) Sampling->Analysis Replacement->Incubation Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation End Drug Release Profile Calculation->End

References

A Comparative Guide to Assessing the Purity of Synthesized Allylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing experimental reproducibility, product safety, and efficacy. This guide provides an objective comparison of common analytical methods for assessing the purity of allylamine hydrochloride, complete with experimental data and detailed protocols.

This compound is a valuable monomer used in the synthesis of polymers like poly(this compound) (PAH), which has wide applications in drug delivery, gene therapy, and surface coatings.[1] Given its reactivity and potential toxicity, rigorous purity analysis of the monomer is imperative.[2][3]

Identifying Potential Impurities

Impurities in this compound can originate from the synthesis process, degradation, or storage. Common types of impurities include:

  • Related Substances: Byproducts formed during the synthesis of allylamine.[4]

  • Degradation Products: Compounds that may form over time due to exposure to light, heat, or oxygen.[4]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing or purification process.[4]

  • Unreacted Starting Materials: Such as residual allylamine.[5]

Primary Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for a comprehensive purity profile. The most common and effective methods include chromatography, spectroscopy, and titration.

Chromatographic Methods

Chromatographic techniques are powerful for separating, identifying, and quantifying the main component and any impurities.

  • Gas Chromatography (GC): Excellent for volatile impurities like residual allylamine and other organic solvents. A Flame Ionization Detector (FID) is commonly used for quantification.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile impurities. Allylamine itself lacks a strong UV chromophore, often necessitating derivatization for detection.[2]

  • Ion Chromatography (IC): A sensitive method for quantifying trace levels of allylamine.[6]

Spectroscopic Methods

Spectroscopy is used to confirm the identity and structure of the synthesized compound and can provide information about certain impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural confirmation. The chemical shifts of protons in this compound are distinct and can be used to confirm its identity.[7] Quantitative NMR (qNMR) can also be used to determine purity against a certified internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups (amine, C=C double bond) and comparing the fingerprint region of the synthesized sample to a reference standard.[8]

Titration Methods

Titration provides a quantitative measure of the total amine hydrochloride content.

  • Nonaqueous Acid-Base Titration: This is a classic and reliable method for determining the purity of amine salts. The sample is dissolved in a nonaqueous solvent like glacial acetic acid and titrated with a strong acid, such as perchloric acid.[9] This method is effective for determining the overall assay value.

Experimental Protocols

Protocol 1: Gas Chromatography for Residual Allylamine

This protocol is adapted from a validated method for determining trace allylamine in related drug substances.[2][3]

  • Preparation of Internal Standard Solution: Prepare a solution of triethylamine (TEA) in chloroform.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 42 mg of allylamine into a 50 mL volumetric flask containing about 20 mL of the internal standard solution.

    • Dilute to volume with the internal standard solution.

    • Further dilute 1.0 mL of this solution to 50 mL with the internal standard solution.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve and dilute in the internal standard solution to achieve a similar concentration to the standard solution.

  • Extraction:

    • Transfer 3 mL of the standard or sample solution into a 10 mL centrifuge tube.

    • Add 4 mL of 2 N sodium hydroxide solution to liberate the free amine.

    • Centrifuge for 5 minutes at 3000 rpm.

    • Carefully collect the lower organic (chloroform) layer and pass it through anhydrous sodium sulfate.

  • GC Operating Conditions:

    • Column: DB-CAM (30 m × 0.53 mm × 1.0 μm) or equivalent base-deactivated polyethylene glycol column.

    • Injector: Split mode, 200°C.

    • Detector: FID, 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Initial temperature of 60°C, hold for 6 min, then ramp at 10°C/min to 200°C and hold for 1 min.[2]

    • Injection Volume: 2 µL.

  • Analysis: Calculate the amount of allylamine in the sample by comparing the peak area ratio of allylamine to the internal standard in the sample chromatogram with that of the standard chromatogram.

Protocol 2: Nonaqueous Potentiometric Titration

This method determines the assay of the amine hydrochloride.[9]

  • Reagent Preparation:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • For Halide Salts: Add mercuric acetate to the solvent to complex the halide ion, which would otherwise interfere.[9]

  • Procedure:

    • Accurately weigh a quantity of the synthesized this compound and dissolve it in glacial acetic acid (with mercuric acetate if needed).

    • Immerse a calibrated pH electrode suitable for nonaqueous titrations.

    • Titrate the solution with 0.1 N perchloric acid, recording the potential (mV) after each addition.

    • Continue the titration past the equivalence point.

  • Analysis: Determine the endpoint from the inflection point of the titration curve (or by calculating the first or second derivative). Calculate the purity based on the volume of titrant consumed.

Protocol 3: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the obtained spectrum with a reference spectrum or expected chemical shifts. For this compound, protons of the amino group are characterized by a singlet around 8.4 ppm, which is distinct from the unprotonated monomer's amino-group protons at ~1.29 ppm.[7]

Data Presentation: Comparison of Purity Assessment Methods

Method Principle Information Provided Sensitivity Advantages Limitations
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.Quantitative purity, detection of volatile impurities (e.g., residual solvents, free allylamine).High (µg/g or ppm level).[2][3]High resolution, quantitative, robust.Sample must be volatile or derivatized; not suitable for non-volatile salts.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantitative purity, detection of non-volatile or thermally labile impurities.Varies with detector and analyte; can be very high.Wide applicability, high precision.Allylamine requires derivatization for UV detection; can be more complex to develop.[2]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification of impurities with proton signals.Moderate; qNMR requires high field and careful setup.Provides structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods for trace impurities.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification, structural confirmation by fingerprint comparison.Low (primarily for qualitative analysis).Fast, simple, non-destructive.Not quantitative, provides limited information on purity unless impurities have unique IR bands.
Nonaqueous Titration Acid-base neutralization reaction.Assay (total base content).High precision for major component assay.Accurate, inexpensive, based on chemical reactivity.Not specific; titrates all basic substances, cannot distinguish between different amines.[9]
Melting Point Temperature of solid-to-liquid phase transition.Indication of purity.Low.Simple, fast, inexpensive.Impurities typically depress and broaden the melting range; not quantitative or specific.[10]

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Structural & Assay Confirmation cluster_2 Impurity Profiling cluster_3 Final Assessment start Synthesized Allylamine HCl Batch mp Melting Point Analysis start->mp ftir FTIR Spectroscopy start->ftir titration Nonaqueous Titration mp->titration nmr ¹H NMR Analysis ftir->nmr gc GC-FID/MS (Volatile Impurities) nmr->gc hplc HPLC (Non-volatile Impurities) titration->hplc decision Purity Specification Met? gc->decision hplc->decision pass Release Batch decision->pass Yes fail Repurify / Reject Batch decision->fail No

Caption: Logical workflow for the comprehensive purity assessment of synthesized this compound.

References

comparative analysis of different initiators for allylamine hydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical step in the synthesis of poly(allylamine hydrochloride) (PAH), a versatile cationic polyelectrolyte with numerous applications in drug delivery, gene therapy, and tissue engineering. The choice of initiator significantly influences polymerization kinetics, polymer yield, molecular weight, and polydispersity, thereby impacting the final material's performance. This guide provides a comparative analysis of different initiators for the free-radical polymerization of this compound, supported by experimental data and detailed protocols.

Overview of Initiator Systems

The free-radical polymerization of this compound is typically initiated by two main classes of compounds: azo initiators and redox initiators .

  • Azo initiators are thermally labile compounds that decompose upon heating to generate nitrogen gas and two carbon-centered radicals. These initiators are widely used due to their predictable decomposition kinetics, which are largely independent of the solvent.

  • Redox initiators consist of a pair of compounds, an oxidizing agent and a reducing agent, that undergo a one-electron transfer reaction to produce free radicals. A key advantage of redox systems is their ability to generate radicals at lower temperatures compared to thermal initiators, making them suitable for polymerizing temperature-sensitive monomers or for processes where heating is undesirable.

Performance Comparison of Initiators

The following tables summarize the performance of various azo and redox initiators in the polymerization of this compound based on available experimental data. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Azo Initiators

Azo initiators are a common choice for the polymerization of this compound, offering good control over the reaction.

InitiatorMonomer ConcentrationInitiator ConcentrationTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)70% (w/w) in water1 mmol95489015,000Not Reported
2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]70% (w/w) in water1 mmol9548>9518,0002.5
2,2'-Azobis(2-methylpropanediamine) dihydrochlorideNot SpecifiedNot Specified5050Not Reported16,000Not Reported
Redox Initiators

Redox initiation systems allow for polymerization at lower temperatures, which can be advantageous in certain applications.

Oxidizing AgentReducing AgentMonomerTemperature (°C)Time (h)Yield (%)
Ammonium PersulfateSodium BisulfiteThis compoundNot SpecifiedNot Specified42.1
Hydrogen PeroxideFerric ChlorideTrithis compound504Not Specified
Hydrogen PeroxideTitanous ChlorideTrithis compoundRoom Temp.Not Specified62

Experimental Protocols

Detailed experimental procedures are crucial for reproducible synthesis. Below are representative protocols for polymerization using azo and redox initiators.

Polymerization using an Azo Initiator (AAPH)

Materials:

  • This compound

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Deionized water

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

Procedure:

  • A 70% (w/w) aqueous solution of this compound is prepared in the three-necked flask.

  • The flask is equipped with the reflux condenser, magnetic stirrer, and nitrogen inlet.

  • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • A solution of AAPH in deionized water is prepared separately.

  • The AAPH solution is added to the monomer solution under a nitrogen atmosphere.

  • The reaction mixture is heated to 95°C and stirred for 48 hours.

  • After cooling to room temperature, the viscous polymer solution is precipitated by adding it dropwise to vigorously stirred methanol.

  • The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried under vacuum.

Polymerization using a Redox Initiator (FeCl₃/H₂O₂)

Materials:

  • Trithis compound (as a 70% aqueous solution)

  • Ferric chloride (FeCl₃) solution (15%)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Nitrogen gas

Equipment:

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • A mixture of 70% trithis compound solution, 30% hydrogen peroxide solution, and 15% ferric chloride solution is prepared in the reaction flask.[1]

  • The flask is sealed and purged with nitrogen.[1]

  • The mixture is heated at 50°C for 4 hours.[1]

  • The resulting polymer gel is then further processed, for example, by maceration with hydrochloric acid.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms and workflows involved in the polymerization of this compound.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer_Radical Monomer_Radical Radical->Monomer_Radical Addition to Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain Chain Growth Growing_Chain->Growing_Chain + Monomer Polymer Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: General mechanism of free-radical polymerization.

Initiator_Decomposition cluster_Azo Azo Initiator cluster_Redox Redox Initiator Azo_Initiator R-N=N-R Azo_Radicals 2 R• + N₂ Azo_Initiator->Azo_Radicals Heat or Light Redox_System Oxidant + Reductant Redox_Radicals Radicals Redox_System->Redox_Radicals Electron Transfer

Caption: Decomposition of Azo and Redox initiators to form radicals.

Experimental_Workflow Monomer_Solution Prepare Allylamine Hydrochloride Solution Deoxygenation Purge with Nitrogen Monomer_Solution->Deoxygenation Initiator_Addition Add Initiator Solution Deoxygenation->Initiator_Addition Polymerization React at Specified Temperature Initiator_Addition->Polymerization Precipitation Precipitate Polymer in Non-solvent Polymerization->Precipitation Purification Filter, Wash, and Dry Polymer Precipitation->Purification

Caption: General experimental workflow for this compound polymerization.

References

Evaluating Batch-to-Batch Consistency in Poly(allylamine hydrochloride) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. In fields where polymers are utilized, such as in drug delivery systems and surface coatings, the consistency of the polymer from one batch to the next is a critical factor that can significantly impact the final product's performance and efficacy.[1][2] This guide provides a comprehensive evaluation of the batch-to-batch consistency of poly(allylamine hydrochloride) (PAH) synthesis, offering insights into synthetic methodologies, quality control, and a comparison with alternative polymers.

Poly(this compound) is a cationic polyelectrolyte with a wide range of applications in the biomedical field due to its high density of primary amine groups.[3][4][5] These applications, which include drug delivery, gene therapy, and tissue engineering, often rely on precise polymer characteristics such as molecular weight, charge density, and structure.[5] Variations in these properties between different synthesis batches can lead to inconsistent biological activity and unreliable experimental outcomes.[2]

Synthesis of Poly(this compound) and a Focus on Consistency

The most common method for synthesizing PAH is through the free-radical polymerization of this compound monomer.[3][6] While the fundamental process is straightforward, achieving high batch-to-batch consistency requires stringent control over several key reaction parameters.

Several factors can influence the final properties of the synthesized PAH and, consequently, its batch-to-batch consistency. These include the purity of the monomer and initiator, the precise ratio of monomer to initiator, the reaction temperature and time, and the method of purification.[1][7][8][9] Even minor deviations in these parameters can lead to significant variations in molecular weight, polydispersity index (PDI), and the degree of branching of the final polymer.[10]

To mitigate these variations, robust quality assurance and control procedures are essential. This begins with stringent inspection and qualification of raw materials to ensure they meet predefined specifications.[1] During the synthesis process, critical parameters such as temperature, pressure, reaction time, agitation speed, and pH must be tightly monitored and controlled.[1] Furthermore, implementing statistical process control (SPC) can help in tracking trends and variations over time, allowing for proactive adjustments to maintain consistency.[1]

Key Quality Control Parameters for Ensuring PAH Consistency

To ensure that each batch of synthesized PAH meets the required specifications, a panel of analytical techniques should be employed to characterize the polymer's physicochemical properties. The following table summarizes the key quality control parameters and the analytical methods used for their determination.

ParameterAnalytical MethodAcceptance Criteria (Example)Importance in Application
Molecular Weight (Mw) Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)15,000 - 20,000 Da (for a specific application)Affects viscosity, drug loading capacity, and biological interactions.[11][12]
Polydispersity Index (PDI) SEC / GPC< 1.5Indicates the breadth of the molecular weight distribution; a lower PDI signifies a more uniform polymer population.[13][14]
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyCharacteristic peaks corresponding to PAH structure should be present; absence of monomer peaks.[7][8][9]Confirms the identity and purity of the polymer.
Degree of Branching Determined from SEC-MALS (Multi-Angle Light Scattering) data by analyzing the relationship between molar mass and radius of gyration.Varies depending on synthesis conditions; should be consistent between batches.Influences the polymer's hydrodynamic volume, viscosity, and interaction with other molecules.[10]
Degree of Ionization Vacuum Ultraviolet (VUV) Spectroscopy or Potentiometric TitrationpH-dependent; should follow a consistent titration curve.Determines the charge density of the polymer, which is critical for electrostatic interactions in applications like layer-by-layer assembly.[15]
Appearance Visual InspectionWhite to off-white powder or solid.[16]A basic quality check for impurities or degradation.
pH (of a solution) pH meter3.0 - 4.0 (for a 5% aqueous solution)[16]Indicates the acidity of the polymer solution, which can affect its stability and interactions.
Loss on Drying Gravimetric analysis≤ 6%[16]Measures the amount of volatile matter (e.g., water) in the polymer sample.
Sulphated Ash Gravimetric analysis after ignition with sulfuric acid≤ 0.1%[16]Indicates the level of inorganic impurities.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving and verifying batch-to-batch consistency.

Synthesis of Poly(this compound)

This protocol is based on free-radical polymerization in an aqueous solution.[6]

  • Materials: this compound (monomer), 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (initiator, e.g., V-50), deionized water (solvent).

  • Procedure:

    • Prepare a solution of this compound in deionized water in a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet.

    • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

    • In a separate container, dissolve the initiator in deionized water.

    • Under a continuous nitrogen purge, add the initiator solution to the monomer solution.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain it for a specified time (e.g., 24 hours) with constant stirring.

    • After the reaction is complete, cool the polymer solution to room temperature.

    • Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer and initiator.

    • Lyophilize the purified polymer solution to obtain the final solid PAH product.

Characterization Protocols
  • Molecular Weight and PDI Determination by SEC:

    • System: An HPLC system equipped with a refractive index (RI) detector and a suitable aqueous size-exclusion column (e.g., Shodex SB-806M HQ).[11][12]

    • Mobile Phase: A buffered aqueous solution, for example, 0.5 M acetic acid + 0.1 M - 0.2 M sodium nitrate, to suppress ionic and hydrophobic interactions.[11][12]

    • Sample Preparation: Dissolve a known concentration of the PAH sample in the mobile phase.

    • Calibration: Use a series of narrow molecular weight standards (e.g., polyethylene glycol or specific PAH standards) to generate a calibration curve.

    • Analysis: Inject the sample and standards onto the column and record the chromatograms. Calculate the Mw and PDI of the sample based on the calibration curve.

  • Chemical Structure Verification by FTIR:

    • Sample Preparation: Prepare a KBr pellet of the solid PAH sample or cast a thin film on a suitable substrate.

    • Analysis: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Interpretation: Confirm the presence of characteristic PAH peaks, such as N-H stretching, C-H stretching, and N-H bending vibrations, and the absence of the C=C stretching peak from the allylamine monomer.[7][9]

Comparison with Alternative Polymers

While PAH is a versatile polymer, other cationic and anionic polyelectrolytes are available for similar applications. The choice of polymer often depends on the specific requirements of the application, including the desired charge density, biocompatibility, and, importantly, the ease of obtaining consistent batches.

PolymerMonomerKey AdvantagesConsiderations for Consistency
Poly(this compound) (PAH) This compoundHigh density of primary amines, biodegradable.[4]Susceptible to branching, requires careful control of polymerization conditions.[10]
Poly(acrylic acid) (PAA) Acrylic acidAnionic, pH-responsive, well-established synthesis.[17]The degree of ionization is highly pH-dependent, which must be controlled.
Poly(methacrylic acid) (PMA) Methacrylic acidAnionic, similar to PAA but with a more hydrophobic backbone.[17]Similar consistency considerations as PAA.
Poly(sodium 4-styrenesulfonate) (PSSS) Sodium 4-styrenesulfonateStrong anionic polyelectrolyte, stable over a wide pH range.[17]The synthesis is generally robust, leading to good batch-to-batch consistency.
Chitosan N-acetyl-D-glucosamine and D-glucosamine unitsNatural, biodegradable, biocompatible.[4]Sourced from natural materials, which can introduce inherent variability in molecular weight and degree of deacetylation.

Visualizing Workflows and Relationships

To better illustrate the processes involved in ensuring batch-to-batch consistency, the following diagrams have been generated using Graphviz.

PAH_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_qc Quality Control raw_materials Raw Material Qualification (Monomer, Initiator, Solvent) solution_prep Solution Preparation (Monomer & Initiator) raw_materials->solution_prep reaction Free-Radical Polymerization (Controlled Temperature, Time, Stirring) solution_prep->reaction purification Dialysis reaction->purification isolation Lyophilization purification->isolation qc_analysis Characterization (SEC, FTIR, NMR, etc.) isolation->qc_analysis batch_release Batch Release qc_analysis->batch_release Quality_Control_Process Start Synthesized PAH Batch QC_Check Perform Quality Control Tests Start->QC_Check Mw_PDI Mw & PDI (SEC) QC_Check->Mw_PDI Structure Structure (FTIR, NMR) QC_Check->Structure Branching Degree of Branching QC_Check->Branching Ionization Degree of Ionization QC_Check->Ionization Physical Physical Properties (pH, Appearance) QC_Check->Physical Pass Batch Meets Specifications Mw_PDI->Pass Pass Fail Batch Fails Specifications Mw_PDI->Fail Fail Structure->Pass Structure->Fail Branching->Pass Branching->Fail Ionization->Pass Ionization->Fail Physical->Pass Physical->Fail End Release for Use Pass->End Investigate Investigate & Reprocess/Reject Fail->Investigate Polymer_Selection_Logic start Application Requirement charge_decision Cationic or Anionic? start->charge_decision cationic_choice Cationic Polymers charge_decision->cationic_choice Cationic anionic_choice Anionic Polymers charge_decision->anionic_choice Anionic consistency_decision_cationic High Batch Consistency Required? cationic_choice->consistency_decision_cationic consistency_decision_anionic High Batch Consistency Required? anionic_choice->consistency_decision_anionic pah_node PAH select_pah Select PAH (with stringent QC) pah_node->select_pah chitosan_node Chitosan select_chitosan Select Chitosan (characterize each batch) chitosan_node->select_chitosan paa_node PAA select_paa Select PAA paa_node->select_paa psss_node PSSS select_psss Select PSSS psss_node->select_psss consistency_decision_cationic->pah_node Yes consistency_decision_cationic->chitosan_node No consistency_decision_anionic->paa_node No consistency_decision_anionic->psss_node Yes

References

A Comparative Guide to the Characterization of Poly(allylamine hydrochloride) Films by Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of poly(allylamine hydrochloride) (PAH) films using atomic force microscopy (AFM). It delves into the influence of various experimental parameters on the morphological, mechanical, and structural properties of PAH-based films, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to aid in the replication and further investigation of these findings.

Introduction to AFM for Polymer Film Characterization

Atomic force microscopy is a powerful high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface.[1] In the context of polymer films, AFM is invaluable for characterizing key physical properties at the nanoscale, including surface roughness, film thickness, and mechanical properties such as Young's modulus and adhesion.[2][3] Common imaging modes for soft polymer films like PAH include Tapping Mode and PeakForce Tapping, which minimize lateral forces on the sample, thus preventing damage and ensuring accurate morphological representation.[4][5]

Comparative Analysis of PAH Film Properties

The properties of PAH films are highly tunable and depend on the method of deposition and the physicochemical environment during and after fabrication. This section compares the surface roughness, thickness, and mechanical properties of PAH films under various conditions.

Surface Roughness

The surface roughness of PAH-containing polyelectrolyte multilayer (PEM) films is a critical parameter influencing their interaction with biological systems and their performance in various applications. It is typically quantified by the root-mean-square (RMS) roughness.

Table 1: Comparison of RMS Roughness of PAH-Based Multilayer Films

Polyelectrolyte SystemNumber of BilayersDeposition ConditionsRMS Roughness (nm)Reference
PAH / PSS2-~1.5[6]
PAH / PSS10-~3.5[6]
DNA / PAH2-~4.0[6]
DNA / PAH10-~12.5[6]
PAH / PAA-AuNPs50-0.665[7]

The data indicates that the surface roughness of PAH-based films generally increases with the number of deposited layers.[6] The choice of the anionic polyelectrolyte also significantly impacts roughness, with DNA leading to rougher films compared to poly(styrene sulfonate) (PSS).[6] The incorporation of nanoparticles, such as gold nanoparticles (AuNPs), can result in very smooth films.[7] The conformational state of the adsorbed polymer chains, which is influenced by factors like pH, also affects the surface roughness of the dried film.[8]

Film Thickness

The thickness of PAH films is a crucial factor in many applications, including drug delivery and functional coatings. AFM can accurately measure film thickness, often by creating a scratch in the film and measuring the height difference between the film surface and the substrate.

Table 2: Comparison of PAH/PAA Multilayer Film Thickness under Varying pH

Number of BilayerspH of Dipping SolutionFilm Thickness (nm)Reference
52.5~20[9]
102.5~40[9]
152.5~60[9]
53.0~30[9]
103.0~60[9]
153.0~90[9]
53.5~45[9]
103.5~90[9]
153.5~135[9]

The thickness of PAH/poly(acrylic acid) (PAA) films demonstrates a strong dependence on the pH of the polyelectrolyte solutions, with higher pH values leading to thicker films.[8][9] This is attributed to the pH-dependent degree of dissociation of the weak polyelectrolytes, which influences chain conformation upon adsorption. The molecular weight of the polyelectrolytes and the ionic strength of the solutions also play a significant role in determining the final film thickness.[10]

Mechanical Properties

The mechanical properties of PAH films, such as Young's modulus (a measure of stiffness) and adhesion, are critical for their stability and performance, particularly in biomedical applications. These properties can be quantified using AFM-based nanoindentation.

Table 3: Comparison of Mechanical Properties of PAH-Based Multilayer Films

Polyelectrolyte SystemAssembly Conditions (pH of PAH)Young's ModulusAdhesion (nN)Reference
PAH / P-AzoHigh Charge Density (e.g., pH 5.0, 7.0)Significantly Larger0.5 - 6.7 (higher for high ionic cross-link density)[11]
PAH / P-AzoLow Charge Density (e.g., pH 9.0, 10.5)10⁻² - 10⁻⁴ kPaLower[11]
Cellulose Nanofibril / PAHLow Porosity9.3 GPa-[12]
Cellulose Nanofibril / PAHHigh Porosity4.0 - 5.0 GPa-[12]

The Young's modulus of PAH-based films is highly dependent on the charge density of the polyelectrolytes during assembly.[11] Films assembled with highly charged PAH (at lower pH) exhibit a significantly higher elastic modulus due to increased ionic cross-linking.[11] Adhesion forces are also influenced by the ionic cross-link density.[11] The architecture and porosity of the film, as seen in the cellulose nanofibril/PAH system, also have a strong impact on the mechanical properties.[12]

Experimental Protocols

Layer-by-Layer (LbL) Deposition of PAH Films

This protocol describes the general procedure for fabricating PAH-based multilayer films.

  • Substrate Preparation: Begin with a clean substrate (e.g., silicon wafer, glass slide). Clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and dry with a stream of nitrogen.

  • Polyelectrolyte Solutions: Prepare aqueous solutions of PAH and the desired anionic polyelectrolyte (e.g., PSS or PAA) at a specific concentration (typically 1 mg/mL) and pH. The pH can be adjusted using HCl or NaOH.

  • First Layer Deposition: Immerse the cleaned substrate in the PAH solution for a set time (e.g., 15-20 minutes) to allow for the adsorption of the first polycation layer.

  • Rinsing: After deposition, rinse the substrate with deionized water (of the same pH as the polyelectrolyte solutions) to remove non-adsorbed polymer.

  • Second Layer Deposition: Immerse the substrate in the anionic polyelectrolyte solution for the same duration.

  • Rinsing: Rinse the substrate again with deionized water.

  • Multilayer Assembly: Repeat steps 3-6 to build up the desired number of bilayers.

  • Drying: After the final layer, thoroughly rinse the film and dry it with a gentle stream of nitrogen.

AFM Imaging (Tapping Mode)

This protocol outlines the general steps for acquiring topographical images of PAH films.

  • Sample Mounting: Securely mount the substrate with the PAH film onto the AFM sample stage.

  • Cantilever Selection: Choose a suitable cantilever for Tapping Mode imaging of soft samples (e.g., a silicon cantilever with a spring constant of ~0.4 N/m).

  • Cantilever Tuning: Tune the cantilever to its resonance frequency.

  • Engage and Scan: Engage the tip with the sample surface. Start with a larger scan size (e.g., 5 µm x 5 µm) and a scan rate of about 1 Hz to locate an area of interest.

  • Parameter Optimization: Optimize the imaging parameters, including the amplitude setpoint, gains (integral and proportional), and scan rate, to obtain a high-quality, low-noise image.[1][13] For higher resolution images, decrease the scan size and potentially the scan rate.

  • Image Acquisition: Capture the height and phase images. The height image provides topographical information, while the phase image can reveal variations in material properties.

AFM Nanoindentation for Mechanical Properties

This protocol describes the measurement of Young's modulus and adhesion.

  • Cantilever Calibration: Accurately calibrate the spring constant of the AFM cantilever.

  • Locate Area of Interest: Use Tapping Mode imaging to find a smooth, representative area of the PAH film for indentation.

  • Force-Distance Curves: Switch to a force spectroscopy mode. Perform a series of indentations by pressing the AFM tip into the film surface and then retracting it, recording the cantilever deflection as a function of the Z-piezo position.

  • Data Analysis:

    • Young's Modulus: Analyze the approach part of the force-distance curve using a suitable contact mechanics model (e.g., Hertz, DMT, or JKR) to calculate the Young's modulus.[14]

    • Adhesion: The adhesion force is determined from the minimum force value on the retraction part of the force-distance curve.

Visualizing Experimental Workflows

ExperimentalWorkflow cluster_prep Film Preparation cluster_afm AFM Characterization cluster_analysis Data Analysis sub_prep Substrate Cleaning lbl Layer-by-Layer Deposition sub_prep->lbl pe_sol Polyelectrolyte Solutions pe_sol->lbl imaging Topographical Imaging (Tapping Mode) lbl->imaging nanoindent Nanoindentation lbl->nanoindent roughness Surface Roughness (RMS) imaging->roughness thickness Film Thickness imaging->thickness modulus Young's Modulus nanoindent->modulus adhesion Adhesion Force nanoindent->adhesion

Caption: Experimental workflow for PAH film characterization.

LogicalRelationship cluster_params Experimental Parameters cluster_props Film Properties pH pH roughness Surface Roughness pH->roughness thickness Film Thickness pH->thickness modulus Young's Modulus pH->modulus ionic_strength Ionic Strength ionic_strength->thickness ionic_strength->modulus num_layers Number of Layers num_layers->roughness num_layers->thickness mw Molecular Weight mw->thickness adhesion Adhesion

Caption: Influence of parameters on PAH film properties.

References

Stability Under Scrutiny: A Comparative Guide to Polyelectrolyte Multilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of polyelectrolyte multilayers (PEMs) is a critical determinant of their performance in applications ranging from drug delivery to biosensing. This guide provides an objective comparison of the stability of different PEM systems under various environmental stressors, supported by experimental data and detailed methodologies.

Polyelectrolyte multilayers, formed by the layer-by-layer (LbL) self-assembly of oppositely charged polyelectrolytes, offer a versatile platform for surface modification and the creation of functional thin films. Their stability, however, can be influenced by a multitude of factors including pH, ionic strength, temperature, and enzymatic activity. Understanding these stability profiles is paramount for selecting the appropriate PEM system for a given application. This guide delves into a comparative analysis of commonly used PEMs, including poly(allylamine hydrochloride)/poly(styrene sulfonate) (PAH/PSS), poly(L-lysine)/poly(L-glutamic acid) (PLL/PGA), and chitosan/alginate, to elucidate their performance under stress.

Comparative Stability Analysis

The stability of a PEM is intrinsically linked to the nature of its constituent polyelectrolytes and the interactions between them. The following tables summarize the performance of different PEM systems under various stability challenges, based on published experimental data.

pH Stability

The pH of the surrounding environment can significantly impact the charge density of weak polyelectrolytes, thereby affecting the electrostatic interactions that hold the multilayer together.

Polyelectrolyte MultilayerPolycationPolyanionStability at Low pH (~pH 2-3)Stability at High pH (~pH 10-12)Key Observations
PAH/PSS Poly(this compound) (Weak)Poly(styrene sulfonate) (Strong)StableLess StablePAH loses its charge at high pH, leading to multilayer disassembly.
PDADMAC/PSS Poly(diallyldimethylammonium chloride) (Strong)Poly(styrene sulfonate) (Strong)StableStableComposed of strong polyelectrolytes that maintain their charge over a wide pH range.
PDADMAC/PAA Poly(diallyldimethylammonium chloride) (Strong)Poly(acrylic acid) (Weak)Less StableStablePAA becomes protonated and loses its negative charge at low pH.
PAH/PAA Poly(this compound) (Weak)Poly(acrylic acid) (Weak)Less StableLess StableBoth polyelectrolytes are sensitive to pH changes, making the multilayer unstable at both low and high pH.
Chitosan/Alginate Chitosan (Weak)Alginate (Weak)StableLess StableChitosan is soluble at low pH, maintaining its positive charge, while alginate can become unstable at very high pH.
Ionic Strength Stability

The concentration of ions in the surrounding solution can screen the electrostatic interactions between polyelectrolytes, leading to swelling and potential disassembly of the multilayer.

Polyelectrolyte MultilayerStability in Low Ionic Strength (e.g., <0.1 M NaCl)Stability in High Ionic Strength (e.g., >0.5 M NaCl)Key Observations
PAH/PSS StableProne to swelling and partial disassemblyIncreased salt concentration weakens the electrostatic attraction between the polyelectrolyte chains.
PDADMAC/PSS StableShows increased swelling but generally remains intactThe strong electrostatic interactions provide better resistance to salt-induced disassembly compared to weak polyelectrolyte systems.
PLL/PGA StableCan undergo significant swelling and conformational changesThe peptide nature of the polyelectrolytes can lead to complex responses to ionic strength changes.
Chitosan/Alginate StableCan exhibit swelling and some dissolutionThe stability is dependent on the degree of deacetylation of chitosan and the M/G ratio of alginate.
Thermal Stability

Elevated temperatures can affect the conformation of polyelectrolyte chains and the hydration of the multilayer, potentially leading to irreversible changes in its structure and properties.

Polyelectrolyte MultilayerOnset of Thermal Degradation (°C)Key Observations
PAH/PSS ~200-250Stability is influenced by the molecular weight of the polyelectrolytes and the number of layers.
PLL/PGA ~180-220The secondary structure of the polypeptides can be disrupted at elevated temperatures.
Chitosan/Alginate ~200-240The thermal stability is influenced by the formation of polyelectrolyte complexes between chitosan and alginate.[1]
Enzymatic Stability

For biomedical applications, the susceptibility of PEMs to enzymatic degradation is a crucial factor.

Polyelectrolyte MultilayerSusceptibility to Enzymatic DegradationRelevant EnzymesKey Observations
PAH/PSS Generally resistant-The synthetic nature of these polyelectrolytes makes them resistant to common proteases and glycosidases.
PLL/PGA SusceptibleProteases (e.g., trypsin, pronase)The peptide bonds in PLL and PGA are targets for proteolytic enzymes, leading to the degradation of the multilayer.
Chitosan/Alginate SusceptibleLysozyme, alginate lyase, various glycosidasesChitosan can be degraded by lysozyme, while alginate is susceptible to alginate lyases. The degradation rate depends on the specific enzyme and the properties of the polysaccharides.[2]

Experimental Protocols

To ensure the reproducibility and validity of stability studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Layer-by-Layer (LbL) Assembly

The foundation of creating PEMs is the LbL assembly process.

LbL_Assembly cluster_workflow Layer-by-Layer Assembly Workflow start Start with a charged substrate polycation Immerse in polycation solution start->polycation rinse1 Rinse with solvent polycation->rinse1 polyanion Immerse in polyanion solution rinse1->polyanion rinse2 Rinse with solvent polyanion->rinse2 repeat Repeat for desired number of layers rinse2->repeat repeat->polycation Yes end_process Multilayer film formed repeat->end_process No

Caption: Workflow for Layer-by-Layer Assembly of Polyelectrolyte Multilayers.

Protocol:

  • Substrate Preparation: Start with a thoroughly cleaned substrate possessing a surface charge. Common substrates include silicon wafers, quartz crystals, and glass slides.

  • Polyelectrolyte Solutions: Prepare solutions of the polycation and polyanion at a concentration of 1 mg/mL in a suitable buffer (e.g., 0.15 M NaCl).

  • First Layer Deposition: Immerse the substrate in the polycation solution for 15 minutes to allow for the adsorption of the first layer.

  • Rinsing: Rinse the substrate with the buffer solution to remove any non-adsorbed polyelectrolyte.

  • Second Layer Deposition: Immerse the substrate in the polyanion solution for 15 minutes.

  • Rinsing: Rinse the substrate again with the buffer solution.

  • Repeat: Repeat steps 3-6 until the desired number of bilayers is achieved.

Stability Assessment Using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for monitoring changes in mass and viscoelastic properties of thin films in real-time, making it ideal for studying PEM stability.

QCM_D_Stability_Assay cluster_workflow QCM-D Stability Assay Workflow start PEM-coated QCM-D sensor baseline Establish baseline in buffer start->baseline stress Introduce stressor (e.g., change pH, ionic strength, temperature, or add enzyme) baseline->stress monitor Monitor changes in frequency (Δf) and dissipation (ΔD) stress->monitor analysis Analyze data to determine changes in mass and viscoelastic properties monitor->analysis end_process Assess multilayer stability analysis->end_process

Caption: Workflow for Assessing PEM Stability using QCM-D.

Protocol:

  • PEM Deposition: Fabricate the PEM directly onto the surface of a QCM-D sensor using the LbL assembly protocol.

  • Baseline Establishment: Flow a buffer solution over the PEM-coated sensor until a stable baseline in frequency (Δf) and dissipation (ΔD) is achieved.

  • Introduction of Stressor: Introduce the solution containing the stability challenge (e.g., a solution with a different pH, ionic strength, or containing an enzyme) into the QCM-D chamber. For thermal stability, a temperature-controlled chamber is used to ramp the temperature.

  • Data Acquisition: Continuously monitor the changes in Δf and ΔD over time. A decrease in frequency indicates an increase in mass (swelling), while an increase in frequency suggests mass loss (degradation or desorption). Changes in dissipation provide information about the viscoelastic properties of the film.

  • Data Analysis: Analyze the QCM-D data to quantify the extent and rate of swelling, desorption, or degradation of the multilayer.

Stability Assessment Using Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of thin films.

Protocol:

  • PEM Deposition: Deposit the PEM onto a reflective substrate, such as a silicon wafer.

  • Initial Measurement: Measure the initial thickness and refractive index of the dry PEM in air.

  • In Situ Measurement: Place the PEM-coated substrate in a liquid cell and fill it with a buffer solution. Measure the swollen thickness of the film.

  • Introduction of Stressor: Exchange the buffer with a solution containing the stability challenge (e.g., different ionic strength).

  • Time-Resolved Measurements: Monitor the changes in the ellipsometric parameters (Ψ and Δ) over time to track changes in the film's thickness and refractive index, which correlate to swelling or deswelling.

Enzymatic Degradation Assay Using UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the release of degradation products from a PEM into the surrounding solution, providing a measure of enzymatic degradation.

Protocol:

  • PEM Deposition: Coat a suitable substrate (e.g., quartz slide) with the PEM.

  • Enzyme Solution: Prepare a solution of the relevant enzyme in a buffer that is optimal for its activity.

  • Incubation: Immerse the PEM-coated substrate in the enzyme solution and incubate at the optimal temperature for the enzyme.

  • Sample Collection: At regular time intervals, collect aliquots of the supernatant.

  • Spectroscopic Measurement: Measure the absorbance of the supernatant at a wavelength specific to the degradation products. An increase in absorbance over time indicates the enzymatic degradation of the multilayer.[3]

Conclusion

The stability of polyelectrolyte multilayers is a multifaceted property that is highly dependent on the choice of polyelectrolytes and the environmental conditions. Strong polyelectrolyte systems, such as PDADMAC/PSS, generally exhibit superior stability across a wide range of pH and ionic strengths. In contrast, PEMs composed of weak polyelectrolytes, like PAH/PAA, offer stimuli-responsive behavior but at the cost of reduced stability. Biopolymer-based PEMs, such as those made from chitosan and alginate or PLL and PGA, provide the advantage of biocompatibility and biodegradability, which is crucial for many biomedical applications. The selection of a PEM system for a specific application must therefore be a carefully considered decision, weighing the need for stability against other desired functionalities. The experimental protocols and comparative data presented in this guide provide a foundational framework for making informed decisions in the design and application of polyelectrolyte multilayers.

References

Safety Operating Guide

Safe Disposal of Allylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Allylamine hydrochloride, a toxic compound if ingested, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of a spill, prevent the material from entering drains.[2]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound involve professional waste management services or controlled incineration. It is crucial to consult local, regional, and national hazardous waste regulations to ensure full compliance.[3]

Method 1: Licensed Disposal Company

  • Segregation and Labeling: Keep this compound waste in its original or a compatible, properly labeled, and sealed container. Do not mix it with other waste streams.

  • Engage a Professional Service: Offer surplus and non-recyclable this compound to a licensed chemical disposal company.[2] These companies are equipped to handle and treat hazardous materials according to regulatory standards.

Method 2: Chemical Incineration

  • Solvent Mixture: The material can be dissolved or mixed with a combustible solvent.[2] This should be done with caution in a controlled environment.

  • Controlled Incineration: The mixture should be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2] This process must be carried out by trained personnel in a facility designed for such operations.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, lab coats, or containers, must be treated as hazardous waste.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]

  • Empty Containers: Dispose of contaminated packaging as you would the unused product.[2] Do not reuse empty containers for other purposes.

Key Chemical and Safety Data

The following table summarizes important information regarding this compound.

PropertyValueSource
GHS Classification Acute Toxicity, Oral (Category 3 or 4); Skin Sensitization (Category 1)[1][4]
Hazard Statements H301/H302: Toxic/Harmful if swallowed; H317: May cause an allergic skin reaction[1][4]
UN Number 2811[2][5][6]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Allylammonium chloride)[2][5][6]
Transport Hazard Class 6.1[2][5][6]
Packing Group III[2][5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AllylamineDisposal cluster_prep Waste Preparation cluster_assessment Disposal Assessment cluster_methods Disposal Methods cluster_final Final Steps start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste in a Sealed Container ppe->segregate check_regulations Consult Local, Regional, and National Regulations segregate->check_regulations licensed_company Transfer to a Licensed Waste Disposal Company check_regulations->licensed_company  Preferred & Widely Compliant Method incineration Controlled Chemical Incineration (with afterburner and scrubber) check_regulations->incineration  If Permitted & Equipped document Document Disposal Record licensed_company->document incineration->document decontaminate Decontaminate Work Area document->decontaminate

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Allylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of Allylamine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.

Hazard Identification and Safety Data Summary

This compound is classified as hazardous. It is harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Some classifications also list it as toxic if swallowed.[4][5] It is crucial to handle this compound with appropriate care and personal protective equipment. The substance is also described as hygroscopic and moisture-sensitive, requiring specific storage conditions.[1][2][4]

ParameterValueSource
GHS Classification Acute Toxicity, Oral (Category 3 or 4); Skin Sensitization (Category 1)[2][3][5]
Signal Word Danger or Warning[1][2][4][5]
Hazard Statements H301/H302: Toxic/Harmful if swallowed. H317: May cause an allergic skin reaction.[1][2][3][5]
Acute Toxicity (Oral) LD50 (Rat): 150 mg/kg[4][5]
Appearance Solid[1][4]
Storage Class (TRGS 510) 11: Combustible Solids
Transport UN Number 2811[4][6]
Transport Hazard Class 6.1 (Toxic solid)[6][7]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is mandatory when handling this compound. The following equipment must be used based on the specific laboratory task and risk assessment.

PPE CategorySpecificationRationale and Source
Eye/Face Protection Safety glasses with side-shields (EN 166) or tight-sealing safety goggles. A face shield is also recommended.To prevent contact with eyes.[1][2][4][8]
Hand Protection Impervious, compatible chemical-resistant gloves (e.g., tested to EN 374). Butyl rubber is a suggested material. Gloves must be inspected before use and disposed of properly after.To prevent skin contact and allergic reactions.[1][4][9]
Skin and Body Protection Long-sleeved lab coat or a complete suit protecting against chemicals. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.To protect skin from accidental exposure.[1][3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH/MSHA or European Standard (EN 149/EN 143) approved respirator is required. A full-face particle respirator (N99/P2) or a supplied-air respirator may be necessary depending on the exposure risk.To avoid inhalation of dust.[1][2][4]

Standard Operating Procedures

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][10]

  • Avoiding Contact : Avoid all personal contact, including the formation and inhalation of dust.[1][4][10] Do not eat, drink, or smoke in the handling area.[3][5]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store under an inert atmosphere as the material is hygroscopic and air/moisture sensitive.[1][2][4] The storage area should be locked or accessible only to authorized personnel.[5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_cleanup Final Cleanup prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decontaminate Decontaminate Work Area handle_dissolve->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose cleanup_remove_ppe Remove PPE Correctly post_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Emergency Procedures

  • General Advice : If exposure occurs, show the Safety Data Sheet to the attending medical professional.[4]

  • If Swallowed : Immediately call a POISON CENTER or doctor.[4][5][7] Rinse mouth with water.[5] Do NOT induce vomiting.[6]

  • If on Skin : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation or a rash occurs, seek medical attention.[3]

  • If in Eyes : Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Seek medical attention.[2]

  • If Inhaled : Move the person to fresh air.[1][4] If breathing is difficult, give artificial respiration.[1][4] Get medical attention if symptoms occur.[1]

  • Evacuate : Evacuate personnel to a safe area, preferably upwind of the spill.[4][9]

  • Ventilate : Ensure adequate ventilation.[4]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4] Cover drains if necessary.

  • Cleanup :

    • Wear full PPE, including respiratory protection.[4]

    • For solid spills, pick up and arrange disposal without creating dust.[4] Sweep up the material and shovel it into a suitable, closed, and labeled container for disposal.[1][4]

    • Use absorbent materials like sand or inert absorbent for any remaining residue.[9]

  • Decontamination : Clean the affected area thoroughly after material pickup is complete.[7]

G start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe assess Assess Spill Size & Risk ppe->assess small_spill Contain Spill (Cover Drains, Use Absorbent) assess->small_spill Small & Manageable large_spill Alert Emergency Response assess->large_spill Large or Uncontrolled cleanup Sweep/Pick Up Solid Material into Labeled Container small_spill->cleanup end Incident Reported & Area Safe large_spill->end decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose dispose->end

Caption: Decision workflow for responding to a spill.

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.

  • Product Disposal : Unused or surplus this compound should be treated as hazardous waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][7]

  • Container Disposal : Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product.[4]

  • Spill Debris : All materials used for spill cleanup (e.g., absorbents, contaminated PPE) must be collected in sealed, labeled containers and disposed of as hazardous waste.[4][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylamine hydrochloride
Reactant of Route 2
Allylamine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.